4-Amino-3,3-dimethylbutan-1-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
4-amino-3,3-dimethylbutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO/c1-6(2,5-7)3-4-8/h8H,3-5,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INBMMXYCODJFAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCO)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
622865-33-2 | |
| Record name | 4-amino-3,3-dimethylbutan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 4-Amino-3,3-dimethylbutan-1-ol
Introduction: The Significance of 4-Amino-3,3-dimethylbutan-1-ol in Modern Chemistry
This compound, commonly known in the scientific community as L-tert-leucinol, is a chiral amino alcohol of significant interest in the fields of organic synthesis and pharmaceutical development. Its structural rigidity and defined stereochemistry, owing to the bulky tert-butyl group adjacent to the stereocenter, make it a highly valuable chiral auxiliary and building block. Chiral amino alcohols are crucial components in the synthesis of numerous biologically active molecules, and L-tert-leucinol, in particular, has been instrumental in the development of asymmetric catalysts and as a key intermediate for complex target molecules.[1] This guide provides a detailed exploration of the primary and alternative synthetic pathways to this important molecule, offering insights into the underlying chemical principles and practical experimental protocols for researchers and drug development professionals.
Primary Synthesis Pathway: Diastereoselective Reduction of L-tert-Leucine
The most established and widely employed method for the synthesis of enantiomerically pure (S)-4-Amino-3,3-dimethylbutan-1-ol is the direct reduction of its corresponding amino acid precursor, L-tert-leucine. This approach is favored for its efficiency and the high stereochemical fidelity of the transformation. Among various reducing agents, the combination of sodium borohydride (NaBH₄) and iodine (I₂) has proven to be a particularly effective and selective system for this conversion.[2]
Causality of Reagent Selection: The NaBH₄/I₂ System
While powerful hydridic reducing agents like lithium aluminum hydride (LiAlH₄) can also effect this transformation, the NaBH₄/I₂ system offers several practical advantages, including greater functional group tolerance and milder reaction conditions. The in-situ generation of diborane (B₂H₆) or borane-THF complexes from the reaction of NaBH₄ and I₂ is key to this process. Borane is a more selective reducing agent than NaBH₄ alone and is capable of reducing carboxylic acids, a functional group that is typically unreactive towards NaBH₄ under standard conditions.
The reaction is believed to proceed through the formation of a triacyloxyborohydride intermediate, which is subsequently reduced. The amino group of the starting material can coordinate with the borane species, facilitating the reduction of the carboxylic acid. This intramolecular-like delivery of hydride contributes to the efficiency of the reaction.
Experimental Protocol: Reduction of L-tert-Leucine to L-tert-Leucinol
This protocol is adapted from established procedures for the reduction of amino acids.[2][3]
Materials and Equipment:
-
L-tert-leucine
-
Sodium borohydride (NaBH₄)
-
Iodine (I₂)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
20% aqueous Potassium Hydroxide (KOH)
-
Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask with a reflux condenser and magnetic stirrer
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend sodium borohydride (2.4 equivalents) in anhydrous THF.
-
Addition of Amino Acid: To the stirred suspension, add L-tert-leucine (1.0 equivalent).
-
Addition of Iodine: Cool the mixture in an ice bath. Slowly add a solution of iodine (1.0 equivalent) in anhydrous THF dropwise. Control the addition rate to maintain the reaction temperature below 10 °C. Vigorous gas evolution (hydrogen) will be observed.
-
Reaction: After the addition of iodine is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux and maintain for 12-18 hours, or until the reaction is complete (monitored by TLC).
-
Quenching: Cool the reaction mixture in an ice bath and cautiously add methanol to quench the excess reducing agent.
-
Work-up: Remove the THF by rotary evaporation. To the resulting residue, add a 20% aqueous solution of potassium hydroxide and stir for 4-6 hours to hydrolyze any borate esters.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude L-tert-leucinol.
-
Purification: The crude product can be purified by vacuum distillation or recrystallization from an appropriate solvent system (e.g., toluene) to afford pure L-tert-leucinol as a white solid.[3][4]
Data Summary: Reduction of L-tert-Leucine
| Parameter | Value | Reference |
| Starting Material | L-tert-leucine | [2] |
| Key Reagents | NaBH₄, I₂ | [2] |
| Solvent | Anhydrous THF | [2] |
| Reaction Time | 12-18 hours | [3] |
| Typical Yield | 70-85% | [3] |
| Purity | >98% (after purification) |
Reaction Pathway Diagram
Caption: Reduction of L-tert-leucine to L-tert-leucinol.
Alternative Synthesis Pathway: Chemoenzymatic Synthesis of L-tert-Leucine Followed by Reduction
In the pursuit of more sustainable and environmentally benign synthetic methods, chemoenzymatic approaches have gained significant traction. For the synthesis of L-tert-leucinol, this can be a two-stage process involving the enzymatic synthesis of the L-tert-leucine precursor, followed by its chemical reduction.
Stage 1: Enzymatic Synthesis of L-tert-Leucine
This stage leverages the high stereoselectivity of enzymes to produce enantiomerically pure L-tert-leucine from a prochiral starting material. Leucine dehydrogenase (LeuDH) is an effective biocatalyst for the asymmetric reductive amination of trimethylpyruvate (the α-keto acid precursor to tert-leucine).[5][6]
Causality of Biocatalyst Selection:
Leucine dehydrogenase, in the presence of a cofactor such as NADH and an ammonia source, catalyzes the conversion of the keto acid to the corresponding amino acid with excellent enantioselectivity (>99% ee).[7] This enzymatic approach avoids the need for chiral auxiliaries or resolutions, which are often required in traditional chemical syntheses. The reaction is typically performed in an aqueous buffer at or near physiological pH and ambient temperature, significantly reducing the environmental impact compared to many classical organic reactions.
Experimental Workflow: Enzymatic Synthesis of L-tert-leucine
-
Reaction Mixture Preparation: In a suitable buffer (e.g., phosphate or Tris-HCl), combine trimethylpyruvate, an ammonia source (e.g., ammonium chloride), and the cofactor NADH.
-
Enzymatic Reaction: Initiate the reaction by adding leucine dehydrogenase (either as a purified enzyme or as a whole-cell catalyst).
-
Cofactor Regeneration: To make the process more economically viable, a cofactor regeneration system is often employed. This can be achieved by adding a second enzyme, such as formate dehydrogenase, and a sacrificial substrate like sodium formate.
-
Reaction Monitoring and Work-up: The reaction progress is monitored by HPLC. Once the conversion is complete, the enzyme is removed (e.g., by precipitation or filtration), and the L-tert-leucine is isolated from the aqueous solution, often through ion-exchange chromatography or crystallization.
Stage 2: Reduction of Enzymatically Synthesized L-tert-Leucine
The L-tert-leucine obtained from the enzymatic step can then be reduced to L-tert-leucinol using the same chemical reduction protocol described in the primary synthesis pathway (NaBH₄/I₂ reduction).
Advantages of the Chemoenzymatic Approach:
-
High Enantioselectivity: The enzymatic step ensures the production of L-tert-leucine with very high enantiomeric excess.
-
Green Chemistry: The enzymatic reaction is performed in an aqueous medium under mild conditions, reducing the use of hazardous organic solvents and reagents.
-
Atom Economy: The reductive amination is an atom-economical process.
Chemoenzymatic Synthesis Workflow Diagram
Caption: Chemoenzymatic synthesis of L-tert-leucinol.
Characterization of this compound
The final product should be thoroughly characterized to confirm its identity and purity.
| Analytical Technique | Expected Results for L-tert-Leucinol |
| ¹H NMR (CDCl₃) | δ (ppm): ~3.7 (dd, 1H, CH₂OH), ~3.2 (t, 1H, CH₂OH), ~2.5 (dd, 1H, CHNH₂), ~0.9 (s, 9H, C(CH₃)₃). Note: The amine and hydroxyl protons may show broad signals and their chemical shifts can vary with concentration and solvent. |
| ¹³C NMR (CDCl₃) | δ (ppm): ~68 (CH₂OH), ~63 (CHNH₂), ~34 (C(CH₃)₃), ~27 (C(CH₃)₃). |
| Melting Point | 30-34 °C |
| Optical Rotation | [α]²⁶/D +37° (c = 1.5 in ethanol) |
Conclusion
The synthesis of this compound is a well-established process, with the reduction of L-tert-leucine being the most direct and efficient route. The NaBH₄/I₂ reagent system provides a safe and selective method for this transformation. For research and industrial applications where sustainability is a key driver, the chemoenzymatic synthesis of the L-tert-leucine precursor offers a green and highly enantioselective alternative. The choice of synthetic pathway will ultimately depend on factors such as scale, cost, available equipment, and the desired environmental impact. This guide provides the foundational knowledge and practical protocols for the successful synthesis of this valuable chiral building block.
References
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McKennon, M. J., Meyers, A. I., Drauz, K., & Schwarm, M. (1993). A convenient reduction of amino acids and their derivatives. The Journal of Organic Chemistry, 58(13), 3568–3571. [Link]
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Li, Y., et al. (2014). Directed evolution of leucine dehydrogenase for improved efficiency of L-tert-leucine synthesis. Applied Microbiology and Biotechnology, 98(16), 7073-7082. [Link]
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An In-Depth Technical Guide to the Physicochemical Properties of 4-Amino-3,3-dimethylbutan-1-ol
Introduction
In the landscape of modern medicinal chemistry, the strategic use of tailor-made amino acids and their derivatives, such as amino alcohols, serves as a cornerstone for the development of novel therapeutics.[1] These scaffolds provide a rich three-dimensional chemical space and versatile functional groups essential for molecular recognition and optimizing pharmacokinetic profiles. Within this vital class of molecules is 4-Amino-3,3-dimethylbutan-1-ol, a structurally intriguing yet under-characterized building block.
This guide offers a comprehensive technical overview of the physicochemical properties of this compound. By synthesizing available data with predictive methodologies and established analytical protocols, we aim to provide researchers, chemists, and drug development professionals with the critical insights needed to effectively utilize this compound in their research endeavors. We will explore its molecular characteristics, delve into its core physicochemical parameters, and contextualize its potential within the broader field of drug discovery, drawing parallels to structurally related compounds of high pharmaceutical importance.
Molecular Structure and Chemical Identity
This compound (CAS No: 622865-33-2) possesses a unique structural framework combining a primary amine, a primary alcohol, and a neopentyl core.[2][3] The gem-dimethyl group at the C3 position introduces significant steric hindrance and conformational rigidity, which can be a desirable trait in drug design to lock in a specific bioactive conformation or to block sites of metabolic degradation. The primary amine and hydroxyl groups are key hydrogen bonding participants, crucial for aqueous solubility and interaction with biological targets.
| Identifier | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 622865-33-2 | [2][3] |
| Molecular Formula | C₆H₁₅NO | [2][3] |
| Molecular Weight | 117.19 g/mol | [2][3][4] |
| Canonical SMILES | OCCC(C)(C)CN | [2][3] |
| InChIKey | INBMMXYCODJFAA-UHFFFAOYSA-N | [5] |
Core Physicochemical Properties: Data and Significance
A molecule's physicochemical profile is the primary determinant of its behavior in both chemical and biological systems. Understanding these properties is paramount for predicting its absorption, distribution, metabolism, and excretion (ADME) profile. The following table summarizes the known and predicted properties of this compound.
| Property | Value | Type | Significance in Drug Development |
| Melting Point | Data not available | Experimental | Influences solubility, stability, and formulation choices (e.g., solid vs. liquid dosage forms). |
| Boiling Point | Data not available | Experimental | Relevant for purification via distillation and assessing volatility. |
| LogP (Octanol/Water) | 0.3537 / 0.1 | Computed[2][5] | Measures lipophilicity. A low value suggests high aqueous solubility and potentially low membrane permeability, a key factor in the "Rule of 5". |
| TPSA | 46.25 Ų | Computed[2] | Topological Polar Surface Area is a strong predictor of drug transport, especially blood-brain barrier penetration. A value < 140 Ų is generally favorable for oral bioavailability. |
| pKa | Data not available | Predicted | The amino group is expected to have a pKa around 9-10, making it protonated and positively charged at physiological pH (7.4). The hydroxyl group is a very weak acid (pKa ~16). Ionization state dictates solubility and receptor interaction. |
| H-Bond Donors | 2 | Computed[2][6] | The -OH and -NH₂ groups can donate hydrogen bonds, enhancing solubility in protic solvents and enabling specific interactions with biological targets. |
| H-Bond Acceptors | 2 | Computed[2][6] | The nitrogen and oxygen atoms can accept hydrogen bonds, contributing to the molecule's overall polarity and binding capabilities. |
| Rotatable Bonds | 3 | Computed[2] | A low number of rotatable bonds (<10) is associated with higher oral bioavailability due to reduced conformational entropy loss upon binding. |
Expert Interpretation:
The computed data paints a picture of a highly polar, low-molecular-weight compound. Its low LogP and moderate TPSA suggest it would be readily soluble in aqueous media but may require active transport to efficiently cross lipid membranes. The presence of a basic amine ensures that at physiological pH, the molecule will be predominantly in its cationic, ammonium form. This charge is beneficial for solubility but can be a hindrance for passive diffusion across cell membranes. These characteristics make it an excellent candidate for use as a fragment in fragment-based drug discovery or as a scaffold for building larger molecules where other moieties will modulate the overall lipophilicity.
Predictive Spectroscopic and Analytical Profile
While experimental spectra are not publicly available, a predictive analysis based on the molecule's structure is essential for any researcher planning to synthesize or identify it.
-
Mass Spectrometry (MS): In electrospray ionization (ESI), the molecule is expected to readily ionize in positive mode. The predicted monoisotopic mass is 117.1154 Da.
-
[M+H]⁺: 118.1226 m/z[5]
-
[M+Na]⁺: 140.1046 m/z[5]
-
Key Fragmentation: Expect neutral loss of water (H₂O) from the alcohol and ammonia (NH₃) or an aminomethyl radical (•CH₂NH₂) from the amine side-chain. The stability of the tertiary carbocation formed after fragmentation would be a significant driving force.
-
-
¹H NMR Spectroscopy (in CDCl₃, predicted):
-
~0.9-1.0 ppm (singlet, 6H): The two magnetically equivalent methyl groups (-C(CH₃)₂).
-
~1.5-1.7 ppm (triplet, 2H): The methylene group adjacent to the alcohol (-CH₂CH₂OH).
-
~2.7-2.9 ppm (singlet, 2H): The methylene group adjacent to the amine (-C-CH₂NH₂). The singlet nature arises from the absence of adjacent protons.
-
~3.6-3.8 ppm (triplet, 2H): The methylene group bearing the hydroxyl (-CH₂OH).
-
Broad singlets (3H): The exchangeable protons of the amine (-NH₂) and hydroxyl (-OH) groups. Their chemical shift is highly dependent on concentration and solvent.
-
-
¹³C NMR Spectroscopy (predicted): The molecule should exhibit 5 distinct signals corresponding to the non-equivalent carbon atoms.
-
Infrared (IR) Spectroscopy:
-
3400-3200 cm⁻¹ (broad): Overlapping O-H and N-H stretching vibrations.
-
3000-2850 cm⁻¹: C-H stretching vibrations of the alkyl backbone.
-
~1600 cm⁻¹: N-H scissoring (bending) vibration.
-
~1050 cm⁻¹ (strong): C-O stretching vibration of the primary alcohol.
-
Standardized Experimental Protocols
To ensure scientific rigor, the determination of key physicochemical properties must follow validated protocols. Here, we outline the methodology for two critical parameters.
Protocol 1: Determination of pKa by Potentiometric Titration
This method establishes the ionization constant of the primary amine, a critical parameter for understanding its physiological behavior.
Methodology:
-
Preparation: Accurately weigh ~10-20 mg of this compound and dissolve it in 50 mL of a 0.1 M KCl solution to maintain constant ionic strength.
-
Acid Titration: Place the solution in a jacketed beaker at 25°C and use a calibrated pH electrode to monitor the pH. Titrate the solution with standardized 0.1 M HCl, adding small, precise aliquots (e.g., 0.05 mL).
-
Data Recording: Record the pH after each addition of titrant. Continue well past the equivalence point.
-
Analysis: Plot the pH versus the volume of HCl added. The pKa can be determined from the pH at the half-equivalence point. More accurately, a Gran plot or derivative plot (dpH/dV) can be used to precisely locate the equivalence point and subsequently the pKa. The pKa of the amine is calculated from the resulting pKb (pKa + pKb = 14).
Caption: Relationship between physicochemical properties and drug development outcomes.
Conclusion
This compound is a molecule defined by its high polarity, hydrogen bonding capability, and a sterically demanding neopentyl-like core. While comprehensive experimental data remains sparse, predictive modeling and comparison to structurally similar, high-value pharmaceutical intermediates provide a solid foundation for its potential application. Its profile suggests utility as a polar scaffold in fragment-based design or as a building block where metabolic stability is desired. This guide provides the foundational knowledge and experimental framework necessary for researchers to confidently incorporate this promising chemical entity into their discovery programs, potentially unlocking new avenues for therapeutic innovation.
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An In-depth Technical Guide to 4-Amino-3,3-dimethylbutan-1-ol: Synthesis, Structural Analysis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-3,3-dimethylbutan-1-ol is a primary amino alcohol featuring a sterically hindered neopentyl backbone. This unique structural motif, combining a primary amine and a primary alcohol separated by a quaternary carbon center, imparts specific chemical properties that make it a valuable building block in various fields of chemical synthesis. The presence of two functional groups allows for diverse chemical modifications, while the dimethyl substitution provides steric bulk, which can influence the reactivity, selectivity, and physicochemical properties of its derivatives. This guide provides a comprehensive overview of the synthesis, structural characterization, and potential applications of this compound, serving as a technical resource for researchers in organic synthesis, medicinal chemistry, and materials science.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, purification, and application in chemical reactions.
| Property | Value | Source |
| CAS Number | 622865-33-2 | ChemScene[1] |
| Molecular Formula | C₆H₁₅NO | ChemScene[1] |
| Molecular Weight | 117.19 g/mol | ChemScene[1] |
| SMILES | OCCC(C)(C)CN | ChemScene[1] |
| Predicted XlogP | 0.1 | PubChemLite[2] |
| Predicted Topological Polar Surface Area (TPSA) | 46.25 Ų | ChemScene[1] |
| Predicted Hydrogen Bond Donor Count | 2 | ChemScene[1] |
| Predicted Hydrogen Bond Acceptor Count | 2 | ChemScene[1] |
| Predicted Rotatable Bond Count | 3 | ChemScene[1] |
Synthesis of this compound
While specific peer-reviewed synthetic procedures for this compound are not extensively documented, a plausible and efficient synthetic route can be devised based on established organic chemistry methodologies. A practical approach involves the reduction of a suitable nitrile precursor, which can be synthesized from commercially available starting materials.
Proposed Synthetic Pathway: A Two-Step Approach
The proposed synthesis starts from 3,3-dimethyl-gamma-butyrolactone, proceeds through a nitrile intermediate, and concludes with the reduction to the target amino alcohol.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol
Step 1: Synthesis of 4-Hydroxy-3,3-dimethylbutanenitrile
-
To a solution of 3,3-dimethyl-gamma-butyrolactone in a suitable aprotic solvent such as DMSO, add one equivalent of potassium cyanide (KCN).
-
Heat the reaction mixture to facilitate the ring-opening of the lactone. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, carefully quench the reaction with water and extract the aqueous layer with an organic solvent like ethyl acetate.
-
The intermediate potassium 3-cyano-2,2-dimethylpropanoate can be isolated or used directly in the next step.
-
Reduce the carboxylate group selectively using a mild reducing agent like sodium borohydride in a protic solvent. The choice of reducing agent is critical to avoid the reduction of the nitrile group.
-
After an aqueous workup, the resulting 4-hydroxy-3,3-dimethylbutanenitrile can be purified by column chromatography.
Step 2: Synthesis of this compound
-
Dissolve the 4-hydroxy-3,3-dimethylbutanenitrile from the previous step in a dry, aprotic solvent such as diethyl ether or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Slowly add a powerful reducing agent, such as lithium aluminum hydride (LiAlH₄) or a borane complex, to the solution at a reduced temperature (e.g., 0 °C) to control the exothermic reaction.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the nitrile reduction is complete, as indicated by TLC or GC-MS.
-
Carefully quench the reaction by the sequential addition of water and an aqueous sodium hydroxide solution.
-
Filter the resulting aluminum salts and concentrate the filtrate under reduced pressure.
-
The crude this compound can be purified by distillation or crystallization to yield the final product.
Structural Analysis and Characterization
A thorough structural characterization is paramount to confirm the identity and purity of the synthesized this compound. This involves a combination of spectroscopic techniques.
Caption: Labeled structure of this compound for spectral assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule.
-
-CH₂-N (C1): A triplet around 2.7-2.9 ppm, coupled to the adjacent methylene group (C2).
-
-CH₂- (C2): A triplet around 1.5-1.7 ppm, coupled to both adjacent methylene groups (C1 and C4).
-
-C(CH₃)₂ (C5, C6): A singlet integrating to six protons around 0.9-1.1 ppm, characteristic of the gem-dimethyl group.
-
-CH₂-O (C4): A triplet around 3.6-3.8 ppm, coupled to the adjacent methylene group (C2).
-
-NH₂ and -OH: Broad singlets that are exchangeable with D₂O. Their chemical shifts can vary depending on the solvent and concentration.
¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton.
-
-CH₂-N (C1): A signal in the range of 40-45 ppm.
-
-CH₂- (C2): A signal around 30-35 ppm.
-
-C(CH₃)₂ (C3): A quaternary carbon signal around 35-40 ppm.
-
-C(CH₃)₂ (C5, C6): A signal for the methyl carbons around 25-30 ppm.
-
-CH₂-O (C4): A signal in the range of 60-65 ppm.
Mass Spectrometry (MS)
Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern of the molecule. For amino alcohols, common fragmentation pathways include α-cleavage and dehydration.[3][4][5]
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight (m/z = 117) may be observed, although it can be weak for alcohols.[4]
-
α-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen or oxygen atom.
-
Cleavage between C1 and C2 would yield a fragment at m/z = 30 ([CH₂NH₂]⁺).
-
Cleavage between C3 and C4 would result in a fragment at m/z = 86 ([M - CH₂OH]⁺).
-
-
Dehydration: Loss of a water molecule from the molecular ion, resulting in a peak at m/z = 99 ([M - H₂O]⁺).[3][5]
The predicted mass-to-charge ratios for various adducts are provided in the table below.
| Adduct | Predicted m/z |
| [M+H]⁺ | 118.12264 |
| [M+Na]⁺ | 140.10458 |
| [M-H]⁻ | 116.10809 |
| [M+H-H₂O]⁺ | 100.11262 |
Source: PubChemLite[2]
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum will show characteristic absorption bands for the amine and alcohol functional groups.[6]
-
O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.[6]
-
N-H Stretch: Two sharp peaks in the region of 3300-3500 cm⁻¹ for the primary amine. These may overlap with the O-H stretch.[6]
-
C-H Stretch: Strong absorptions in the 2850-3000 cm⁻¹ region due to the stretching vibrations of the C-H bonds in the alkyl chain.
-
N-H Bend: A medium to strong absorption band around 1590-1650 cm⁻¹.
-
C-O Stretch: A strong absorption in the 1000-1260 cm⁻¹ region, indicative of the primary alcohol.
-
C-N Stretch: A medium absorption in the 1020-1250 cm⁻¹ range.
Potential Applications
The unique structure of this compound suggests its utility in several areas of research and development.
-
Pharmaceutical and Agrochemical Synthesis: The amino alcohol moiety is a common pharmacophore in many biologically active molecules. The neopentyl group can enhance metabolic stability and modulate lipophilicity, making this compound an attractive building block for the synthesis of novel drug candidates and pesticides. The structurally related neopentyl glycol is used in the synthesis of pharmaceuticals.[7]
-
Polymer Chemistry: As a difunctional monomer, it can be used in the production of specialty polymers such as polyurethanes, polyesters, and polyamides. The bulky dimethyl groups can improve the thermal stability and mechanical properties of the resulting polymers. Neopentyl glycol itself is widely used in the synthesis of polyesters for paints and plasticizers.[8][9]
-
Corrosion Inhibitors: Amino alcohols are known to be effective corrosion inhibitors for various metals. The nitrogen and oxygen atoms can adsorb onto the metal surface, forming a protective layer.
-
Asymmetric Synthesis: Chiral derivatives of this compound could potentially serve as chiral auxiliaries or ligands in asymmetric catalysis, where the steric hindrance of the neopentyl group could induce high stereoselectivity.
Conclusion
This compound is a promising chemical intermediate with a unique structural framework. This guide has outlined its key physicochemical properties, a plausible synthetic route, and a comprehensive approach to its structural characterization using modern spectroscopic techniques. While detailed experimental data for this specific compound is limited in the public domain, the predictive analysis provided herein, based on established chemical principles, offers a solid foundation for its synthesis and identification. The potential applications in drug discovery, polymer science, and materials chemistry highlight the importance of further research into this and other sterically hindered amino alcohols.
References
Sources
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- 4. Video: Mass Spectrometry: Alcohol Fragmentation [jove.com]
- 5. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]
- 6. How to Identify Alcohols and Amines in the IR Spectrum | dummies [dummies.com]
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- 9. The application of Neopentyl glycol_Chemicalbook [chemicalbook.com]
An In-depth Technical Guide to 2,2-Dimethyl-4-(trimethoxysilyl)butan-1-amine (CAS 157923-74-5)
A Versatile Silane Coupling Agent for Advanced Material Applications
For Researchers, Scientists, and Formulation Professionals
This technical guide provides a comprehensive overview of the properties, applications, and handling of 2,2-dimethyl-4-(trimethoxysilyl)butan-1-amine, a bifunctional organosilane increasingly utilized in the development of advanced materials. This document is intended to serve as a valuable resource for researchers and formulation scientists in academia and industry, offering in-depth technical data and practical insights into its utilization.
Chemical Identity and Physicochemical Properties
2,2-Dimethyl-4-(trimethoxysilyl)butan-1-amine, also known by its synonym 4-amino-3,3-dimethylbutyl)trimethoxysilane, is a unique organosilane possessing both a primary amine and a trimethoxysilyl group.[1][2] This dual functionality allows it to act as a molecular bridge between inorganic substrates and organic polymers, making it a highly effective coupling agent and surface modifier.
Table 1: Physicochemical Properties of 2,2-Dimethyl-4-(trimethoxysilyl)butan-1-amine
| Property | Value |
| CAS Number | 157923-74-5 |
| Molecular Formula | C9H23NO3Si |
| Molecular Weight | 221.37 g/mol [1] |
| Boiling Point | 221.643 - 230 °C at 760 mmHg[1][2] |
| Flash Point | 87.847 - 88 °C[1][2] |
| Density | 0.939 - 0.977 g/cm³[1][2] |
| Refractive Index | 1.433[2] |
| Vapor Pressure | 0.106 mmHg at 25°C[2] |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 7 |
Mechanism of Action: A Tale of Two Ends
The utility of 2,2-dimethyl-4-(trimethoxysilyl)butan-1-amine lies in the distinct reactivity of its two functional groups. The trimethoxysilyl group is hydrolyzable, meaning it reacts with water to form reactive silanol groups (Si-OH). These silanols can then condense with hydroxyl groups on the surface of inorganic materials such as glass, silica, and metal oxides, forming stable covalent bonds.
Simultaneously, the primary amine group at the other end of the molecule is available to react with a wide range of organic polymers, including epoxies, urethanes, and acrylates. This dual reactivity allows for the creation of a robust interface between otherwise incompatible materials.
Caption: General mechanism of a silane coupling agent.
Applications in Material Science
2,2-Dimethyl-4-(trimethoxysilyl)butan-1-amine is a valuable tool for material scientists seeking to:
-
Enhance Adhesion: By forming a chemical bridge between inorganic and organic materials, it significantly improves the adhesion and durability of coatings, sealants, and adhesives.
-
Improve Mechanical Properties: In polymer composites, it enhances the dispersion of inorganic fillers and reinforcements, leading to improved tensile strength, flexural modulus, and impact resistance.
-
Surface Modification: It can be used to functionalize surfaces, altering their properties to improve wettability, biocompatibility, or to immobilize catalysts and other molecules.
Experimental Protocol: Surface Modification of Glass Slides
This protocol outlines a general procedure for modifying the surface of glass slides with 2,2-dimethyl-4-(trimethoxysilyl)butan-1-amine to introduce primary amine functionalities.
Materials:
-
Glass microscope slides
-
2,2-Dimethyl-4-(trimethoxysilyl)butan-1-amine
-
Anhydrous toluene
-
Deionized water
-
Isopropanol
-
Nitrogen gas stream
-
Oven
Procedure:
-
Cleaning: Thoroughly clean the glass slides by sonicating in a solution of deionized water and isopropanol (1:1 v/v) for 15 minutes.
-
Drying: Dry the slides under a stream of nitrogen and then bake in an oven at 110°C for 30 minutes to remove any residual moisture.
-
Silanization Solution: Prepare a 2% (v/v) solution of 2,2-dimethyl-4-(trimethoxysilyl)butan-1-amine in anhydrous toluene.
-
Surface Treatment: Immerse the cleaned and dried slides in the silanization solution for 2 hours at room temperature with gentle agitation.
-
Rinsing: Remove the slides from the solution and rinse thoroughly with anhydrous toluene to remove any unbound silane.
-
Curing: Cure the slides in an oven at 110°C for 30 minutes to promote the formation of covalent bonds between the silane and the glass surface.
-
Final Wash: Perform a final rinse with isopropanol and dry under a nitrogen stream. The slides are now functionalized with primary amine groups and ready for further use.
Safety and Handling
2,2-Dimethyl-4-(trimethoxysilyl)butan-1-amine is a reactive chemical and should be handled with appropriate safety precautions.
-
Hazards: It can cause skin and serious eye irritation.[3] Inhalation may cause respiratory irritation.[3] Contact with water or moisture can lead to the liberation of methanol, which has its own associated health risks.[3]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat when handling this compound.[4] Work in a well-ventilated area or use a fume hood.[3]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from moisture and incompatible materials such as oxidizing agents.[1][3]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.[3]
A Note on Quinazolines in Drug Discovery
While the CAS number 157923-74-5 correctly identifies the silane coupling agent discussed above, it is worth noting that the initially searched chemical name, "4-(4-Acryloylpiperazin-1-yl)-7-amino-2-(2-pyridyl)quinazoline," belongs to the quinazoline family of compounds. The amino-quinazoline scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of pharmacological activities, including anticancer, antihypertensive, and anti-inflammatory properties.[5] Researchers in drug development frequently work with such compounds.
Conclusion
2,2-Dimethyl-4-(trimethoxysilyl)butan-1-amine is a versatile and powerful tool for material scientists and formulation chemists. Its bifunctional nature enables the creation of robust and durable composite materials with enhanced properties. A thorough understanding of its chemical properties, mechanism of action, and proper handling procedures is essential for its effective and safe utilization in research and industrial applications.
References
-
1-Butanamine, 2,2-dimethyl-4-(trimethoxysilyl)- | 157923-74-5. (n.d.). Angene Chemical. Retrieved January 26, 2026, from [Link]
-
4-Amino-3,3-dimethylbutyl)trimethoxysilane CAS NO 157923-74-5. (n.d.). Jessica Chemicals. Retrieved January 26, 2026, from [Link]
-
4-AMINO-3,3-DIMETHYLBUTYLTRIMETHOXYSILANE Safety Data Sheet. (2024, September 11). Gelest. Retrieved January 26, 2026, from [Link]
-
Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications. (2024, June 12). ResearchGate. Retrieved January 26, 2026, from [Link]
-
2-(1-Piperazinyl)-4-amino-6,7-dimethoxyquinazoline. (n.d.). PubChem. Retrieved January 26, 2026, from [Link]
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Whitepaper on the Potential Biological Activities and Therapeutic Opportunities of 4-Amino-3,3-dimethylbutan-1-ol Derivatives
For: Researchers, Scientists, and Drug Development Professionals
Abstract
The 4-amino-3,3-dimethylbutan-1-ol scaffold represents a structurally simple yet intriguing starting point for medicinal chemistry exploration. While direct research into the biological activities of its derivatives is notably sparse in current literature, a compelling case for their potential therapeutic relevance can be constructed through the analysis of structurally related compounds. This technical guide provides an in-depth examination of the known biological profile of the close structural analog, 3,3-dimethyl-1-butanol (DMB), and extrapolates potential therapeutic avenues for its amino-containing counterparts. We will explore the mechanistic basis for DMB's activity in cardiovascular and inflammatory contexts, propose a strategic framework for the synthesis and screening of novel this compound derivatives, and outline key experimental protocols to drive their investigation. This whitepaper serves as a foundational document to stimulate and guide research into this underexplored chemical space.
Introduction: The Untapped Potential of a Simple Scaffold
The quest for novel chemical entities with therapeutic promise often leads researchers to explore derivatives of simple, functionalized scaffolds. The this compound core, characterized by a primary amine and a primary alcohol separated by a sterically hindered dimethylated carbon center, presents an attractive platform for chemical modification. The presence of two key functional groups, the amino and hydroxyl moieties, allows for a diverse range of derivatization strategies to modulate physicochemical properties and biological targeting.
Despite its potential, a thorough review of the scientific literature reveals a significant gap in the exploration of the biological activities of this compound derivatives. This guide, therefore, takes an inferential and forward-looking approach. By examining the established pharmacology of a key structural analog, we can construct a robust hypothesis for the potential therapeutic applications of this compound class and lay out a strategic path for its investigation.
A Tale of Two Analogs: Insights from 3,3-Dimethyl-1-butanol (DMB)
The most direct evidence for the potential bioactivity of this compound derivatives comes from its non-aminated counterpart, 3,3-dimethyl-1-butanol (DMB). DMB has been identified as an inhibitor of microbial trimethylamine (TMA) formation.[1] This activity has significant implications for cardiovascular and inflammatory diseases.
Mechanism of Action: Targeting the Gut Microbiome's Contribution to Disease
Atherosclerosis and other cardiovascular diseases are increasingly linked to metabolites produced by the gut microbiome. One such critical pathway involves the conversion of dietary choline and carnitine to trimethylamine (TMA) by bacterial TMA lyases. TMA is then absorbed and oxidized in the liver to trimethylamine N-oxide (TMAO), a metabolite strongly associated with an increased risk of cardiovascular events.[1][2]
DMB acts as a competitive inhibitor of choline TMA lyase, thereby reducing the production of TMA and subsequently lowering circulating TMAO levels.[2] This mechanism has been shown to attenuate cardiac remodeling in mouse models of heart failure.[2] Specifically, DMB treatment prevented cardiac hypertrophy, fibrosis, and inflammation in mice subjected to pressure-overload induced heart failure.[2]
Signaling Pathways Implicated in DMB's Cardioprotective Effects
The beneficial effects of DMB in preclinical cardiac models appear to be mediated through the downregulation of key pro-inflammatory and pro-fibrotic signaling pathways. Studies have shown that DMB administration leads to the inhibition of the p65 NF-κB and TGF-β1/Smad3 signaling pathways, both of which are downstream of the detrimental effects of elevated TMAO.[2]
Caption: Mechanism of DMB in reducing cardiovascular disease risk.
Immunomodulatory Effects Beyond TMAO Inhibition
Recent studies suggest that the beneficial effects of DMB may not be solely dependent on TMAO reduction. In a mouse model of collagen-induced arthritis, DMB treatment significantly reduced disease severity and levels of pro-inflammatory cytokines.[3] Interestingly, this protective effect was found to be independent of TMA/TMAO production, suggesting a direct immunomodulatory role for DMB or its metabolites.[3] This opens up the possibility that DMB and its derivatives could have therapeutic applications in autoimmune disorders.
Structurally Diverse Aminoalkanols: A Broader Pharmacological Context
While DMB provides a strong rationale for investigating this compound derivatives in cardiovascular and inflammatory diseases, the broader class of aminoalkanols has shown a wide range of biological activities. For instance, various aminoalkanol derivatives have been explored as:
-
Acetylcholinesterase (AChE) inhibitors for the potential treatment of Alzheimer's disease.[4]
-
Anticancer agents , with some derivatives showing potent anti-proliferative effects.
-
Antimicrobial agents against a range of bacterial and fungal pathogens.
This diversity of activity highlights the versatility of the aminoalkanol scaffold and suggests that a broad screening approach for this compound derivatives could uncover unexpected and valuable therapeutic properties.
A Proposed Research and Development Program
Given the lack of direct data, a structured research program is necessary to unlock the potential of this compound derivatives.
Synthetic Strategy: Building a Diverse Chemical Library
The primary amino and hydroxyl groups of the core scaffold are ideal handles for combinatorial synthesis. A library of derivatives can be generated through well-established chemical reactions:
-
N-Acylation/Sulfonylation: Reaction of the amino group with a variety of acyl chlorides, sulfonyl chlorides, and isocyanates to introduce diverse amide and sulfonamide functionalities.
-
N-Alkylation: Reductive amination or direct alkylation to generate secondary and tertiary amines.
-
O-Alkylation/Esterification: Derivatization of the hydroxyl group to form ethers and esters, modulating lipophilicity and metabolic stability.
Caption: Synthetic workflow for generating a derivative library.
Biological Screening Cascade
A tiered screening approach is recommended to efficiently evaluate the synthesized library.
Tier 1: Hypothesis-Driven Primary Screening
Based on the activity of DMB, the initial focus should be on assays relevant to TMAO biology and inflammation.
-
In vitro TMA Lyase Inhibition Assay: To determine if the amino derivatives retain or improve upon the TMA-lowering activity of DMB.
-
Cytokine Release Assays: Using lipopolysaccharide (LPS)-stimulated peripheral blood mononuclear cells (PBMCs) or macrophage cell lines to assess anti-inflammatory activity.
Tier 2: Broad Phenotypic and Target-Based Screening
Active compounds from Tier 1, as well as a representative selection of the entire library, should be subjected to broader screening to uncover novel activities.
-
Antimicrobial Screening: Evaluation against a panel of clinically relevant bacteria and fungi.
-
Anticancer Screening: Proliferation assays against a panel of cancer cell lines (e.g., the NCI-60 panel).
-
Central Nervous System (CNS) Activity: Initial screens could include acetylcholinesterase inhibition assays and evaluation of effects on neuronal cell viability.
Tier 3: In vivo Proof-of-Concept
The most promising lead compounds from in vitro screening should be advanced to in vivo models.
-
Cardiovascular Models: Murine models of pressure-overload heart failure or atherosclerosis.[2]
-
Inflammation/Autoimmunity Models: Collagen-induced arthritis models in mice.[3]
Caption: Proposed biological screening cascade.
Detailed Experimental Protocols
To facilitate the initiation of research in this area, the following are representative, high-level protocols for key assays.
Protocol: In vitro TMA Lyase Inhibition Assay
-
Enzyme Source: Recombinant choline TMA lyase (CutC/D) can be expressed and purified from E. coli.
-
Substrate: Choline chloride.
-
Assay Buffer: Prepare an appropriate anaerobic buffer system.
-
Reaction: Incubate the enzyme with varying concentrations of the test compound and choline in an anaerobic environment.
-
Detection: TMA production can be quantified by gas chromatography-mass spectrometry (GC-MS) or a colorimetric assay.
-
Data Analysis: Calculate the IC50 value for each compound by plotting the percentage of TMA production inhibition against the compound concentration.
Protocol: Cytokine Release Assay in Human PBMCs
-
Cell Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Plate the PBMCs in a 96-well plate in RPMI-1640 medium supplemented with 10% fetal bovine serum.
-
Treatment: Pre-incubate the cells with various concentrations of the test compounds for 1 hour.
-
Stimulation: Add LPS (e.g., 100 ng/mL) to stimulate cytokine production.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Quantification: Collect the cell culture supernatant and measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using enzyme-linked immunosorbent assay (ELISA) kits.
-
Data Analysis: Determine the IC50 values for the inhibition of each cytokine.
Conclusion and Future Directions
The this compound scaffold is a promising but underexplored area of medicinal chemistry. The well-documented biological activities of its close structural analog, 3,3-dimethyl-1-butanol, provide a strong rationale for investigating derivatives of this aminoalkanol for cardiovascular, inflammatory, and potentially other therapeutic applications. The synthetic accessibility of this scaffold and the availability of robust biological assays create a clear path forward for a systematic investigation. It is our hope that this technical guide will serve as a catalyst for research into this novel chemical space, potentially leading to the discovery of a new class of therapeutic agents.
References
- Bandyopadhyay, D., et al. (2021). Synthesis of 2-thiomethyl-3-cyane-4-aminoquinolines.
- Chen, K., et al. (2020). 3,3-Dimethyl-1-butanol attenuates cardiac remodeling in pressure-overload-induced heart failure mice. Journal of Nutritional Biochemistry, 81, 108341.
- Kumar, A., et al. (2021). A novel aza-Michael addition/intramolecular annulation for the synthesis of polysubstituted 4-aminoquinolines.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 55290156, this compound. Retrieved from [Link].
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National Center for Biotechnology Information. PubChem Compound Summary for CID 11332423, 4-Amino-3-methylbutan-1-ol. Retrieved from [Link].
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National Center for Biotechnology Information. PubChem Compound Summary for CID 4149212, 2-Amino-3,3-dimethylbutan-1-ol. Retrieved from [Link].
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National Center for Biotechnology Information. PubChem Compound Summary for CID 2734079, (2S)-2-Amino-3,3-dimethyl-1-butanol. Retrieved from [Link].
- Wang, Z., et al. (2015). Non-lethal inhibition of gut microbial trimethylamine production for the treatment of atherosclerosis. Cell, 163(7), 1585-1595.
-
PubChemLite. This compound (C6H15NO). Retrieved from [Link].
- Singh, A., et al. (2018). Synthesis and Biological Activities of 4-Aminoantipyrine Derivatives Derived from Betti-Type Reaction. Journal of Chemistry, 2018, 8549683.
- Wannamaker, W., et al. (2007). (S)-1-((S)-2-{[1-(4-amino-3-chloro-phenyl)-methanoyl]-amino}-3,3-dimethyl-butanoyl)-pyrrolidine-2-carboxylic acid ((2R,3S)-2-ethoxy-5-oxo-tetrahydro-furan-3-yl)-amide (VX-765), an orally available selective interleukin (IL)-converting enzyme/caspase-1 inhibitor, exhibits potent anti-inflammatory activities by inhibiting the release of IL-1beta and IL-18. Journal of Pharmacology and Experimental Therapeutics, 321(2), 509-16.
- Zhang, Y., et al. (2021).
- MDPI. Dapagliflozin.
- MDPI. In Vitro and In Silico Kinetic Studies of Patented 1,7-diEthyl and 1,7-diMethyl Aminoalkanol Derivatives as New Inhibitors of Acetylcholinesterase. International Journal of Molecular Sciences, 23(1), 270.
- MDPI.
- Grodner, B., & Napiórkowska, M. (2022). In Vitro and In Silico Kinetic Studies of Patented 1,7-diEthyl and 1,7-diMethyl Aminoalkanol Derivatives as New Inhibitors of Acetylcholinesterase. International journal of molecular sciences, 23(1), 270.
- ResearchGate. Structural studies of 4-aminoantipyrine derivatives.
-
Caring Sunshine. Relationship: Cardiovascular Disease and Monoterpenes. Retrieved from [Link].
- Fechtner, S., et al. (2025). 3,3-dimethyl-1-butanol and its metabolite 3,3-dimethylbutyrate ameliorate collagen-induced arthritis independent of choline trimethylamine lyase activity.
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4-Amino-3,3-dimethylbutan-1-ol: A Potential Multifaceted Tool in Asymmetric Organic Synthesis – A Mechanistic Guide Based on Analogous Systems
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: 4-Amino-3,3-dimethylbutan-1-ol is a chiral amino alcohol whose potential applications in organic synthesis remain largely unexplored in peer-reviewed literature. However, its structural features—a primary amine, a primary alcohol, and a sterically demanding gem-dimethyl group at the C3 position—suggest that it could be a valuable tool in asymmetric synthesis. This technical guide will not report on direct applications of this specific molecule, but will instead provide an in-depth analysis of its potential mechanisms of action by drawing parallels with well-established, structurally analogous systems. We will explore its plausible roles as a chiral auxiliary, a bifunctional organocatalyst, and a chiral ligand in metal-catalyzed reactions. This document is intended to serve as a predictive framework to inspire and guide future research into this and similar sterically hindered amino alcohols.
Introduction: The Structural Promise of this compound
Chiral amino alcohols are a cornerstone of modern asymmetric synthesis, serving as precursors to pharmaceuticals, natural products, and highly effective chiral ligands.[1] Their value lies in their bifunctionality, which allows for precise control over the three-dimensional arrangement of atoms during a chemical reaction.
This compound possesses a unique combination of features:
-
Bifunctionality: The presence of both an amine (-NH₂) and a hydroxyl (-OH) group allows for multiple points of interaction, which can be exploited for catalysis or to form rigid directing groups.
-
Steric Hindrance: The gem-dimethyl group at the C3 position creates a significant steric shield. In asymmetric synthesis, steric hindrance is a powerful tool used to control the facial selectivity of a reaction, effectively blocking one pathway for a reagent's approach.
-
Chirality: The C4 carbon atom (bearing the amino group) is a stereocenter, meaning the molecule can exist as two non-superimposable mirror images (enantiomers). The use of a single enantiomer is fundamental to transferring chirality to a new molecule.
This guide will dissect the potential of this molecule by examining three core mechanistic pathways where its analogs have proven to be highly effective.
Potential Mechanism I: A Chiral Auxiliary for Asymmetric Alkylation and Aldol Reactions
One of the most powerful strategies in asymmetric synthesis is the use of a chiral auxiliary. This is a chiral molecule that is temporarily attached to a substrate to direct a subsequent reaction, after which it is removed and can often be recovered.[2] Amino alcohol-derived auxiliaries, such as the Evans oxazolidinones, are among the most successful and well-understood systems.[3]
The Underlying Causality: Steric Shielding in a Rigid Framework
The efficacy of these auxiliaries stems from their ability to form a rigid, predictable conformation upon attachment to the substrate (often forming an amide or imide). When a reactive intermediate, such as an enolate, is formed, the bulky groups of the auxiliary effectively shield one face of the enolate. This forces an incoming electrophile to attack from the opposite, unhindered face, resulting in the formation of a new stereocenter with high diastereoselectivity.[3]
A classic example is the asymmetric alkylation of a carboxylic acid derivative. The substrate is first converted to an N-acyl oxazolidinone. Deprotonation with a strong base like lithium diisopropylamide (LDA) forms a lithium enolate, which is chelated by the lithium ion, creating a rigid Z-enolate. The bulky substituent on the oxazolidinone (e.g., an isopropyl or phenyl group) then directs the incoming alkyl halide to the opposite face.
Application to this compound
It is plausible that this compound could be used to synthesize a novel chiral auxiliary. For instance, it could be cyclized with phosgene or a similar reagent to form a substituted oxazolidinone or a related heterocyclic structure. The gem-dimethyl group would provide a highly effective steric shield, potentially leading to excellent diastereoselectivity in alkylation or aldol reactions.
Mandatory Visualization: Mechanism of a Chiral Auxiliary
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
Experimental Protocol: Representative Asymmetric Alkylation using an Evans Auxiliary
This protocol is for the asymmetric alkylation of an N-acyl oxazolidinone, a reaction that exemplifies the principles discussed.
-
Preparation of the N-Acyl Oxazolidinone:
-
To a solution of the chiral oxazolidinone (1.0 equiv.) in anhydrous dichloromethane (DCM) at 0 °C, add triethylamine (1.5 equiv.).
-
Slowly add the desired acyl chloride (1.1 equiv.).
-
Allow the reaction to warm to room temperature and stir for 2-4 hours until completion (monitored by TLC).
-
Work up the reaction by washing with aqueous NaHCO₃ and brine, dry the organic layer over MgSO₄, and purify by column chromatography.
-
-
Asymmetric Alkylation:
-
Dissolve the N-acyl oxazolidinone (1.0 equiv.) in anhydrous tetrahydrofuran (THF) and cool to -78 °C under an argon atmosphere.
-
Slowly add lithium diisopropylamide (LDA) (1.05 equiv.) and stir for 30 minutes to form the lithium enolate.
-
Add the alkyl halide (1.2 equiv.) and stir at -78 °C for 1-4 hours.
-
Quench the reaction by adding saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate. Purify the resulting diastereomer by column chromatography.
-
-
Auxiliary Cleavage:
-
Dissolve the alkylated product in a mixture of THF and water.
-
Add lithium hydroxide (LiOH) (2.0 equiv.) and hydrogen peroxide (H₂O₂) (4.0 equiv.) at 0 °C.
-
Stir for 2-4 hours, then quench with aqueous Na₂SO₃.
-
Extract the chiral auxiliary with DCM. The desired enantiomerically enriched carboxylic acid will be in the aqueous layer, which can be acidified and extracted.
-
Data Presentation: Diastereoselectivity in Evans Alkylation
| Entry | Electrophile (R-X) | Diastereomeric Ratio (d.r.) |
| 1 | Benzyl bromide | >99:1 |
| 2 | Ethyl iodide | 98:2 |
| 3 | Allyl iodide | 98:2 |
Data is representative of typical results achieved with Evans auxiliaries.
Potential Mechanism II: A Bifunctional Organocatalyst
Organocatalysis utilizes small, metal-free organic molecules to accelerate chemical reactions. Amino alcohols are excellent candidates for bifunctional catalysis, where both the amine and alcohol moieties participate in activating the reactants.[4]
The Underlying Causality: Cooperative Activation
In a typical scenario, the amine group acts as a Brønsted base, deprotonating the nucleophile to increase its reactivity (e.g., forming an enamine from a ketone). Simultaneously, the hydroxyl group acts as a hydrogen-bond donor, coordinating to the electrophile.[5] This hydrogen bonding polarizes the electrophile, making it more susceptible to nucleophilic attack, and helps to stabilize the negative charge that develops in the transition state. This cooperative activation lowers the overall activation energy of the reaction. The chiral scaffold of the catalyst orients both the activated nucleophile and electrophile in a specific way, leading to a highly enantioselective transformation.
Application to this compound
The 1,4-relationship between the amino and alcohol groups in the target molecule is well-suited for bifunctional catalysis. For example, in a Michael addition of a ketone to a nitroalkene, the primary amine could form an enamine with the ketone. The hydroxyl group could then form a hydrogen bond with one of the oxygen atoms of the nitro group. The sterically bulky gem-dimethyl group would then dictate the face from which the enamine attacks the nitroalkene.
Mandatory Visualization: Bifunctional Organocatalysis
Caption: Proposed mechanism of bifunctional activation by an amino alcohol catalyst.
Experimental Protocol: Representative Asymmetric Michael Addition
This protocol describes a general procedure for the organocatalyzed Michael addition of an aldehyde to a nitroalkene.
-
Reaction Setup:
-
To a vial, add the nitroalkene (1.0 equiv.), the aldehyde (2.0 equiv.), and the chiral amino alcohol catalyst (0.1 equiv.).
-
Add the appropriate solvent (e.g., toluene or chloroform).
-
If required, add an acid or base co-catalyst.
-
Stir the reaction at room temperature.
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by TLC.
-
Once complete, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the chiral Michael adduct.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
-
Data Presentation: Enantioselectivity in Organocatalytic Michael Additions
| Entry | Catalyst Type | Solvent | Yield (%) | ee (%) |
| 1 | Proline-derived amino alcohol | Toluene | 95 | 98 |
| 2 | Cinchona alkaloid-thiourea | CH₂Cl₂ | 92 | 95 |
| 3 | Diarylprolinol silyl ether | Hexane | 99 | >99 |
Data is representative of results from various amino alcohol-based organocatalyst systems.
Potential Mechanism III: A Chiral Ligand in Metal-Catalyzed Reactions
The amino and hydroxyl groups of amino alcohols are excellent coordinating groups for metal ions. When a chiral amino alcohol binds to a metal center, it creates a chiral environment that can induce high levels of enantioselectivity in a catalyzed reaction.[6]
The Underlying Causality: Creating a Chiral Pocket
The amino alcohol typically acts as a bidentate ligand, chelating to the metal through both the nitrogen and oxygen atoms. This chelation forms a rigid, five- or six-membered ring that significantly influences the geometry of the other ligands around the metal. This creates a well-defined "chiral pocket" around the active site. When the substrate coordinates to the metal, its orientation is restricted by the steric and electronic properties of the chiral ligand, allowing for a highly stereoselective transformation.
A well-known example is the addition of diethylzinc to aldehydes, where chiral amino alcohols are used to catalyze the formation of chiral secondary alcohols with high enantioselectivity. The amino alcohol coordinates to one zinc atom, and this complex then coordinates the aldehyde and the diethylzinc reagent in a highly organized transition state.
Application to this compound
This compound could serve as an effective chiral ligand for a variety of metals, including Zn, Ti, Ru, and Rh. In the case of diethylzinc addition to an aldehyde, it would likely form a dimeric zinc complex. The sterically imposing gem-dimethyl group would project into the space around the active site, strongly influencing which face of the aldehyde is presented for alkylation by the ethyl group from the second zinc atom.
Mandatory Visualization: Chiral Ligand in Metal Catalysis
Caption: Formation of a chiral catalyst complex for asymmetric transformations.
Experimental Protocol: Asymmetric Addition of Diethylzinc to an Aldehyde
-
Catalyst Formation:
-
In a flame-dried flask under argon, dissolve the chiral amino alcohol (0.05 equiv.) in anhydrous toluene.
-
Add a solution of diethylzinc (1.1 M in toluene, 2.2 equiv.) dropwise at 0 °C.
-
Stir the mixture for 30 minutes at 0 °C to form the active catalyst.
-
-
Aldehyde Addition:
-
Cool the catalyst solution to the desired temperature (e.g., 0 °C or -20 °C).
-
Add the aldehyde (1.0 equiv.) dropwise.
-
Stir the reaction for 12-24 hours, monitoring by TLC.
-
-
Work-up and Analysis:
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over MgSO₄, and concentrate.
-
Purify the resulting chiral alcohol by flash column chromatography.
-
Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.
-
Data Presentation: Enantioselectivity in Amino Alcohol-Catalyzed Diethylzinc Additions
| Entry | Chiral Ligand | Aldehyde | Yield (%) | ee (%) |
| 1 | (-)-DAIB | Benzaldehyde | 97 | 98 |
| 2 | N,N-Dibutylnorephedrine | Benzaldehyde | 85 | 94 |
| 3 | Camphorsulfonamide-alkanol | Benzaldehyde | 99 | >99 |
Data is representative of results with different amino alcohol ligands.
Conclusion
While direct experimental data for this compound is not yet prevalent, a thorough examination of its structural characteristics and the well-documented reactivity of analogous compounds provides a strong foundation for predicting its utility in organic synthesis. The combination of its bifunctional nature, inherent chirality, and significant steric bulk makes it a prime candidate for development as a novel chiral auxiliary, an effective bifunctional organocatalyst, or a robust chiral ligand for metal-catalyzed reactions. The mechanistic principles and experimental frameworks outlined in this guide offer a clear roadmap for researchers to begin exploring the synthetic potential of this promising molecule. It is our hope that this analysis will catalyze further investigation, ultimately adding this compound to the arsenal of tools available to the modern synthetic chemist.
References
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Synthesis of novel chiral N,N-dialkyl substituted 1,4-amino alcohols and applications in asymmetric transformation reactions. OpenMETU. [Link]
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Chiral Amino Alcohols via Catalytic Enantioselective Petasis Borono-Mannich Reactions. ChemRxiv. [Link]
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Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. ACS Publications. [Link]
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Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. [Link]
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Chiral auxiliary. Wikipedia. [Link]
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New Approach Facilitates Chiral Amino Alcohol Synthesis. Westlake University. [Link]
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Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde Catalysis. Frontiers. [Link]
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4-Amino-3-methylbutan-1-ol. PubChem. [Link]
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Hydrogen‐Borrowing Alkylation of 1,2‐Amino Alcohols in the Synthesis of Enantioenriched γ‐Aminobutyric Acids. National Institutes of Health. [Link]
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Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes. Royal Society of Chemistry. [Link]
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Hydrogen-bond catalysis. Wikipedia. [Link]
-
Enantioselective Recognition of Racemic Amino Alcohols in Aqueous Solution by Chiral Metal‐Oxide Keplerate {Mo132} Cluster Capsules. National Institutes of Health. [Link]
-
O–H hydrogen bonding promotes H-atom transfer from a C–H bonds for C-alkylation of alcohols. Macmillan Group, Princeton University. [Link]
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Synthesis and kinetic evaluation of analogs of (E)-4-amino-3-methylbut-2-en-1-yl diphosphate, a potent inhibitor of the IspH metalloenzyme. Académie des Sciences. [Link]
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Direct b-C(sp3)–H arylation of unmasked aliphatic aldehydes via palladium catalysis. National Science Foundation Public Access Repository. [Link]
-
Asymmetric Synthesis. University of York. [Link]
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Chemists succeed in synthesis of aminoalcohols by utilizing light. University of Münster. [Link]
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O–H hydrogen bonding promotes H-atom transfer from a C–H bonds for C-alkylation of alcohols. National Institutes of Health. [Link]
-
β-Amino Acid Organocatalysts in the Asymmetric Michael Addition of Isobutyraldehyde to N-Substituted Maleimides. MDPI. [Link]
-
Stereoretentive C−H Bond Activation in the Aqueous Phase Catalytic Hydrogenation of Amino Acids to Amino Alcohols. ACS Publications. [Link]
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Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. National Institutes of Health. [Link]
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3,3-Dimethyl-1-butanol. Wikipedia. [Link]
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Asymmetric Alkylation of Enolates. Myers Research Group, Harvard University. [Link]
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Copper-Catalyzed Electrophilic Amination. Osaka University Institutional Knowledge Archive. [Link]
-
β-Amino Alcohol Organocatalysts for Asymmetric Additions. ResearchGate. [Link]
-
Thiourea fused γ-amino alcohol organocatalysts for asymmetric Mannich reaction of β-keto active methylene compounds with imines. National Institutes of Health. [Link]
-
Meyers Asymmetric Alkylation. ChemTube3D. [Link]
- Preparation method for 4-amino-3-phenylbutyric acid.
-
Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. MDPI. [Link]
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An In-Depth Technical Guide to the Solubility Profile of 4-Amino-3,3-dimethylbutan-1-ol
This guide provides a comprehensive analysis of the solubility of 4-Amino-3,3-dimethylbutan-1-ol, a compound of interest in contemporary chemical research and drug development. In the absence of extensive published quantitative solubility data, this document establishes a foundational understanding through a detailed examination of the molecule's physicochemical properties. We will apply fundamental principles of solubility to predict its behavior across a spectrum of common laboratory solvents. Furthermore, this guide furnishes a robust, field-proven experimental protocol for researchers to determine precise solubility metrics, ensuring the generation of reliable and reproducible data.
Foundational Principles: Deconstructing Solubility
The solubility of a compound is governed by the interplay of intermolecular forces between the solute and the solvent. The adage "like dissolves like" serves as a fundamental predictive tool, suggesting that substances with similar polarities are more likely to be miscible.[1][2] Polar solvents, characterized by a significant dipole moment and often the presence of hydrogen bond donors or acceptors, readily dissolve polar solutes. Conversely, nonpolar solvents, with their low dielectric constants, are effective at dissolving nonpolar solutes.[3][4]
The dissolution process can be conceptualized as a three-step energetic cycle:
-
Overcoming Solute-Solute Interactions: Energy is required to break the intermolecular forces holding the solute molecules together in their solid or liquid state.
-
Overcoming Solvent-Solvent Interactions: Energy is also needed to disrupt the intermolecular forces between solvent molecules to create a cavity for the solute.
-
Formation of Solute-Solvent Interactions: Energy is released when new intermolecular forces are established between the solute and solvent molecules.
The overall enthalpy of solution is the net result of these energy changes. For a solute to dissolve, the energy released in the third step should ideally compensate for the energy consumed in the first two steps.
Key Molecular Attributes Influencing Solubility:
-
Polarity and Hydrogen Bonding: The presence of functional groups capable of hydrogen bonding, such as hydroxyl (-OH) and amino (-NH2) groups, significantly enhances solubility in polar protic solvents like water and alcohols.
-
Molecular Size and Shape: In a homologous series, as the carbon chain length increases, the nonpolar character of the molecule dominates, leading to decreased solubility in polar solvents.[5]
-
pKa and pH: For ionizable compounds, the pH of the solvent plays a crucial role. The solubility of an amine, for instance, will increase in acidic solutions due to the formation of a more soluble salt. Conversely, the solubility of a carboxylic acid will increase in basic solutions.[6]
Physicochemical Profile of this compound
A thorough understanding of the physicochemical properties of this compound is essential for predicting its solubility.
| Property | Value | Source |
| Molecular Formula | C₆H₁₅NO | [7] |
| Molecular Weight | 117.19 g/mol | [7] |
| CAS Number | 622865-33-2 | [7] |
| Calculated LogP | 0.3537 | [7] |
| Hydrogen Bond Donors | 2 | [7] |
| Hydrogen Bond Acceptors | 2 | [7] |
| Topological Polar Surface Area (TPSA) | 46.25 Ų | [7] |
The structure of this compound, featuring both a primary amine and a primary alcohol functional group, imparts a significant degree of polarity. The presence of two hydrogen bond donors (the -OH and -NH2 groups) and two acceptors (the oxygen and nitrogen atoms) indicates a strong potential for interaction with polar protic solvents. The calculated LogP value of 0.3537 suggests a relatively balanced hydrophilic-lipophilic character, leaning towards hydrophilicity.
Predicted Solubility Profile
| Solvent Class | Common Examples | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | High | The amino and hydroxyl groups can form strong hydrogen bonds with the solvent molecules. |
| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | The polar nature of these solvents can interact with the dipole moment of the solute, though the lack of hydrogen bond donation from the solvent may limit solubility compared to protic solvents. |
| Nonpolar | Hexane, Toluene, Diethyl Ether | Low to Insoluble | The significant polarity of this compound is incompatible with the nonpolar nature of these solvents, leading to weak solute-solvent interactions. |
| Acidic Aqueous Solutions | Dilute HCl, Dilute H₂SO₄ | Very High | The primary amine group will be protonated to form a highly soluble ammonium salt. |
| Basic Aqueous Solutions | Dilute NaOH, Dilute KOH | High | While the hydroxyl group is weakly acidic, the overall polarity of the molecule should still allow for high solubility in aqueous bases. |
Experimental Protocol for Quantitative Solubility Determination: The Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[8] The following protocol provides a detailed, step-by-step methodology for obtaining accurate and reproducible solubility data for this compound.
Materials and Equipment
-
This compound (purity ≥98%)
-
Selected solvents (analytical grade)
-
Scintillation vials or glass test tubes with screw caps
-
Analytical balance
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or nylon)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer) or a UV-Vis Spectrophotometer
Experimental Workflow
Caption: Workflow for solubility determination using the shake-flask method.
Step-by-Step Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.[8]
-
Accurately pipette a known volume of the desired solvent into each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. This typically requires 24 to 48 hours. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the dissolved solute has reached a plateau.[8]
-
-
Phase Separation:
-
Once equilibrium is achieved, remove the vials from the shaker and allow them to stand undisturbed to let the excess solid settle.
-
To ensure complete removal of undissolved solids, centrifuge the vials at a high speed.
-
Carefully collect the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to prevent any solid particles from interfering with the subsequent analysis.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Accurately dilute the filtered saturated solution to bring its concentration within the linear range of the analytical method.
-
Analyze the standard solutions and the diluted sample using a validated analytical method such as HPLC-UV or UV-Vis spectrophotometry to determine the concentration of the diluted sample.[9]
-
-
Calculation of Solubility:
-
Calculate the solubility (S) of this compound in the solvent using the following formula:[9] S = C × DF Where:
-
C = Concentration of the diluted sample determined from the calibration curve.
-
DF = Dilution factor.
-
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Conclusion
This compound is predicted to exhibit high solubility in polar protic solvents, moderate to high solubility in polar aprotic solvents, and poor solubility in nonpolar solvents. Its solubility is expected to be significantly enhanced in acidic aqueous solutions due to salt formation. For researchers requiring precise quantitative data, the provided shake-flask method offers a reliable and robust protocol. This guide serves as a valuable resource for scientists and drug development professionals, enabling informed decisions regarding solvent selection for synthesis, purification, and formulation of this important chemical entity.
References
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-
Wikipedia. (2023, September 27). 3,3-Dimethyl-1-butanol. Retrieved from [Link]
- PubChem. (n.d.). 4-Amino-3-methylbutan-1-ol. National Center for Biotechnology Information.
- University of Toronto. (n.d.). Solubility of Organic Compounds.
-
Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility. Retrieved from [Link]
-
Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]
- Unknown Source. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
-
BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]
-
YouTube. (2023, December 17). How Does Solvent Polarity Impact Compound Solubility? Retrieved from [Link]
- Sigma-Aldrich. (2023, April 24). SAFETY DATA SHEET - 4-Amino-1-butanol.
- ResearchGate. (n.d.). Principles of Solubility and Solutions.
-
ACS Publications. (2011, August 18). Rationalization of the pKa Values of Alcohols and Thiols Using Atomic Charge Descriptors and Its Application to the Prediction of Amino Acid pKa's. Journal of Chemical Information and Modeling. Retrieved from [Link]
- Unknown Source. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
- Unknown Source. (2023, December 19). SAFETY DATA SHEET - (S)-(+)-2-Amino-3-methyl-1-butanol.
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YouTube. (2023, February 11). How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. Retrieved from [Link]
- Carl ROTH. (2016, June 27). Safety Data Sheet: 3-methylbutan-1-ol.
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Chemistry LibreTexts. (2020, April 15). 4.1: Basic Principles. Retrieved from [Link]
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University of Calgary. (n.d.). Ch27 pKa and pI values. Retrieved from [Link]
-
SIELC Technologies. (2018, May 16). 3-Amino-3-methylbutan-1-ol. Retrieved from [Link]
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Protheragen. (n.d.). LogP/LogD/Pka Analysis. Retrieved from [Link]
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The Emerging Potential of 4-Amino-3,3-dimethylbutan-1-ol in Medicinal Chemistry: A Technical Guide
Abstract
This technical guide provides an in-depth exploration of 4-Amino-3,3-dimethylbutan-1-ol, a chiral amino alcohol with significant, yet largely untapped, potential in medicinal chemistry. While direct biological data on this specific molecule is nascent, this document synthesizes current knowledge of structurally related compounds to illuminate its promise as both a therapeutic agent and a valuable chiral building block. We will delve into its structural features, propose a robust synthetic pathway, and, by drawing parallels with established bioactive molecules, forecast its most promising applications, particularly in the realm of cardiovascular disease and as a scaffold for novel therapeutics. This guide is intended for researchers, scientists, and drug development professionals seeking to explore new chemical entities with high therapeutic potential.
Introduction: The Strategic Value of Small Amino Alcohols in Drug Discovery
Small, functionalized aliphatic scaffolds are the cornerstone of modern medicinal chemistry, offering a three-dimensional framework to which pharmacophoric elements can be appended. Among these, chiral amino alcohols are of particular interest due to their prevalence in a wide array of clinically successful drugs.[1][2][3] The presence of both a hydroxyl and an amino group provides versatile handles for chemical modification, enabling the fine-tuning of physicochemical properties and biological activity. Furthermore, the stereochemistry of these molecules is often critical for their interaction with biological targets, making their enantioselective synthesis a key aspect of drug development.[4]
This compound presents a unique structural motif within this class of compounds. The gem-dimethyl group at the C3 position introduces steric bulk, which can influence the molecule's conformation and its binding to target proteins. This structural feature may also impact metabolic stability by hindering enzymatic degradation. This guide will explore the potential of this molecule, drawing on established principles of medicinal chemistry and the known biological activities of its structural analogs.
Physicochemical Properties of this compound
A comprehensive understanding of a molecule's physicochemical properties is fundamental to predicting its behavior in biological systems. The following table summarizes the key computed properties of this compound.
| Property | Value | Source |
| Molecular Formula | C6H15NO | PubChem CID: 55290156[5] |
| Molecular Weight | 117.19 g/mol | PubChem CID: 55290156[5] |
| XLogP3-AA | 0.3 | PubChem CID: 55290156[5] |
| Hydrogen Bond Donor Count | 2 | PubChem CID: 55290156[5] |
| Hydrogen Bond Acceptor Count | 2 | PubChem CID: 55290156[5] |
| Rotatable Bond Count | 3 | PubChem CID: 55290156[5] |
The low molecular weight and moderate lipophilicity (as indicated by the XLogP3-AA value) suggest that this compound is likely to have good oral bioavailability, a desirable characteristic for a drug candidate. The presence of hydrogen bond donors and acceptors facilitates interactions with biological targets.
Proposed Synthesis of this compound
Diagram: Proposed Synthetic Pathway
Caption: A proposed four-step synthetic route to this compound.
Experimental Protocol: A Step-by-Step Guide
The following protocol is a general guideline and would require optimization for yield and purity.
Step 1: Esterification of 3,3-Dimethylbutanoic Acid
-
To a solution of 3,3-dimethylbutanoic acid in methanol, add a catalytic amount of a strong acid (e.g., sulfuric acid).
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC or GC-MS).
-
Remove the methanol under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford methyl 3,3-dimethylbutanoate.
Step 2: Amination and Protection
-
The methyl ester can be converted to the corresponding amine through various methods, including amidation followed by Hofmann rearrangement or Curtius rearrangement. A more direct approach would be reductive amination of a corresponding aldehyde, if accessible.
-
Alternatively, a protected amino group can be introduced. For example, treat the methyl ester with a suitable aminating agent in the presence of a protecting group precursor (e.g., di-tert-butyl dicarbonate for Boc protection) and a base.
-
Purify the resulting N-protected amino ester by column chromatography.
Step 3: Reduction of the Ester
-
Dissolve the N-protected methyl 3,3-dimethyl-4-aminobutanoate in a dry aprotic solvent (e.g., tetrahydrofuran) under an inert atmosphere.
-
Cool the solution to 0 °C and slowly add a solution of a strong reducing agent, such as lithium aluminum hydride (LiAlH4), in the same solvent.
-
Allow the reaction to warm to room temperature and stir until the ester is fully consumed.
-
Carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and water.
-
Filter the resulting precipitate and wash with the solvent.
-
Concentrate the filtrate to obtain the N-protected this compound.
Step 4: Deprotection
-
Dissolve the N-protected amino alcohol in a suitable solvent (e.g., dichloromethane).
-
Add a deprotecting agent (e.g., trifluoroacetic acid for a Boc group) and stir at room temperature.
-
Monitor the reaction by TLC.
-
Once complete, neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent, dry the organic layer, and concentrate to yield this compound.
-
Further purification can be achieved by distillation or crystallization.
Potential Medicinal Chemistry Applications
Based on the structural features of this compound and the known activities of its analogs, two primary areas of application are proposed:
Inhibition of Trimethylamine (TMA) Formation for Cardiovascular Health
A compelling potential application for this compound lies in the modulation of the gut microbiome's metabolic output. The structural analog, 3,3-Dimethyl-1-butanol (DMB), has been identified as a non-lethal inhibitor of microbial trimethylamine (TMA) formation.[7] TMA is produced by gut bacteria from dietary precursors like choline and carnitine and is subsequently oxidized in the liver to trimethylamine N-oxide (TMAO). Elevated levels of TMAO are strongly associated with an increased risk of atherosclerosis and other cardiovascular diseases.[8][9]
The mechanism of DMB's action is believed to be the inhibition of TMA lyases, the enzymes responsible for TMA production in bacteria.[10] Given the structural similarity, it is highly plausible that this compound could also inhibit these enzymes. The presence of the amino group could potentially enhance binding to the enzyme's active site through additional hydrogen bonding interactions, possibly leading to increased potency compared to DMB.
Diagram: Proposed Mechanism of Action
Caption: Proposed inhibition of TMA lyase by this compound.
A Chiral Building Block for Novel Therapeutics
The chirality of this compound makes it an attractive starting material for the synthesis of more complex drug molecules. Chiral amino alcohols are key components in a variety of drugs, including antivirals, antifungals, and central nervous system agents.[4][11] For instance, the structurally related (R)-3-aminobutanol is a crucial intermediate in the synthesis of the HIV integrase inhibitor dolutegravir.[12]
The unique 3,3-dimethylbutan-1-ol backbone can be incorporated into various scaffolds to explore new structure-activity relationships. The primary amino and hydroxyl groups provide convenient points for derivatization, allowing for the generation of libraries of compounds for high-throughput screening.
Future Research Directions and Experimental Workflows
To validate the potential of this compound, a series of focused research activities are recommended.
Synthesis and Characterization
The first step is the successful synthesis and full characterization of enantiomerically pure (R)- and (S)-4-Amino-3,3-dimethylbutan-1-ol. The proposed synthetic route should be optimized, and the final products should be thoroughly analyzed using techniques such as NMR, mass spectrometry, and chiral HPLC to confirm their structure and enantiomeric purity.
In Vitro Evaluation of TMA Lyase Inhibition
An in vitro assay should be developed to assess the ability of this compound to inhibit TMA formation by representative gut bacteria.
Experimental Workflow: TMA Lyase Inhibition Assay
Caption: Workflow for assessing the inhibition of TMA lyase.
In Vivo Studies
If in vitro activity is confirmed, in vivo studies in animal models of atherosclerosis will be crucial to evaluate the efficacy of this compound in reducing plasma TMAO levels and mitigating disease progression.
Library Synthesis and Screening
A library of derivatives of this compound should be synthesized by modifying the amino and hydroxyl groups. This library can then be screened against a panel of biological targets to identify novel activities.
Conclusion
This compound is a promising yet under-explored molecule in medicinal chemistry. Its structural similarity to a known inhibitor of TMA formation suggests a clear path for its investigation as a potential therapeutic for cardiovascular disease. Furthermore, its chiral nature and versatile functional groups make it an attractive building block for the synthesis of new and diverse drug candidates. The proposed synthetic route and experimental workflows provide a roadmap for unlocking the full potential of this intriguing compound. Further research into this compound is highly warranted and has the potential to yield significant contributions to the field of drug discovery.
References
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Zhao, L., et al. (2019). Design, synthesis, and structure-activity relationship studies of l-amino alcohol derivatives as broad-spectrum antifungal agents. European Journal of Medicinal Chemistry, 177, 236-251. [Link]
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The Enigmatic Building Block: A Technical Guide to 4-Amino-3,3-dimethylbutan-1-ol
For the attention of: Researchers, Scientists, and Drug Development Professionals
This guide delves into the technical landscape of 4-Amino-3,3-dimethylbutan-1-ol, a chiral amino alcohol with potential applications in medicinal chemistry and materials science. While its direct historical footprint in scientific literature is not as pronounced as some of its structural isomers, this document aims to provide a comprehensive overview of its chemical identity, plausible synthetic strategies, and prospective utility, drawing upon established principles of organic chemistry and the well-documented roles of related compounds.
Introduction: Unveiling a Structurally Unique Amino Alcohol
This compound is a primary amino alcohol characterized by a quaternary carbon center at the 3-position, a structural feature that imparts significant steric hindrance and conformational rigidity. This unique architecture distinguishes it from more commonly cited isomers such as the chiral auxiliary workhorse, (S)-tert-Leucinol (2-Amino-3,3-dimethylbutan-1-ol). The presence of the gem-dimethyl group adjacent to the aminomethyl functionality suggests potential for inducing specific stereochemical outcomes in asymmetric synthesis and for creating novel molecular scaffolds in drug discovery.
While a definitive "discovery" paper for this compound is not readily apparent in the historical chemical literature, its existence is confirmed through chemical databases and supplier catalogs. Its emergence is likely a result of modern synthetic explorations and the continuous search for novel building blocks with unique steric and electronic properties.
Physicochemical and Structural Data
A thorough understanding of a molecule's properties is foundational to its application. The key physicochemical data for this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₆H₁₅NO | PubChemLite[1] |
| Molecular Weight | 117.19 g/mol | PubChem[2] |
| IUPAC Name | This compound | PubChemLite[1] |
| SMILES | CC(C)(CCO)CN | PubChemLite[1] |
| InChI | InChI=1S/C6H15NO/c1-6(2,5-7)3-4-8/h8H,3-5,7H2,1-2H3 | PubChemLite[1] |
| InChIKey | INBMMXYCODJFAA-UHFFFAOYSA-N | PubChemLite[1] |
Plausible Synthetic Pathways: A Deductive Approach
In the absence of a specifically documented synthesis for this compound in seminal literature, we can infer logical and efficient synthetic routes based on established organic chemistry transformations and the known preparations of analogous compounds. The primary challenge in its synthesis lies in the construction of the neopentyl-like backbone and the introduction of the amino and hydroxyl functionalities.
Retrosynthetic Analysis
A logical retrosynthetic disconnection of this compound points towards a key intermediate, a functionalized carboxylic acid or ester, which can be reduced to the target amino alcohol.
Caption: Retrosynthetic analysis of this compound.
Proposed Synthetic Protocol from 3,3-Dimethylglutaric Anhydride
This proposed pathway offers a potentially efficient route starting from a commercially available precursor.
Step 1: Synthesis of 3,3-Dimethyl-γ-butyrolactone
3,3-Dimethylglutaric anhydride is selectively reduced to the corresponding lactone. This can be achieved using a mild reducing agent such as sodium borohydride in an appropriate solvent.
Step 2: Aminolysis of 3,3-Dimethyl-γ-butyrolactone
The lactone is then subjected to ring-opening with a suitable amine source. A common method involves heating the lactone with aqueous ammonia or an alcoholic solution of ammonia in a sealed vessel to yield 4-amino-3,3-dimethylbutanoic acid.
Step 3: Reduction of 4-Amino-3,3-dimethylbutanoic Acid
The resulting amino acid is then reduced to the target amino alcohol. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an ethereal solvent such as tetrahydrofuran (THF) would be effective for this transformation.
Caption: Proposed synthesis from 3,3-Dimethylglutaric Anhydride.
Potential Applications in Drug Discovery and Asymmetric Synthesis
While specific applications of this compound are not yet widely reported, its structural features suggest several promising areas of investigation, particularly in medicinal chemistry and as a chiral building block.
As a Chiral Auxiliary
Chiral amino alcohols are frequently employed as chiral auxiliaries to control the stereochemistry of chemical reactions. The bulky 3,3-dimethyl group in this compound could effectively shield one face of a prochiral substrate, leading to high diastereoselectivity in reactions such as alkylations, aldol additions, and Diels-Alder reactions. The resulting diastereomers could then be separated, and the auxiliary cleaved to yield the enantiomerically enriched product.
Scaffold for Novel Therapeutics
The unique steric and conformational properties of the 3,3-dimethylbutyl moiety can be exploited in the design of novel therapeutic agents. Incorporation of this scaffold could lead to compounds with enhanced metabolic stability, improved binding affinity, and novel intellectual property. For instance, unnatural amino acids and their derivatives are increasingly utilized in peptide-based drug discovery to optimize pharmacological properties[3]. The this compound core could serve as a precursor to such unnatural amino acids.
Comparison with Structurally Related Compounds
The utility of this compound can be contextualized by examining its isomers and related compounds. (S)-tert-Leucinol, for example, is a widely used chiral auxiliary and a building block for various ligands in asymmetric catalysis. Similarly, (R)-3-aminobutan-1-ol is a key intermediate in the synthesis of the HIV integrase inhibitor dolutegravir[4][5]. These examples highlight the potential value of chiral amino alcohols in pharmaceutical development.
Future Directions and Conclusion
This compound represents an intriguing yet underexplored building block in the vast landscape of organic chemistry. While its history and discovery remain to be fully elucidated in the public domain, its unique structural attributes present a compelling case for further investigation. The proposed synthetic routes provide a practical starting point for its preparation and subsequent exploration.
Future research should focus on:
-
Development and optimization of stereoselective synthetic routes to access both enantiomers of this compound in high purity.
-
Evaluation of its efficacy as a chiral auxiliary in a range of asymmetric transformations.
-
Incorporation of the this compound scaffold into novel molecular designs for the discovery of new therapeutic agents.
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A Strategic Guide to the Theoretical and Computational Exploration of 4-Amino-3,3-dimethylbutan-1-ol
Foreword: Illuminating the Molecular Landscape of a Promising Building Block
4-Amino-3,3-dimethylbutan-1-ol is a chiral amino alcohol with significant potential as a versatile building block in the synthesis of complex organic molecules, including active pharmaceutical ingredients. Its structure, characterized by a primary amine, a primary alcohol, and a sterically hindered quaternary carbon center, presents a unique stereoelectronic profile that warrants a detailed theoretical and computational investigation. The insights gleaned from such studies are invaluable for researchers, scientists, and drug development professionals, offering a predictive understanding of the molecule's behavior and reactivity, thereby accelerating its application in novel synthetic endeavors.
This in-depth technical guide charts a comprehensive computational workflow for the thorough characterization of this compound. Moving beyond a mere recitation of protocols, this document elucidates the scientific rationale behind each methodological choice, providing a robust framework for a self-validating computational study. Our approach is grounded in the principles of Density Functional Theory (DFT), a powerful quantum mechanical modeling method that offers a favorable balance between computational cost and accuracy for systems of this nature.[1][2][3]
I. Foundational Physicochemical & Structural Attributes
| Property | This compound | 3,3-Dimethyl-1-butanol (for comparison) | Data Type |
| Molecular Formula | C₆H₁₅NO | C₆H₁₄O | - |
| Molecular Weight | 117.19 g/mol | 102.177 g/mol | - |
| Melting Point | Not available | -60 °C | Experimental[4] |
| Boiling Point | Not available | 143 °C | Experimental[4] |
| Density | Not available | 0.844 g/cm³ (at 15 °C) | Experimental[4] |
| XlogP (Computed) | 0.1 | 1.6 | Computed[5] |
II. A Proposed Computational Workflow: From Structure to Reactivity
The following section details a step-by-step computational methodology designed to provide a comprehensive theoretical understanding of this compound.
Caption: A proposed computational workflow for the in-depth study of this compound.
Step 1: Initial Structure Generation and Conformational Analysis
The first crucial step is to generate a reliable 3D structure of the molecule. This can be achieved using molecular building software. Given the presence of rotatable bonds, a thorough conformational analysis is paramount to identify the lowest energy conformers. A molecular mechanics force field, such as MMFF94, can be employed for an initial rapid screening of the conformational space, followed by re-optimization of the most stable conformers at a higher level of theory.
Step 2: Geometry Optimization and Vibrational Frequency Analysis
The heart of the computational study lies in obtaining an accurate equilibrium geometry of the molecule. Density Functional Theory (DFT) is the method of choice for this task.
Experimental Protocol: Geometry Optimization
-
Method Selection: Employ a reputable DFT functional, such as B3LYP or ωB97X-D. The latter is particularly advantageous as it includes empirical dispersion corrections, which are important for accurately modeling intramolecular interactions.
-
Basis Set Selection: A Pople-style basis set, such as 6-31G(d,p), provides a good starting point. For higher accuracy, a larger basis set like 6-311+G(d,p) is recommended, which includes diffuse functions to better describe the lone pairs on the nitrogen and oxygen atoms.[6][7]
-
Solvent Effects: To simulate a more realistic environment, implicit solvent models like the Polarizable Continuum Model (PCM) can be incorporated, with a solvent such as water or methanol.
-
Execution: Perform the geometry optimization calculation until the forces on the atoms and the energy change between optimization steps fall below a stringent convergence threshold.
-
Validation: Following optimization, a vibrational frequency analysis must be performed. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.
Step 3: Electronic Structure and Property Calculation
With the optimized geometry, a wealth of electronic properties can be calculated to understand the molecule's charge distribution, stability, and reactivity.
Key Properties to Calculate:
-
Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap are fundamental descriptors of chemical reactivity and electronic transitions.
-
Dipole Moment: This provides insight into the molecule's overall polarity.
-
Molecular Electrostatic Potential (MEP): An MEP map visually identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, offering crucial clues about its interaction with other chemical species.
-
Natural Bond Orbital (NBO) Analysis: This analysis provides information about charge distribution, hybridization, and intramolecular interactions, such as hydrogen bonding.
Step 4: Spectroscopic Property Prediction
A powerful way to validate the computational model is to predict spectroscopic properties and compare them with experimental data, if available, or to provide a reference for future experimental work.
Experimental Protocol: NMR Spectra Prediction
-
Methodology: The Gauge-Independent Atomic Orbital (GIAO) method is the standard approach for calculating NMR chemical shifts.[8][9][10]
-
Calculation: Using the optimized geometry from Step 2, perform a GIAO-DFT calculation with a suitable functional and basis set. It is often recommended to use a basis set specifically designed for NMR calculations, such as the pcSseg-n series, for improved accuracy.[11]
-
Referencing: The calculated absolute shielding values are then referenced against the shielding of a standard compound (e.g., tetramethylsilane, TMS), calculated at the same level of theory, to obtain the chemical shifts.
-
Analysis: The predicted ¹H and ¹³C NMR spectra can then be compared with experimental data for validation.
The calculated vibrational frequencies from the frequency analysis in Step 2 can be used to generate a theoretical infrared (IR) spectrum.
Step 5: Reactivity and Interaction Studies
Computational methods can provide quantitative measures of a molecule's reactivity.
Reactivity Descriptors:
-
Fukui Functions: These functions identify the most electrophilic and nucleophilic sites within the molecule.
-
Proton Affinities and pKa Prediction: The proton affinity of the amino group and the acidity of the hydroxyl group can be calculated to predict the molecule's acid-base properties.
Step 6: Molecular Dynamics Simulation (Optional Advanced Study)
For a deeper understanding of the molecule's dynamic behavior and its interactions in a solvent, molecular dynamics (MD) simulations can be performed.[12][13][14] This would be particularly insightful for studying its behavior in aqueous solution and its potential interactions with biological macromolecules.
Experimental Protocol: Molecular Dynamics Simulation
-
Force Field Parametrization: Develop or validate a force field for this compound.
-
System Setup: Create a simulation box containing the molecule and a chosen solvent (e.g., water).
-
Simulation: Run the simulation for a sufficient length of time (nanoseconds to microseconds) to observe the molecule's conformational dynamics and its interactions with the solvent molecules.
-
Analysis: Analyze the trajectory to understand properties such as solvation structure, hydrogen bonding dynamics, and conformational preferences over time.
III. Anticipated Outcomes and Their Significance
A successful execution of this computational workflow will yield a multi-faceted understanding of this compound.
| Computational Output | Significance for Researchers and Drug Developers |
| Optimized 3D Structure and Conformational Landscape | Provides the most stable three-dimensional arrangement of the molecule, which is essential for understanding its shape and how it might interact with other molecules or biological targets. |
| Vibrational Spectra (IR, Raman) | Offers a theoretical fingerprint of the molecule that can be used to confirm its identity in experimental settings. |
| Electronic Properties (HOMO-LUMO, MEP) | Elucidates the molecule's electronic nature, highlighting regions prone to electrophilic or nucleophilic attack, thereby guiding the design of synthetic reactions. |
| Predicted NMR Spectra | Serves as a powerful tool for structural verification and can aid in the interpretation of experimental NMR data.[8][9][10] |
| Reactivity Indices and pKa | Quantifies the molecule's reactivity and acid-base properties, which is critical for predicting its behavior in different chemical environments and for designing synthetic routes. |
IV. Conclusion: A Predictive Framework for Accelerated Discovery
The theoretical and computational methodologies outlined in this guide provide a robust and scientifically rigorous framework for the in-depth characterization of this compound. By systematically exploring its structural, electronic, and spectroscopic properties, researchers can gain a predictive understanding that can significantly accelerate its application in drug discovery and organic synthesis. This computational-first approach not only provides a wealth of information that can be challenging to obtain experimentally but also offers a cost-effective strategy to de-risk and guide laboratory-based research.
V. References
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- 7. 8.1 Introduction to Basis Sets⣠Chapter 8 Basis Sets and Effective Core Potentials ⣠Q-Chem 5.3 Userâs Manual [manual.q-chem.com]
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- 9. Predicting NMR spectra by computational methods: structure revision of hexacyclinol - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. Molecular dynamics simulations of highly crowded amino acid solutions: comparisons of eight different force field combinations with experiment and with each other - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Molecular dynamics simulations of the structure and dynamics in mixtures of ionic liquids and alcohols - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Navigating the Unseen: A Technical Guide to the Safe Handling of 4-Amino-3,3-dimethylbutan-1-ol
This guide provides an in-depth technical overview of the safety, handling, and Material Safety Data Sheet (MSDS) information for 4-Amino-3,3-dimethylbutan-1-ol. Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical safety data with practical, field-tested insights to ensure the responsible and safe use of this compound in a laboratory setting. While comprehensive data for this specific molecule is not extensively published, this guide draws upon authoritative information from structurally analogous compounds to establish a robust safety framework.
Compound Profile and Hazard Identification
This compound is a primary amino alcohol. Its structure, featuring both an amine and a hydroxyl group, suggests its potential utility as a building block in organic synthesis, particularly in the development of pharmaceutical intermediates. The presence of the amine group often imparts a basic character and potential for corrosivity, while the alcohol functionality can participate in a wide range of chemical reactions.
A thorough risk assessment is paramount before commencing any experimental work. Based on the safety data sheets of its stereoisomers, (2S)-2-Amino-3,3-dimethylbutan-1-ol and (2R)-2-Amino-3,3-dimethylbutan-1-ol, a consistent hazard profile emerges.[1][2] The primary hazards associated with this class of compounds are summarized below.
| Hazard Classification | GHS Hazard Statement | Description |
| Skin Irritation | H315 | Causes skin irritation upon direct contact.[1][2] |
| Serious Eye Irritation | H319 | Causes serious eye irritation, with the potential for damage if not promptly addressed.[1][2] |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation if inhaled.[1][2] |
It is crucial to note that detailed toxicological and ecological data for this compound are not extensively available in the public domain.[3] Therefore, a cautious approach, treating the compound with the potential for unknown hazards, is strongly advised.
The Hierarchy of Controls: A Proactive Approach to Safety
Effective laboratory safety relies on a multi-layered approach to hazard mitigation, commonly known as the hierarchy of controls. This framework prioritizes the most effective control measures to minimize risk.
Engineering Controls: The primary line of defense is to handle this compound within a certified chemical fume hood to prevent the inhalation of any dust or vapors.[1]
Administrative Controls: All personnel must be thoroughly trained on the specific hazards and handling procedures for this compound. Standard Operating Procedures (SOPs) should be developed and strictly followed.
Personal Protective Equipment (PPE): As the final barrier, appropriate PPE is mandatory.
Personal Protective Equipment (PPE) and Handling Protocols
A self-validating system of protocols ensures that each step reinforces safety. The following step-by-step methodology for handling this compound is designed to minimize exposure.
Required Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles with side-shields.[4] | Protects against splashes and airborne particles, preventing serious eye irritation.[1][2] |
| Hand Protection | Nitrile or neoprene gloves. | Provides a chemical-resistant barrier to prevent skin contact and irritation.[1] |
| Body Protection | A flame-resistant lab coat. | Protects the skin and personal clothing from accidental spills. |
| Respiratory Protection | Not typically required when using a fume hood. | In the absence of adequate ventilation, a NIOSH-approved respirator may be necessary. |
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Clear the workspace of any unnecessary items.
-
Donning PPE: Put on all required PPE as specified in the table above.
-
Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood. Use a spatula for solid transfers to minimize dust generation.
-
In Solution: When working with the compound in solution, be mindful of potential splashes.
-
Post-Handling: After handling, decontaminate all surfaces and equipment.
-
Doffing PPE: Remove PPE in the reverse order of donning, being careful to avoid contaminating the skin.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
Emergency Procedures: Preparedness and Response
In the event of an accidental exposure or spill, a swift and correct response is critical.
First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical advice.[1][2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Accidental Release Measures
A structured approach to spill management is essential to prevent further contamination and exposure.
For small spills, trained laboratory personnel should:
-
Wear appropriate PPE.
-
Cover the spill with an inert absorbent material such as vermiculite or sand.
-
Carefully sweep up the absorbed material and place it in a sealed container for hazardous waste disposal.
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.
For large spills, evacuate the area and contact the institution's Environmental Health and Safety (EHS) department immediately.
Storage and Disposal
Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Disposal: Dispose of unused material and contaminated waste in accordance with local, state, and federal regulations. All waste must be treated as hazardous.
Toxicological and Ecological Information
As previously mentioned, comprehensive toxicological and ecological data for this compound is limited.[3] The information from its isomers indicates that it is an irritant.[1][2] The environmental fate and ecotoxicity of this compound have not been fully investigated. Therefore, it is imperative to prevent its release into the environment.
Conclusion
The safe handling of this compound in a research and development setting is achievable through a proactive and informed approach to safety. By understanding the potential hazards, implementing a robust hierarchy of controls, and being prepared for emergencies, researchers can mitigate risks and maintain a safe laboratory environment. The causality behind these protocols is rooted in the fundamental principles of chemical safety: minimize exposure, contain hazards, and be prepared to respond effectively.
References
-
PubChem. This compound. [Link]
Sources
Methodological & Application
Application Notes & Protocols: Enantioselective Synthesis of Chiral Amines Utilizing (S)-4-Amino-3,3-dimethylbutan-1-ol as a Chiral Auxiliary
Introduction: The Imperative for Enantiomerically Pure Amines in Modern Drug Discovery
Chiral amines are ubiquitous structural motifs in a vast array of pharmaceuticals, agrochemicals, and other biologically active molecules.[1] The stereochemistry of these amine-containing compounds is often critical to their pharmacological activity and safety profile, as different enantiomers can exhibit distinct biological effects. Consequently, the development of robust and efficient methods for the asymmetric synthesis of chiral amines is a cornerstone of modern organic chemistry and drug development.[1]
One of the most powerful strategies for achieving high levels of stereocontrol in the synthesis of chiral molecules is the use of chiral auxiliaries.[2] A chiral auxiliary is a stereogenic molecule that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been established, the auxiliary is cleaved and can ideally be recovered for reuse. Amino alcohols are a particularly valuable class of chiral auxiliaries, with notable examples including pseudoephedrine and its derivatives.[3]
This application note details a proposed methodology for the synthesis of chiral amines using the sterically hindered amino alcohol, (S)-4-amino-3,3-dimethylbutan-1-ol, as a novel chiral auxiliary. While direct literature precedent for this specific auxiliary in this application is limited, the principles outlined herein are based on well-established methodologies for the diastereoselective alkylation of imines derived from other chiral amino alcohols. The bulky tert-butyl group of (S)-4-amino-3,3-dimethylbutan-1-ol is anticipated to provide a high degree of facial shielding in the key diastereoselective step, leading to excellent stereocontrol.
Mechanism of Stereochemical Induction
The proposed synthetic strategy hinges on the formation of a chiral imine from the condensation of (S)-4-amino-3,3-dimethylbutan-1-ol with a prochiral aldehyde or ketone. The resulting imine exists in a conformationally biased state due to the steric hindrance imposed by the gem-dimethyl groups of the auxiliary. This steric bias effectively blocks one face of the imine, directing the approach of a nucleophile to the opposite face.
In the case of alkylation, the imine is first deprotonated to form a chiral enamine or a related nucleophilic species. The bulky chiral auxiliary then directs the incoming electrophile (e.g., an alkyl halide) to approach from the less hindered face, leading to the formation of a new stereocenter with a high degree of diastereoselectivity. Subsequent cleavage of the chiral auxiliary yields the desired enantiomerically enriched chiral amine.
Sources
- 1. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]
- 2. Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules - RSC Advances (RSC Publishing) DOI:10.1039/C7RA12625E [pubs.rsc.org]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Application Note: A Practical Guide to the N-Alkylation of 4-Amino-3,3-dimethylbutan-1-ol via Reductive Amination
Abstract
This technical guide provides a comprehensive, field-proven protocol for the N-alkylation of 4-Amino-3,3-dimethylbutan-1-ol. N-alkylated amino alcohols are crucial structural motifs in a wide array of pharmaceuticals and specialty chemicals. Direct alkylation of primary amines with alkyl halides often leads to undesired over-alkylation, resulting in a mixture of secondary, tertiary, and even quaternary ammonium salts[1]. To circumvent this, reductive amination presents a highly selective and efficient alternative for the controlled synthesis of mono-N-alkylated products[2][3]. This document outlines a detailed, step-by-step methodology centered on the use of sodium triacetoxyborohydride (STAB), a mild and selective reducing agent, for the one-pot reductive amination of this compound with a representative aldehyde. The causality behind experimental choices, safety considerations, and purification strategies are discussed in detail to ensure procedural success and reproducibility.
Introduction: The Strategic Importance of Controlled N-Alkylation
This compound is a valuable bifunctional building block, possessing both a primary amine and a primary alcohol. The selective modification of the amino group is a common objective in medicinal chemistry and materials science to modulate properties such as basicity, lipophilicity, and biological activity.
While direct N-alkylation using alkyl halides appears straightforward, the initial product, a secondary amine, is often more nucleophilic than the starting primary amine. This leads to a "runaway" reaction, producing a complex mixture of products that are challenging to separate[1]. Reductive amination offers a superior strategy by converting the primary amine and a carbonyl compound (aldehyde or ketone) into an intermediate imine (or iminium ion), which is then selectively reduced to the desired secondary amine[3]. This two-step, one-pot process provides excellent control over the degree of alkylation.
This guide focuses on a robust reductive amination protocol employing sodium triacetoxyborohydride (STAB). STAB is particularly advantageous as it is a mild reducing agent that selectively reduces the protonated imine intermediate much faster than the starting carbonyl compound, allowing all reagents to be combined in a single reaction vessel[4][5].
Mechanistic Rationale: The Reductive Amination Pathway
The reductive amination process proceeds through two key stages:
-
Imine/Iminium Ion Formation: The primary amine of this compound nucleophilically attacks the carbonyl carbon of the aldehyde. Subsequent dehydration, often facilitated by a mild acid catalyst, yields a Schiff base or imine. In the presence of acid, the imine is protonated to form a more electrophilic iminium ion.
-
Hydride Reduction: A hydride reagent, in this case, sodium triacetoxyborohydride, delivers a hydride ion to the electrophilic carbon of the iminium ion, reducing it to the final N-alkylated secondary amine.
The choice of a suitable solvent is critical. Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are commonly used as they are compatible with STAB, which can be sensitive to protic solvents like methanol[6][7].
Experimental Protocol: N-Alkylation of this compound with Isobutyraldehyde
This protocol details the N-isobutylation of this compound as a representative example. The principles can be adapted for other aldehydes and ketones.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥95% | Commercially Available | Handle with care, may cause skin and eye irritation[8]. |
| Isobutyraldehyde | ≥98% | Commercially Available | Volatile and flammable. |
| Sodium triacetoxyborohydride (STAB) | ≥97% | Commercially Available | Moisture sensitive. |
| Dichloromethane (DCM) | Anhydrous | Commercially Available | Use under inert atmosphere. |
| Glacial Acetic Acid | ACS Grade | Commercially Available | Optional catalyst. |
| Saturated Sodium Bicarbonate Solution | Prepared in-house | For workup. | |
| Anhydrous Magnesium Sulfate | Commercially Available | For drying. | |
| Silica Gel | 230-400 mesh | Commercially Available | For chromatography. |
Equipment
-
Round-bottom flask with a magnetic stir bar
-
Septum and nitrogen/argon inlet
-
Syringes for liquid transfer
-
Magnetic stir plate
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Step-by-Step Procedure
-
Reaction Setup: To a dry 100 mL round-bottom flask under a nitrogen atmosphere, add this compound (1.17 g, 10 mmol).
-
Solvent Addition: Add anhydrous dichloromethane (40 mL) and stir until the starting material is fully dissolved.
-
Aldehyde Addition: Add isobutyraldehyde (0.91 mL, 10 mmol, 1.0 equivalent) to the solution via syringe.
-
Optional Catalyst: For less reactive carbonyls or to accelerate the reaction, a catalytic amount of glacial acetic acid (0.06 mL, 1 mmol, 0.1 equivalents) can be added[6].
-
Imine Formation: Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate.
-
Reductant Addition: Carefully add sodium triacetoxyborohydride (STAB) (2.54 g, 12 mmol, 1.2 equivalents) portion-wise over 10 minutes. Note: The addition may be slightly exothermic.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed (typically 4-24 hours).
-
Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (30 mL). Stir vigorously for 15-20 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of methanol in dichloromethane or ethyl acetate/hexanes with a small percentage of triethylamine to prevent the product from streaking on the column.
Visualization of the Experimental Workflow
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. reddit.com [reddit.com]
- 5. Sodium triacetoxyborohydride - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 8. 2-Amino-3,3-dimethylbutan-1-ol | C6H15NO | CID 4149212 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols: 4-Amino-3,3-dimethylbutan-1-ol as a Versatile Building Block in Asymmetric Synthesis
Introduction: Unlocking Stereochemical Control with a Sterically Hindered Amino Alcohol
In the landscape of modern organic synthesis, the quest for efficient and highly selective methods to control stereochemistry is paramount, particularly in the development of pharmaceutical agents where enantiomeric purity is often critical. Amino alcohols are a cornerstone of this endeavor, serving as versatile chiral synthons and precursors to a wide array of chiral auxiliaries and ligands.[1] This guide focuses on a unique building block: 4-Amino-3,3-dimethylbutan-1-ol. Its structure, featuring a primary amine and a primary alcohol separated by a sterically demanding gem-dimethyl substituted carbon, presents both intriguing possibilities and distinct challenges for the synthetic chemist. The neopentyl-like core is anticipated to impart significant steric bias, a desirable trait for inducing high levels of diastereoselectivity in asymmetric transformations.
This document serves as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the potential applications of this compound. While direct, peer-reviewed applications of this specific molecule are not extensively documented, its structural motifs suggest a high potential for use in well-established synthetic strategies. Herein, we present detailed protocols for its derivatization into a chiral auxiliary and its subsequent application in diastereoselective synthesis, drawing upon established principles and analogous systems.
Physicochemical Properties and Structural Features
A thorough understanding of the physical and chemical properties of a building block is fundamental to its successful application in synthesis.
| Property | Value | Source |
| Molecular Formula | C₆H₁₅NO | ChemScene[2] |
| Molecular Weight | 117.19 g/mol | ChemScene[2] |
| CAS Number | 622865-33-2 | ChemScene[2] |
| Appearance | Inferred to be a liquid or low-melting solid | General knowledge of similar amino alcohols |
| Boiling Point | Not specified, expected to be relatively high due to H-bonding | Inferred |
| Solubility | Expected to be soluble in water and polar organic solvents | Inferred |
The key structural features of this compound are the primary amine and primary hydroxyl groups, which are the handles for synthetic transformations. The gem-dimethyl group at the C3 position creates a significant steric shield, which can be exploited to influence the stereochemical outcome of reactions at a nearby prochiral center.
Core Application: Derivatization to a Chiral Oxazolidinone Auxiliary
One of the most powerful applications of chiral amino alcohols is their conversion into oxazolidinone auxiliaries. These auxiliaries, once acylated, can direct the stereoselective alkylation, aldol, and other reactions of the acyl group. The resulting stereocenter is then revealed upon cleavage of the auxiliary, which can often be recovered.
The gem-dimethyl group in this compound is predicted to create a highly effective chiral environment when incorporated into an oxazolidinone ring, potentially leading to very high diastereoselectivities.
Workflow for Chiral Auxiliary Synthesis and Application
The general strategy for utilizing this compound as a chiral auxiliary precursor is outlined below.
Caption: General workflow for the use of this compound as a chiral auxiliary precursor.
Experimental Protocols
Safety Precaution: Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. All reactions should be performed in a well-ventilated fume hood.
Protocol 1: Synthesis of (S)-4-(2-hydroxy-1,1-dimethylethyl)oxazolidin-2-one
This protocol describes the cyclization of this compound to form the corresponding oxazolidinone, a key chiral auxiliary. The procedure is adapted from established methods for the synthesis of similar oxazolidinones.
Materials:
-
This compound (1.0 eq)
-
Diethyl carbonate (1.5 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (0.1 eq)
-
Toluene
-
Dean-Stark apparatus
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a Dean-Stark trap, add this compound, diethyl carbonate, and potassium carbonate in toluene.
-
Heat the reaction mixture to reflux. The progress of the reaction can be monitored by the collection of ethanol in the Dean-Stark trap.
-
Continue refluxing until no more ethanol is collected (typically 12-24 hours).
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the potassium carbonate.
-
Concentrate the filtrate under reduced pressure to remove the toluene and excess diethyl carbonate.
-
The crude product can be purified by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure oxazolidinone.
Causality: The reaction proceeds via a nucleophilic attack of the amino group on one of the carbonyl carbons of diethyl carbonate, followed by an intramolecular cyclization with the hydroxyl group, eliminating two equivalents of ethanol. The Dean-Stark trap is crucial for driving the equilibrium towards the product by removing the ethanol byproduct.
Protocol 2: Acylation of the Oxazolidinone Auxiliary
This protocol details the attachment of a prochiral acyl group to the oxazolidinone auxiliary, preparing it for a diastereoselective reaction.
Materials:
-
(S)-4-(2-hydroxy-1,1-dimethylethyl)oxazolidin-2-one (1.0 eq)
-
n-Butyllithium (n-BuLi) in hexanes (1.05 eq)
-
Acyl chloride (e.g., propionyl chloride) (1.1 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous argon or nitrogen atmosphere
Procedure:
-
Dissolve the oxazolidinone in anhydrous THF in a flame-dried, argon-purged flask.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-BuLi dropwise via syringe. Stir for 15 minutes at -78 °C.
-
Add the acyl chloride dropwise to the solution.
-
Allow the reaction to stir at -78 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Causality: n-BuLi acts as a strong base to deprotonate the nitrogen of the oxazolidinone, forming a lithium amide. This nucleophilic nitrogen then attacks the electrophilic carbonyl carbon of the acyl chloride to form the N-acyl oxazolidinone.
Protocol 3: Diastereoselective Alkylation of the N-Acyl Oxazolidinone
This protocol illustrates the use of the chiral auxiliary to direct the stereoselective alkylation of the enolate derived from the N-acyl oxazolidinone.
Materials:
-
N-Acyl oxazolidinone from Protocol 2 (1.0 eq)
-
Lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq)
-
Alkyl halide (e.g., benzyl bromide) (1.2 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous argon or nitrogen atmosphere
Procedure:
-
Dissolve the N-acyl oxazolidinone in anhydrous THF in a flame-dried, argon-purged flask.
-
Cool the solution to -78 °C.
-
Slowly add the LDA or NaHMDS solution dropwise. Stir for 30-60 minutes at -78 °C to ensure complete enolate formation.
-
Add the alkyl halide dropwise.
-
Stir the reaction at -78 °C for 2-4 hours, or until TLC analysis indicates consumption of the starting material.
-
Quench the reaction at -78 °C with saturated aqueous ammonium chloride.
-
Warm the mixture to room temperature and extract with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify by flash column chromatography. The diastereomeric ratio can be determined by ¹H NMR or chiral HPLC analysis.
Causality: The bulky gem-dimethyl group on the oxazolidinone ring is expected to effectively block one face of the enolate, forcing the incoming electrophile (the alkyl halide) to approach from the less hindered face. This steric control is the basis for the high diastereoselectivity of the reaction.
Protocol 4: Cleavage of the Chiral Auxiliary
This protocol describes the removal of the chiral auxiliary to yield the enantiomerically enriched carboxylic acid derivative.
Materials:
-
Alkylated N-acyl oxazolidinone from Protocol 3 (1.0 eq)
-
Lithium hydroxide (LiOH) (4.0 eq)
-
30% Hydrogen peroxide (H₂O₂) (4.0 eq)
-
Tetrahydrofuran (THF)
-
Water
Procedure:
-
Dissolve the alkylated product in a mixture of THF and water (e.g., 3:1 v/v).
-
Cool the solution to 0 °C in an ice bath.
-
Add the 30% hydrogen peroxide solution, followed by an aqueous solution of lithium hydroxide.
-
Stir the reaction vigorously at 0 °C for 4-6 hours.
-
Quench the reaction by adding an aqueous solution of sodium sulfite.
-
Acidify the mixture with 1 M HCl to pH ~2.
-
Extract the carboxylic acid product with ethyl acetate or another suitable organic solvent.
-
The aqueous layer can be basified and extracted to recover the chiral auxiliary (this compound).
-
Dry the organic extracts of the product over anhydrous sodium sulfate, filter, and concentrate to yield the chiral carboxylic acid.
Causality: The hydrolysis of the amide bond is facilitated by the formation of a hydroperoxide anion from the reaction of LiOH and H₂O₂. This strong nucleophile attacks the carbonyl carbon, leading to the cleavage of the C-N bond and release of the desired carboxylic acid and the original amino alcohol auxiliary.
Potential Applications in Drug Discovery and Development
The ability to synthesize enantiomerically pure carboxylic acids, alcohols, and other functional groups is of immense value in drug discovery. The chiral building blocks synthesized using auxiliaries derived from this compound could serve as key intermediates in the synthesis of complex pharmaceutical targets. The steric bulk of the neopentyl-like group may also impart unique properties to the final molecules, such as increased metabolic stability.
Conclusion
While this compound is not yet a widely utilized building block, its structural characteristics suggest significant potential for applications in asymmetric synthesis. The protocols provided herein offer a robust starting point for researchers to explore its use in the construction of chiral molecules. The steric hindrance provided by the gem-dimethyl group is a key feature that can be leveraged to achieve high levels of stereocontrol. As the demand for enantiomerically pure compounds continues to grow, the exploration of novel chiral building blocks like this compound will be crucial for advancing the field of organic synthesis.
References
-
Diva-Portal.org. Stereoselective Synthesis of Amino Alcohols: Applications to Natural Product Synthesis. [Link][3]
Sources
Application Notes and Protocols for Amide Coupling of 4-Amino-3,3-dimethylbutan-1-ol with Carboxylic Acids
Introduction: Navigating the Challenges of Sterically Hindered Amide Bond Formation
The formation of an amide bond is a cornerstone of organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. While numerous methods exist for this transformation, the coupling of sterically hindered amines presents a significant synthetic challenge. 4-Amino-3,3-dimethylbutan-1-ol is a valuable building block in medicinal chemistry, incorporating a neopentyl-like scaffold that can impart unique conformational constraints and metabolic stability to drug candidates. However, the gem-dimethyl group adjacent to the primary amine creates considerable steric hindrance, often leading to low yields and incomplete reactions with standard coupling protocols.[1][2][3]
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the key considerations and robust protocols for the successful coupling of this compound with a variety of carboxylic acids. We will delve into the mechanistic underpinnings of different coupling strategies, troubleshoot common issues, and provide step-by-step procedures to enable the efficient synthesis of these challenging amides.
The Causality Behind Experimental Choices: Understanding Steric Hindrance and Reagent Selection
The primary obstacle in the acylation of this compound is the steric shield provided by the two methyl groups on the adjacent carbon. This bulkiness impedes the approach of the activated carboxylic acid species to the amine nucleophile. Consequently, the choice of coupling reagent and reaction conditions is paramount to overcoming this hurdle.
Direct condensation of a carboxylic acid and an amine is generally not feasible due to the formation of a stable ammonium carboxylate salt.[4][5] Therefore, the carboxylic acid must be activated to a more electrophilic species.[5]
The Role of Coupling Reagents
A plethora of coupling reagents are available, each with its own mechanism and level of reactivity. For sterically demanding couplings, the most effective reagents are typically those that generate highly reactive activated esters or operate under conditions that favor the desired reaction pathway.
-
Carbodiimides (e.g., EDC, DCC): These are widely used for their convenience and affordability.[4] They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate can be prone to side reactions, such as the formation of a stable N-acylurea, especially with hindered amines where the desired nucleophilic attack is slow.[6] To mitigate this and reduce racemization of chiral carboxylic acids, additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are often employed.[7] These additives trap the O-acylisourea to form a more stable but still highly reactive active ester.
-
Onium Salts (Aminium/Uronium and Phosphonium): These reagents are generally more efficient for challenging couplings.[8]
-
Aminium/Uronium Salts (e.g., HATU, HBTU): HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]) and HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate) are among the most powerful coupling reagents.[7][8] HATU, in particular, is often the reagent of choice for sterically hindered amino acids due to the formation of a highly reactive OAt ester.[7][8] The pyridine nitrogen in the HOAt moiety can also provide anchimeric assistance, further accelerating the coupling reaction.[8]
-
Phosphonium Salts (e.g., PyBOP): (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) is another effective reagent that forms an OBt active ester.[8]
-
Solvent and Base Selection
The choice of solvent and base is also critical for a successful coupling reaction.
-
Solvents: Polar aprotic solvents like N,N-dimethylformamide (DMF) and dichloromethane (DCM) are commonly used.[6][9] It is crucial to use anhydrous solvents, as water can hydrolyze the activated species and the coupling reagent.[9]
-
Bases: A non-nucleophilic organic base is required to neutralize the acid formed during the reaction and to deprotonate the carboxylic acid, facilitating its activation.[9] Diisopropylethylamine (DIPEA) and triethylamine (TEA) are the most common choices.[9] For sensitive substrates, a weaker base like N-methylmorpholine (NMM) may be preferred.[6]
Experimental Protocols: A Self-Validating System
The following protocols are designed to be robust and provide a starting point for the optimization of specific substrate combinations. It is always recommended to monitor the reaction progress by an appropriate analytical technique, such as thin-layer chromatography (TLC), liquid chromatography-mass spectrometry (LC-MS), or high-performance liquid chromatography (HPLC).
General Workflow for Amide Coupling
The general workflow for the coupling of this compound with a carboxylic acid is depicted below. This involves the activation of the carboxylic acid followed by the nucleophilic attack of the amine.
Figure 1. General workflow for amide coupling.
Protocol 1: HATU-Mediated Coupling (Recommended for Hindered Systems)
This protocol is highly effective for coupling sterically hindered amines like this compound.[1][7][8]
Materials:
-
Carboxylic acid (1.0 eq)
-
This compound (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
-
Anhydrous DCM
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Chromatography supplies
Procedure:
-
To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF (0.1-0.5 M), add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to allow for the pre-activation of the carboxylic acid.
-
Add a solution of this compound (1.1 eq) in a minimal amount of anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction may require 12-24 hours for completion. Gentle heating (40-50 °C) can be applied if the reaction is sluggish, but this should be done with caution to avoid side reactions.
-
Once the reaction is complete, dilute the mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexanes or DCM/methanol).
Protocol 2: EDC/HOBt-Mediated Coupling (A Cost-Effective Alternative)
This method is a more economical option and can be effective for less hindered carboxylic acids or when HATU is not available.[4][6]
Materials:
-
Carboxylic acid (1.0 eq)
-
This compound (1.1 eq)
-
EDC·HCl (1.5 eq)
-
HOBt (1.5 eq)
-
DIPEA or TEA (3.0 eq)
-
Anhydrous DCM or DMF
-
1 M aqueous HCl solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Chromatography supplies
Procedure:
-
Dissolve the carboxylic acid (1.0 eq), HOBt (1.5 eq), and this compound (1.1 eq) in anhydrous DCM or DMF (0.1-0.5 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add DIPEA or TEA (3.0 eq) to the mixture.
-
Add EDC·HCl (1.5 eq) portion-wise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer with 1 M aqueous HCl (2x), saturated aqueous sodium bicarbonate solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Protocol 3: Acid Chloride Method (For Robust Substrates)
This classical method involves the conversion of the carboxylic acid to the more reactive acid chloride. This approach is often very effective but may not be suitable for substrates with sensitive functional groups.[5][10]
Materials:
-
Carboxylic acid (1.0 eq)
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) (1.5-2.0 eq)
-
Catalytic DMF (for oxalyl chloride)
-
Anhydrous DCM or THF
-
This compound (1.1 eq)
-
Triethylamine (TEA) or Pyridine (2.0-3.0 eq)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Chromatography supplies
Procedure:
Step A: Formation of the Acid Chloride
-
To a solution of the carboxylic acid (1.0 eq) in anhydrous DCM, add thionyl chloride (1.5-2.0 eq) at 0 °C.
-
Stir the mixture at room temperature or gently reflux until the evolution of gas ceases (typically 1-3 hours).
-
Remove the excess thionyl chloride and solvent under reduced pressure. The crude acid chloride is often used directly in the next step. Alternatively, use oxalyl chloride (1.5 eq) with a catalytic amount of DMF in anhydrous DCM at 0 °C to room temperature.
Step B: Amide Formation
-
Dissolve the crude acid chloride in anhydrous DCM.
-
In a separate flask, dissolve this compound (1.1 eq) and TEA or pyridine (2.0-3.0 eq) in anhydrous DCM.
-
Cool the amine solution to 0 °C and add the acid chloride solution dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate.
-
Purify the residue by flash column chromatography.
Data Presentation: Comparative Overview of Reaction Conditions
| Coupling Method | Reagents | Base | Solvent | Temperature | Typical Time | Key Advantages | Potential Issues |
| HATU-Mediated | HATU | DIPEA | DMF | Room Temp. | 12-24 h | High efficiency for hindered substrates, low racemization.[7][8] | High cost, potential for side reaction with excess reagent.[7] |
| EDC/HOBt | EDC·HCl, HOBt | DIPEA/TEA | DCM/DMF | 0 °C to RT | 12-24 h | Cost-effective, readily available reagents.[4][6] | Lower efficiency for very hindered systems, potential for N-acylurea formation.[6] |
| Acid Chloride | SOCl₂ or (COCl)₂ | TEA/Pyridine | DCM/THF | 0 °C to RT | 2-12 h | Highly reactive, often high yielding.[5] | Harsh conditions, not suitable for sensitive substrates, safety precautions needed. |
Troubleshooting and Field-Proven Insights
-
Low Conversion: If the reaction stalls, consider increasing the equivalents of the coupling reagent and base. Gentle heating may also be beneficial, but should be monitored closely for decomposition. Switching to a more powerful coupling reagent like HATU is often the best solution.[1][2]
-
Side Reactions: The presence of the primary alcohol in this compound can potentially lead to ester formation as a side product, although the amine is significantly more nucleophilic. If esterification is observed, protecting the alcohol as a silyl ether (e.g., TBDMS) prior to coupling may be necessary.
-
Purification Challenges: The urea byproducts from carbodiimide reactions can sometimes complicate purification. EDC is generally preferred over DCC for solution-phase synthesis as its urea byproduct is water-soluble and can be removed by aqueous workup.[6]
-
Importance of Anhydrous Conditions: Meticulous exclusion of moisture is critical for the success of these reactions, as water will compete with the amine for the activated carboxylic acid.[9]
Conclusion
The successful amide coupling of this compound with carboxylic acids is readily achievable with the appropriate selection of reagents and reaction conditions. For challenging substrates, HATU-mediated coupling generally provides the most reliable and high-yielding results. However, the EDC/HOBt method and the acid chloride approach offer viable alternatives depending on the specific characteristics of the carboxylic acid and cost considerations. By understanding the principles outlined in this guide and adhering to the detailed protocols, researchers can confidently incorporate this valuable building block into their synthetic endeavors.
References
-
Aapptec Peptides. Coupling Reagents. Retrieved from [Link]
-
ResearchGate. (2018). Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent?. Retrieved from [Link]
-
Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]
-
Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430-433. Retrieved from [Link]
-
ResearchGate. (2016). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Retrieved from [Link]
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
-
Kiso, Y., et al. (2001). Analysis of amide bond formation with an alpha-hydroxy-beta-amino acid derivative, 3-amino-2-hydroxy-4-phenylbutanoic acid, as an acyl component: byproduction of homobislactone. The Journal of Organic Chemistry, 66(15), 5028-5037. Retrieved from [Link]
-
LibreTexts Chemistry. (2024). 21.4: Chemistry of Acid Halides. Retrieved from [Link]
-
Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
-
PubMed. (2001). Analysis of amide bond formation with an alpha-hydroxy-beta-amino acid derivative, 3-amino-2-hydroxy-4-phenylbutanoic acid, as an acyl component: byproduction of homobislactone. Retrieved from [Link]
-
Reddit. (2021). Tips and tricks for difficult amide bond formation?. Retrieved from [Link]
-
HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
-
ResearchGate. (2010). New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. Retrieved from [Link]
-
ResearchGate. Amino acid chlorides: A journey from instability and racemization toward broader utility in organic synthesis including peptides and their mimetics. Retrieved from [Link]
- El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602.
Sources
- 1. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of amide bond formation with an alpha-hydroxy-beta-amino acid derivative, 3-amino-2-hydroxy-4-phenylbutanoic acid, as an acyl component: byproduction of homobislactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 5. Amide Synthesis [fishersci.co.uk]
- 6. bachem.com [bachem.com]
- 7. peptide.com [peptide.com]
- 8. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Large-Scale Synthesis of 4-Amino-3,3-dimethylbutan-1-ol: An Application and Protocol Guide
This guide provides a comprehensive overview and detailed protocols for the large-scale synthesis of 4-Amino-3,3-dimethylbutan-1-ol, a valuable building block in pharmaceutical and chemical research. The presented methodology is designed to be robust, scalable, and efficient, addressing the needs of researchers, scientists, and professionals in drug development.
Introduction: The Significance of this compound
This compound, also known as tert-leucinol, is a chiral amino alcohol that serves as a crucial intermediate in the synthesis of various biologically active molecules. Its structural features, including a primary amine, a primary alcohol, and a sterically hindered neopentyl group, make it a versatile synthon for the construction of complex molecular architectures. The enantiomers of this compound are particularly sought after for the development of chiral catalysts and as precursors for asymmetric synthesis in the pharmaceutical industry. Given its importance, the development of a reliable and scalable synthetic route is of paramount importance.
This document outlines a two-step synthetic pathway commencing with readily available starting materials. The chosen route is predicated on established and scalable chemical transformations, ensuring a practical approach for large-scale production.
Synthetic Strategy Overview
The synthesis of this compound is most effectively achieved through a two-step sequence:
-
Step 1: The Henry Reaction (Nitroaldol Reaction) - This classic carbon-carbon bond-forming reaction involves the condensation of 2,2-dimethylpropanal (pivaldehyde) with nitromethane to yield the key intermediate, 4-nitro-3,3-dimethylbutan-1-ol.[1][2] This reaction is base-catalyzed and provides a straightforward method for introducing the required carbon skeleton and functional groups.
-
Step 2: Catalytic Hydrogenation - The nitro group of the intermediate is subsequently reduced to a primary amine via catalytic hydrogenation. Raney Nickel is a preferred catalyst for this transformation due to its high activity and selectivity in the reduction of aliphatic nitro compounds to their corresponding amines.[3][4]
Sources
Purification of 4-Amino-3,3-dimethylbutan-1-ol: Strategies and Methodologies for High-Purity Isolation
An Application Note and Protocol Guide for Researchers
Abstract
This document provides a comprehensive guide to the purification of 4-Amino-3,3-dimethylbutan-1-ol, a valuable amino alcohol building block in synthetic chemistry. Recognizing the critical role of compound purity in drug development and materials science, this guide moves beyond standard procedures to explain the causal science behind effective purification. We present detailed, field-proven protocols for vacuum distillation, salt recrystallization, and column chromatography, tailored to the specific physicochemical properties of this compound. Each protocol is designed as a self-validating system, incorporating analytical checkpoints to ensure the final product meets rigorous quality standards. This guide is intended for researchers, scientists, and process chemists seeking robust and reproducible methods for isolating high-purity this compound.
Introduction: The Imperative for Purity
This compound is a bifunctional molecule containing both a primary amine and a primary alcohol, making it a versatile intermediate in the synthesis of more complex molecules, including pharmaceutical agents and novel materials. The presence of the sterically hindered 3,3-dimethyl group imparts unique conformational properties to its derivatives. As with any synthetic building block, the purity of this compound is paramount. Trace impurities, such as unreacted starting materials, reaction by-products, or residual solvents, can have profound negative impacts on downstream applications, leading to failed reactions, compromised biological activity, and difficulties in final product purification.
This application note provides a systematic approach to purifying this amino alcohol, emphasizing the rationale behind method selection based on the compound's properties and the nature of expected impurities.
Compound Profile and Physicochemical Properties
A thorough understanding of the target molecule's properties is the foundation of any successful purification strategy. Amino alcohols can be challenging due to their high polarity, hydrogen bonding capabilities, and basicity, which often result in high boiling points and unique solubility profiles.
| Property | Value | Source / Comment |
| Chemical Name | This compound | IUPAC Nomenclature |
| CAS Number | 622865-33-2 | [1] |
| Molecular Formula | C₆H₁₅NO | [1] |
| Molecular Weight | 117.19 g/mol | [1] |
| Appearance | Likely a colorless to pale yellow liquid or low-melting solid at STP. | Inferred from similar amino alcohols. |
| Boiling Point | Not experimentally determined. Estimated to be >160 °C at atm. pressure. | The related compound 3,3-Dimethyl-1-butanol boils at 143 °C. The addition of a primary amine significantly increases the boiling point due to hydrogen bonding.[2][3][4] |
| Melting Point | Not experimentally determined. | Many small amino alcohols are liquids or low-melting solids. |
| Solubility | Expected to be soluble in water and polar organic solvents (e.g., methanol, ethanol). | General property of low molecular weight amino alcohols. |
| pKa | Estimated ~10-10.5 for the ammonium ion (-NH₃⁺). | Typical for primary alkylamines. |
Anticipating Impurities: A Synthesis-Forward Approach
The optimal purification strategy is dictated by the impurities present. A common synthetic route to this compound is the reduction of 3,3-dimethyl-4-nitrobutan-1-ol or 4-amino-3,3-dimethylbutanoic acid derivatives.
Potential Impurities May Include:
-
Unreacted Starting Materials: e.g., the parent nitro-alcohol.
-
Reaction Intermediates: Partially reduced species.
-
Catalyst Residues: If catalytic hydrogenation is used.
-
Reducing Agent By-products: Salts from hydride reductions (e.g., LiAlH₄, NaBH₄).[]
-
Side-Reaction Products: Over-alkylation or decomposition products.
Purification Strategy Selection Workflow
The choice of purification technique is a critical decision point. This workflow outlines a logical progression from crude material to a highly purified final product.
Caption: Workflow for selecting the optimal purification strategy.
Detailed Protocols and Methodologies
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Vacuum Distillation
Principle: This method is ideal for separating the thermally stable liquid product from non-volatile or significantly higher-boiling impurities. The basicity of the amine can cause it to interact with acidic glass surfaces at high temperatures; a short-path apparatus minimizes this contact time.
Experimental Protocol:
-
Apparatus Setup: Assemble a short-path distillation apparatus or a Kugelrohr apparatus. Ensure all glassware is dry. Use a vacuum-rated grease for all joints.
-
Preparation: Place the crude this compound into the distillation flask. Add a few boiling chips or a magnetic stir bar.
-
Vacuum Application: Slowly and carefully apply a vacuum (e.g., 1-10 mmHg). A gradual reduction in pressure prevents bumping of low-boiling residual solvents.
-
Heating: Once the vacuum is stable, begin heating the distillation flask using an oil bath.
-
Fraction Collection: Collect fractions based on the boiling point at the applied pressure. The target compound will likely distill at a temperature between 80-130 °C at ~5 mmHg, though this must be determined experimentally. Discard any initial forerun (low-boiling impurities).
-
Completion: Stop the distillation when the temperature drops or when charring is observed in the distillation pot.
-
Analysis: Analyze the collected fractions by GC-MS or ¹H NMR to confirm purity.
Causality: Using a high vacuum lowers the boiling point, preventing thermal decomposition that can occur at atmospheric pressure. This is a common challenge with small, functionalized molecules like amino alcohols.[6]
Protocol 2: Purification via Salt Recrystallization
Principle: This powerful technique leverages the basicity of the amine. By reacting the crude amino alcohol with an acid, a non-volatile, often highly crystalline ammonium salt is formed. This salt can be purified by recrystallization, effectively removing non-basic, neutral, or less basic impurities. The pure amine is then recovered by neutralization.
Caption: Workflow for purification via salt formation and recrystallization.
Experimental Protocol:
-
Salt Formation: Dissolve the crude this compound in a suitable anhydrous solvent (e.g., diethyl ether or isopropanol). While stirring, slowly add a stoichiometric amount of an acid solution (e.g., 2 M HCl in diethyl ether or a saturated solution of oxalic acid in ethanol).
-
Isolation: The ammonium salt will typically precipitate as a solid. Stir for 30 minutes to ensure complete precipitation. Collect the solid by vacuum filtration and wash it with a small amount of cold solvent.
-
Recrystallization: Choose a suitable solvent system for recrystallization (e.g., methanol/diethyl ether, ethanol/acetone). Dissolve the crude salt in a minimum amount of the hot polar solvent (methanol or ethanol) and add the less polar co-solvent until turbidity persists. Allow the solution to cool slowly to form high-purity crystals.
-
Liberation of Free Base: Dissolve the purified salt in water. Cool the solution in an ice bath and slowly add a base (e.g., 2 M NaOH solution) until the pH is >11.
-
Extraction: Extract the liberated free amine from the aqueous layer using an organic solvent like dichloromethane (DCM) or ethyl acetate (3 x volumes).
-
Final Processing: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the pure this compound.
Causality: This method is highly selective for basic compounds. Neutral impurities remain in the filtrate during the initial salt precipitation, while acidic impurities will not precipitate. The recrystallization step further refines the salt, removing occluded and isomeric impurities based on differences in crystal lattice energy.[7][8]
Protocol 3: Flash Column Chromatography
Principle: Chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile phase. For basic amines like this compound, strong interaction with the acidic silanol groups on standard silica gel can cause significant peak tailing and even irreversible adsorption. This is mitigated by adding a basic modifier to the mobile phase.
Experimental Protocol:
-
Stationary Phase: Use standard flash-grade silica gel (SiO₂).
-
Mobile Phase (Eluent) Selection: A common and effective eluent system is a gradient of methanol (MeOH) in dichloromethane (DCM).
-
Crucial Modification: Add 0.5-1% triethylamine (TEA) or ammonium hydroxide (NH₄OH) to the mobile phase mixture.
-
-
TLC Analysis: Develop a thin-layer chromatography (TLC) method first to determine the optimal solvent ratio. The target compound should have an Rf value of ~0.2-0.4 for good separation.
-
Column Packing: Pack a column with silica gel using your initial eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or DCM and load it onto the column. Alternatively, for less soluble materials, perform a dry loading by adsorbing the crude product onto a small amount of silica gel.
-
Elution: Run the column, starting with a lower polarity eluent (e.g., 98:2:1 DCM/MeOH/TEA) and gradually increasing the polarity (e.g., to 90:10:1 DCM/MeOH/TEA).
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent and TEA under reduced pressure. Note that TEA is volatile and can often be removed by co-evaporation with a solvent like methanol.
Causality: The added volatile base (TEA) acts as a competitive binder to the acidic silanol sites on the silica surface.[9] This "neutralizes" the stationary phase, preventing the basic amine analyte from strongly interacting, which results in symmetrical peak shapes and improved recovery.[10] Reversed-phase (C18) chromatography can also be an effective alternative, particularly for separating polar compounds.[11]
Purity Assessment and Characterization
No purification is complete without rigorous analytical validation.
-
¹H and ¹³C NMR: Confirms the chemical structure and can reveal the presence of organic impurities. Integration of the ¹H NMR spectrum can provide a quantitative measure of purity against a known standard.
-
GC-MS: An excellent technique for assessing volatility and purity. The mass spectrum provides confirmation of the molecular weight.
-
HPLC: Provides a quantitative assessment of purity (e.g., % area). Both normal-phase and reversed-phase methods can be developed.
Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Oiling out during recrystallization | Solvent system is inappropriate; cooling too fast. | Add more of the more polar solvent; ensure slow cooling. Try a different solvent system. |
| Severe peak tailing in chromatography | Strong amine-silica interaction. | Ensure a basic modifier (TEA, NH₄OH) is added to the eluent at ~1% concentration. |
| Low recovery from silica column | Irreversible adsorption of the amine. | Increase the concentration of the basic modifier or methanol in the eluent. Consider switching to a different stationary phase like alumina. |
| Product is a salt after distillation | "Amine scrubbing" of acidic gases (CO₂) from the air. | Handle the purified amine under an inert atmosphere (N₂ or Ar) if high purity is to be maintained over time. |
References
-
Diva-portal.org. Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis. Available from: [Link]
-
An Improved Process for the Preparation of 4-(N,N-Disubstituted amino)butaraldehyde Acetals. Available from: [Link]
-
The Journal of Organic Chemistry. New Methods of Resolution and Purification of Racemic and Diastereomeric Amino Alcohol Derivatives Using Boric Acid and Chiral 1,1'-Bi-2-naphthol. ACS Publications. Available from: [Link]
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CSB and SJU Digital Commons. Synthesis of 1, 2 Amino Alcohols through Arbuzov Method. Available from: [Link]
-
Wikipedia. 3,3-Dimethyl-1-butanol. Available from: [Link]
-
Medicines for All institute (M4ALL). PROCESS DEVELOPMENT REPORT. (2019-11-18). Available from: [Link]
-
PubChem. 2-Amino-3,3-dimethylbutan-1-ol. Available from: [Link]
-
How do I purify ionizable organic amine compounds using flash column chromatography?. (2023-02-10). Available from: [Link]
-
The Synthesis of Some Amino Alcohols. Available from: [Link]
- Google Patents. US5866719A - Process for the purification of an aminoalcohol.
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-
Teledyne ISCO. RediSep C-18 reversed phase column Purification of primary amines. (2012-11-09). Available from: [Link]
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-
Reddit. Chromotography with free amines? : r/chemhelp. Available from: [Link]
-
ResearchGate. Impurity profile of amino acids?. (2025-08-10). Available from: [Link]
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-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available from: [Link]
-
PubChem. 4-(3,3-Dimethylbutylamino)-3,3-dimethylbutan-1-ol. Available from: [Link]
-
Organic Chemistry Portal. 1,2-amino alcohol synthesis by hydroxylation. Available from: [Link]
-
PubMed. Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups. Available from: [Link]
-
Organic Syntheses Procedure. SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. Available from: [Link]
-
General Synthesis of Amino Acid Salts from Amino Alcohols and Basic Water Liberating H2. (2016-05-03). Available from: [Link]
-
Organic Syntheses Procedure. (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Available from: [Link]
-
Chemistry Stack Exchange. Purification of primary amines using Schiff base immobilization. (2020-04-22). Available from: [Link]
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Application and Protocol Guide for the Derivatization of 4-Amino-3,3-dimethylbutan-1-ol for Analytical Applications
Abstract
This technical document provides a comprehensive guide to the chemical derivatization of 4-Amino-3,3-dimethylbutan-1-ol for enhanced detection and quantification via chromatographic and mass spectrometric techniques. Due to its polar nature, direct analysis of this compound can be challenging. Derivatization is a critical step to improve its volatility for gas chromatography (GC) and enhance its detectability for liquid chromatography (LC) based methods.[1][2] This guide details protocols for silylation and acylation for GC-mass spectrometry (GC-MS) analysis, and fluorescent labeling for LC-based applications, including high-performance liquid chromatography (HPLC) with fluorescence detection (FLD) and liquid chromatography-mass spectrometry (LC-MS). The underlying principles of these derivatization strategies are discussed to provide researchers with the foundational knowledge for robust method development and validation.
Introduction: The Rationale for Derivatization
This compound is a bifunctional molecule containing a primary amine and a primary alcohol. These functional groups impart polarity, which can lead to poor chromatographic peak shape, low volatility, and thermal instability, particularly in GC systems.[1][2] Derivatization mitigates these issues by replacing the active hydrogens on the amine and hydroxyl groups with nonpolar moieties, thereby increasing volatility and thermal stability.[1][2] For LC-based methods, derivatization can be employed to introduce a chromophore or fluorophore, significantly enhancing detection sensitivity.
This guide is intended for researchers, scientists, and drug development professionals who require sensitive and reliable analytical methods for the quantification of this compound in various matrices.
Derivatization Strategies for Gas Chromatography-Mass Spectrometry (GC-MS)
For GC-MS analysis, the primary goal of derivatization is to increase the volatility and thermal stability of this compound. Silylation and acylation are two of the most common and effective approaches.
Silylation: A Robust Method for Volatility Enhancement
Silylation involves the replacement of active hydrogens in the amino and hydroxyl groups with a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group.[1][2] TBDMS derivatives are generally more stable and less susceptible to hydrolysis than their TMS counterparts.[2]
Causality of Experimental Choices:
-
Reagent Selection: N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) is a highly effective reagent for forming TBDMS derivatives. It is often preferred due to the increased stability of the resulting derivatives.[2]
-
Catalyst: While not always necessary, a catalyst like trimethylchlorosilane (TMCS) can be added to increase the reaction rate, especially for sterically hindered groups.[3]
-
Solvent: A polar aprotic solvent such as pyridine or acetonitrile is typically used to dissolve the analyte and reagents. Pyridine can also act as a catalyst and an acid scavenger.
-
Temperature and Time: Heating is often required to drive the reaction to completion. The optimal temperature and time are empirically determined but typically range from 60-100°C for 30-60 minutes.[1]
Experimental Workflow for Silylation
Caption: Silylation workflow for this compound.
Protocol: TBDMS Derivatization
-
Sample Preparation: Ensure the sample containing this compound is completely dry. Silylation reagents are sensitive to moisture.[1][2][4]
-
Reagent Preparation: Prepare a solution of MTBSTFA in acetonitrile or pyridine.
-
Derivatization Reaction:
-
To the dried sample, add 100 µL of the MTBSTFA solution.
-
Vortex the mixture for 30 seconds.
-
Heat the reaction vial at 80°C for 45 minutes.[5]
-
-
Analysis:
-
Cool the vial to room temperature.
-
Inject an aliquot of the derivatized sample into the GC-MS system.
-
Expected Mass Shift: The molecular weight of this compound is 117.19 g/mol .[6] Each TBDMS group adds 114 amu. Since both the amine and hydroxyl groups will be derivatized, the expected molecular weight of the di-TBDMS derivative will be approximately 345 g/mol .
| Analyte | Molecular Weight ( g/mol ) | Derivatizing Agent | Derivative | Expected Molecular Weight ( g/mol ) |
| This compound | 117.19 | MTBSTFA | di-TBDMS | ~345 |
Acylation: An Alternative for Stable Derivatives
Acylation with reagents like trifluoroacetic anhydride (TFAA) or N-methyl-bis(trifluoroacetamide) (MBTFA) is another effective method. The resulting trifluoroacetyl derivatives are highly volatile and electron-capturing, which can be advantageous for detection by electron capture detection (ECD) or negative chemical ionization (NCI) mass spectrometry.
Protocol: Trifluoroacetylation
-
Sample Preparation: Ensure the sample is dry.
-
Derivatization Reaction:
-
Add 100 µL of ethyl acetate and 50 µL of TFAA to the dried sample.
-
Seal the vial and heat at 70°C for 30 minutes.
-
-
Evaporation and Reconstitution:
-
Cool the vial and evaporate the excess reagent and solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.
-
Derivatization for High-Performance Liquid Chromatography (HPLC)
For HPLC analysis, derivatization is primarily used to introduce a fluorescent or UV-absorbing tag to the molecule, as this compound lacks a native chromophore.
Fluorescent Labeling with o-Phthalaldehyde (OPA)
OPA reacts rapidly with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives. This is a widely used pre-column derivatization technique for amino acids and other primary amines.[7]
Causality of Experimental Choices:
-
Reagent: OPA is non-fluorescent, and the excess reagent does not interfere with the analysis.[8] The reaction is rapid at room temperature.
-
Thiol: A thiol, such as N-acetyl-L-cysteine (NAC) or 2-mercaptoethanol, is required for the reaction to proceed.[7]
-
pH: The reaction is typically carried out in a basic buffer, such as borate buffer at pH 9-10, to facilitate the reaction.[7]
Experimental Workflow for OPA Derivatization
Caption: OPA derivatization workflow.
Protocol: OPA-NAC Derivatization
-
Reagent Preparation:
-
Borate Buffer: Prepare a 0.1 M borate buffer and adjust the pH to 9.5 with NaOH.
-
OPA Reagent: Dissolve OPA in methanol.
-
NAC Solution: Prepare a solution of N-acetyl-L-cysteine in the borate buffer.
-
-
Derivatization Reaction:
-
In a vial, mix 20 µL of the sample (or standard), 500 µL of borate buffer, 20 µL of the OPA solution, and 20 µL of the NAC solution.[7]
-
Vortex and allow the reaction to proceed at room temperature for 2 minutes.
-
-
Analysis:
-
Inject an aliquot of the reaction mixture into the HPLC system with a fluorescence detector (Excitation: ~340 nm, Emission: ~450 nm).
-
| Parameter | Value |
| Derivatization Reagent | o-Phthalaldehyde (OPA) / N-acetyl-L-cysteine (NAC) |
| Reaction pH | ~9.5 (Borate Buffer) |
| Reaction Time | 2 minutes at Room Temperature |
| Detection | Fluorescence (Ex: ~340 nm, Em: ~450 nm) |
Derivatization for LC-MS
For LC-MS, derivatization can improve chromatographic retention on reversed-phase columns and enhance ionization efficiency. Reagents that introduce a permanently charged group or a readily ionizable moiety are often used.
Diethyl ethoxymethylenemalonate (DEEMM) is a reagent that reacts with primary amines. The resulting derivatives often exhibit predictable fragmentation patterns in MS/MS, such as the neutral loss of an ethanol molecule, which can be used for selective screening in neutral loss scan mode.[9]
Chiral Derivatization
For the enantioselective analysis of this compound, chiral derivatizing agents can be employed to form diastereomers that can be separated on a non-chiral column. Reagents such as OPA in combination with a chiral thiol (e.g., N-acetyl-L-cysteine) can be used for this purpose.[7][10] Alternatively, chiral acylating agents can be utilized.
Method Validation and Trustworthiness
Each protocol described herein should be considered a starting point. For reliable and accurate quantification, a thorough method validation is essential. This includes, but is not limited to:
-
Specificity and Selectivity: Ensuring no interferences from the matrix.
-
Linearity and Range: Establishing the concentration range over which the method is accurate.
-
Accuracy and Precision: Determining the closeness of the measured value to the true value and the degree of scatter between a series of measurements.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Establishing the lowest concentration of analyte that can be reliably detected and quantified.
-
Stability: Assessing the stability of the derivatized analyte under various conditions.
Conclusion
The derivatization of this compound is a crucial step for its reliable analysis by chromatographic methods. The choice of derivatization strategy depends on the analytical technique employed and the specific requirements of the assay. Silylation and acylation are well-suited for GC-MS, while fluorescent labeling with reagents like OPA is ideal for sensitive HPLC-FLD analysis. For all methods, optimization of reaction conditions and thorough validation are paramount to ensure data quality and integrity.
References
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- Derivatization-targeted analysis of amino compounds in plant extracts by LC-MS/MS. (n.d.).
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- The Derivatization and Analysis of Amino Acids by GC-MS - Sigma-Aldrich. (n.d.).
- Rapid Silylation of b-Amino Alcohols at Room Temperature in the Presence of Nitrogenous Bases for Enhanced Detect - OSTI. (2013, October 9).
- High-performance liquid chromatographic determination of enantiomeric amino acids and amino alcohols after derivatization with o-phthaldialdehyde and various chiral mercaptans. Application to peptide hydrolysates - PubMed. (n.d.).
- OPA, amine detection reagent - Interchim. (n.d.).
- Gas chromatography-mass spectrometry method for the determination of free amino acids as their dimethyl-tert-butylsilyl (TBDMS) derivatives in animal source food - PubMed. (2012, March 14).
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- 3,3-Dimethyl-1-butanol | C6H14O | CID 12233 - PubChem. (n.d.).
- GC-MS of amino acids as their trimethylsilyl/t-butyldimethylsilyl Derivatives: In model solutions III | Request PDF - ResearchGate. (2025, August 7).
- Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.).
- 1,2-Amino Alcohols via Visible-Light-Mediated Mannich-Type Reaction Enabled by Brook Rearrangement | Organic Letters. (2026, January 25).
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Application Notes and Protocols: A Step-by-Step Guide to the Synthesis of 4-Amino-3,3-dimethylbutan-1-ol
Introduction
The synthesis of amino alcohols is a cornerstone of modern medicinal chemistry and drug development. These bifunctional molecules serve as versatile scaffolds and key intermediates in the preparation of a wide array of pharmaceutical agents. This guide provides a comprehensive, step-by-step protocol for the synthesis of 4-Amino-3,3-dimethylbutan-1-ol, a valuable building block, via the reduction of a corresponding amide precursor.
This document is intended for researchers, scientists, and drug development professionals. It offers a detailed exploration of the synthetic route, from the preparation of the starting amide to its final reduction and the characterization of the target amino alcohol. The causality behind experimental choices, safety considerations, and detailed protocols are provided to ensure scientific integrity and reproducibility.
Synthetic Strategy Overview
The overall synthetic strategy involves a two-step process commencing from the commercially available 3,3-dimethyl-γ-butyrolactone. The first step is the aminolysis of the lactone to yield the key intermediate, 4-hydroxy-3,3-dimethylbutanamide. The subsequent and final step is the reduction of this amide to the target molecule, this compound, using the powerful reducing agent, lithium aluminum hydride (LAH).
protecting group strategies for 4-Amino-3,3-dimethylbutan-1-ol
An In-Depth Guide to Protecting Group Strategies for 4-Amino-3,3-dimethylbutan-1-ol
Authored by: A Senior Application Scientist
Introduction: The Strategic Imperative for Protection
This compound is a bifunctional building block of significant interest in medicinal chemistry and drug development. Its vicinal amino and hydroxyl groups, coupled with a sterically demanding tert-butyl-like dimethyl backbone, present unique synthetic challenges and opportunities. The nucleophilic nature of the primary amine and the reactivity of the primary alcohol necessitate a robust and well-defined protecting group strategy to achieve regioselective modifications at other sites or to facilitate coupling reactions in multi-step syntheses.[1][2]
A protecting group is a reversibly formed derivative of a functional group, designed to temporarily mask its reactivity during a chemical transformation elsewhere in the molecule.[1][3] The successful application of protecting groups hinges on several key criteria: ease and efficiency of introduction, stability to a wide range of reaction conditions, and selective, high-yielding removal under specific, non-destructive conditions.[4] This guide provides a comprehensive overview of orthogonal protecting group strategies, detailed protocols, and the underlying chemical principles for the selective protection of this compound.
Logical Framework for Orthogonal Protection
The core challenge with a molecule like this compound is the ability to deprotect one functional group while the other remains protected. This concept, known as an orthogonal protecting group strategy, is fundamental to complex molecule synthesis.[1][5] An orthogonal set of protecting groups allows for their removal in any order with reagents and conditions that do not affect other groups.[4]
Part 1: Protection of the Amino Group
The primary amine is a potent nucleophile and requires protection to prevent side reactions with electrophiles. Carbamates are the most common and effective class of protecting groups for amines due to their stability and well-defined deprotection pathways.[1][3]
tert-Butoxycarbonyl (Boc) Group
The Boc group is a cornerstone of modern organic synthesis, prized for its stability under a wide range of non-acidic conditions and its facile removal with acid.[6]
-
Mechanism of Protection: The amine attacks a carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O). The resulting intermediate collapses, eliminating tert-butyl carbonate, which then deprotonates the newly formed carbamate. This intermediate subsequently decomposes to carbon dioxide and tert-butanol.[7]
-
Causality of Choice: The Boc group is stable to basic, reductive (e.g., hydrogenolysis), and many oxidative conditions, making it highly versatile. Its removal under acidic conditions, which generates a volatile isobutylene and CO₂, ensures a clean reaction profile.[8][9]
Benzyloxycarbonyl (Cbz) Group
The Cbz group is another classical amine protecting group, offering a distinct deprotection method that is orthogonal to the acid-labile Boc group.[10]
-
Mechanism of Protection: Protection is typically achieved via nucleophilic attack of the amine on the highly reactive benzyl chloroformate (Cbz-Cl) under basic conditions.[10]
-
Causality of Choice: The key advantage of the Cbz group is its stability to both acidic and basic conditions.[10] It is selectively removed by catalytic hydrogenolysis, a mild reductive method that cleaves the benzylic C-O bond.[10][11] This makes it an ideal orthogonal partner for acid- or fluoride-labile protecting groups.
| Parameter | tert-Butoxycarbonyl (Boc) | Benzyloxycarbonyl (Cbz) |
| Protecting Reagent | Di-tert-butyl dicarbonate (Boc₂O) | Benzyl chloroformate (Cbz-Cl) |
| Typical Conditions | Boc₂O, Base (e.g., Et₃N, NaOH), Solvent (e.g., DCM, Dioxane, H₂O) | Cbz-Cl, Base (e.g., NaHCO₃, Et₃N), Solvent (e.g., H₂O/Dioxane) |
| Stability | Stable to base, hydrogenolysis, nucleophiles. | Stable to acid, base, most oxidizing/reducing agents. |
| Deprotection Method | Strong Acid (e.g., TFA, HCl in Dioxane)[12] | Catalytic Hydrogenolysis (H₂, Pd/C)[10][12] |
| Key Advantage | Acid-labile, orthogonal to hydrogenolysis. | Removable by hydrogenolysis, orthogonal to acid/base labile groups. |
Part 2: Protection of the Hydroxyl Group
The primary alcohol can be protected as an ether, with silyl ethers and benzyl ethers being the most common choices due to their reliability and distinct cleavage conditions.[3][13]
tert-Butyldimethylsilyl (TBDMS) Ether
Silyl ethers are the most widely used protecting groups for alcohols.[13] The TBDMS group offers a good balance of stability and ease of removal.
-
Mechanism of Protection: The alcohol, typically in the presence of a mild base like imidazole, attacks the silicon atom of tert-butyldimethylsilyl chloride (TBDMS-Cl), displacing the chloride. Imidazole acts both as a base and a catalyst.[14][15]
-
Causality of Choice: TBDMS ethers are stable to a vast array of non-acidic and non-fluoride reaction conditions, including organometallic reagents and basic hydrolysis.[13] The high affinity of silicon for fluoride provides a highly selective and mild method for deprotection using reagents like tetra-n-butylammonium fluoride (TBAF).[13][16]
Benzyl (Bn) Ether
Benzyl ethers are robust and offer an orthogonal deprotection pathway to silyl ethers.[17][18]
-
Mechanism of Protection: Benzyl ethers are typically formed via a Williamson ether synthesis, where the corresponding alkoxide (formed by treating the alcohol with a strong base like NaH) displaces a halide from benzyl bromide (BnBr).[18][19]
-
Causality of Choice: Benzyl ethers are exceptionally stable, withstanding strongly acidic and basic conditions, as well as many oxidizing and reducing agents.[17] Their deprotection via catalytic hydrogenolysis is highly selective and efficient, liberating the alcohol and toluene as a byproduct.[11][19] This makes them an excellent orthogonal partner to acid- or fluoride-labile groups.
| Parameter | tert-Butyldimethylsilyl (TBDMS) Ether | Benzyl (Bn) Ether |
| Protecting Reagent | tert-Butyldimethylsilyl chloride (TBDMS-Cl) | Benzyl bromide (BnBr) or Benzyl chloride (BnCl) |
| Typical Conditions | TBDMS-Cl, Imidazole, Solvent (e.g., DMF, DCM) | BnBr, Base (e.g., NaH, KH), Solvent (e.g., THF, DMF) |
| Stability | Stable to base, organometallics, many oxidizing/reducing agents. | Stable to strong acid/base, many oxidizing/reducing agents. |
| Deprotection Method | Fluoride Source (e.g., TBAF) or Acid (e.g., HCl, AcOH)[16] | Catalytic Hydrogenolysis (H₂, Pd/C)[11] |
| Key Advantage | Fluoride-labile, orthogonal to hydrogenolysis. | Removable by hydrogenolysis, orthogonal to fluoride/acid labile groups. |
Part 3: Orthogonal Strategy in Action
The true power of these protecting groups is realized when they are used in orthogonal pairs.
Part 4: Experimental Protocols
Safety Precaution: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: N-Boc Protection
-
Rationale: This protocol uses Boc₂O under mild conditions to selectively protect the more nucleophilic amine in the presence of the alcohol.[6][20]
-
Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a 10:1 mixture of dioxane and water.
-
Add triethylamine (Et₃N, 1.2 eq) or sodium bicarbonate (NaHCO₃, 2.0 eq if using aqueous media).
-
Cool the mixture to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Upon completion, quench with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify by flash chromatography if necessary.
Protocol 2: O-TBDMS Protection (of N-Boc protected substrate)
-
Rationale: This protocol protects the primary alcohol using TBDMS-Cl. The bulky TBDMS group readily reacts with the sterically accessible primary alcohol.[15]
-
Dissolve the N-Boc protected this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Add imidazole (1.5 eq).
-
Add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq) at room temperature.
-
Stir for 2-6 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with water and brine, dry over Na₂SO₄, filter, and concentrate in vacuo. Purify by flash chromatography.
Protocol 3: N-Cbz Protection
-
Rationale: This protocol uses the Schotten-Baumann conditions to effectively form the Cbz-carbamate.[10][21]
-
Dissolve this compound (1.0 eq) in a 1:1 mixture of dioxane and saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise, ensuring the temperature remains below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 3-6 hours.
-
Extract the mixture with ethyl acetate. Wash the organic layer with water and brine.
-
Dry over Na₂SO₄, filter, and concentrate in vacuo. Purify by flash chromatography.
Protocol 4: O-Benzyl Protection (of N-Boc protected substrate)
-
Rationale: This protocol employs a strong base to deprotonate the alcohol, forming a potent nucleophile for the Williamson ether synthesis.[18][19]
-
Dissolve the N-Boc protected this compound (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Stir at 0 °C for 30 minutes, then allow to warm to room temperature for 30 minutes.
-
Add benzyl bromide (BnBr, 1.2 eq) dropwise. A catalytic amount of tetrabutylammonium iodide (TBAI) can be added to accelerate the reaction.
-
Stir at room temperature for 12-24 hours.
-
Carefully quench the reaction by the slow addition of water at 0 °C. Extract with ethyl acetate.
-
Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate. Purify by flash chromatography.
Part 5: Deprotection Protocols
Protocol 5.1: Boc Group Removal (Acidolysis)
-
Rationale: Strong acid protonates the carbamate, leading to the elimination of the stable tert-butyl cation and subsequent decarboxylation to release the free amine.[12]
-
Dissolve the Boc-protected substrate in an appropriate solvent (e.g., DCM or 1,4-dioxane).
-
Add an excess of strong acid. Common reagents include 4M HCl in dioxane (4-5 eq) or 20-50% trifluoroacetic acid (TFA) in DCM.
-
Stir at room temperature for 1-3 hours.
-
Concentrate the reaction mixture in vacuo. If TFA was used, co-evaporation with toluene can help remove residual acid.
-
The product is typically obtained as the corresponding amine salt (e.g., hydrochloride or trifluoroacetate). Neutralize with a mild base during workup if the free amine is desired.
Protocol 5.2: TBDMS Group Removal (Fluoride-mediated)
-
Rationale: The exceptionally strong Si-F bond (bond energy ~580 kJ/mol) provides the thermodynamic driving force for this mild and selective deprotection.[13]
-
Dissolve the TBDMS-protected substrate in THF.
-
Add a solution of tetra-n-butylammonium fluoride (TBAF, 1.0 M in THF, 1.2 eq).
-
Stir at room temperature for 1-4 hours.
-
Quench with saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. Purify as needed.
Protocol 5.3: Cbz Group Removal (Hydrogenolysis)
-
Rationale: The palladium catalyst facilitates the oxidative addition into the C-O benzylic bond, followed by reductive elimination with hydrogen to cleave the group.[10]
-
Dissolve the Cbz-protected substrate in a suitable solvent like methanol (MeOH), ethanol (EtOH), or ethyl acetate (EtOAc).
-
Add palladium on activated carbon (Pd/C, 10% w/w, ~5-10 mol% Pd).
-
Purge the reaction flask with hydrogen gas (H₂) and maintain a hydrogen atmosphere (using a balloon or a Parr hydrogenator).
-
Stir vigorously at room temperature for 2-12 hours.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate to yield the deprotected amine.
Protocol 5.4: Benzyl Ether Removal (Hydrogenolysis)
-
Rationale: The mechanism is identical to Cbz deprotection, targeting the benzylic C-O bond of the ether.[11]
-
Dissolve the benzyl ether in MeOH, EtOH, or EtOAc.
-
Add palladium on activated carbon (Pd/C, 10% w/w, ~5-10 mol% Pd).
-
Establish a hydrogen atmosphere and stir vigorously at room temperature for 4-24 hours.
-
Filter through Celite® to remove the catalyst.
-
Concentrate the filtrate to yield the free alcohol.
References
-
University of Windsor. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
-
Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link]
-
Master Organic Chemistry. (2015, June 17). Protecting Groups For Alcohols. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Benzyl Protection. Retrieved from [Link]
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Myers, A. (n.d.). Protective Groups. Retrieved from [Link]
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Fiveable. (n.d.). 11.3 Protecting groups - Organic Chemistry II. Retrieved from [Link]
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Wikipedia. (n.d.). Protecting group. Retrieved from [Link]
-
Chem Help ASAP. (2019, December 27). synthesis & cleavage of benzyl ethers [Video]. YouTube. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). TBS Protection. Retrieved from [Link]
-
El-Gazzar, A. B. A., et al. (2013). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Journal of Chemistry, 2013, 1-6. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]
-
Gelest. (n.d.). Deprotection of Silyl Ethers. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Retrieved from [Link]
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- 1. Protective Groups [organic-chemistry.org]
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- 5. chem.libretexts.org [chem.libretexts.org]
- 6. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 8. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
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- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. TBS Protection - Common Conditions [commonorganicchemistry.com]
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- 16. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 17. uwindsor.ca [uwindsor.ca]
- 18. Benzyl Ethers [organic-chemistry.org]
- 19. m.youtube.com [m.youtube.com]
- 20. Boc-Protected Amino Groups [organic-chemistry.org]
- 21. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
Application and Protocol Guide for the Quantification of 4-Amino-3,3-dimethylbutan-1-ol in Reaction Mixtures
Introduction: 4-Amino-3,3-dimethylbutan-1-ol is a key building block in the synthesis of various pharmaceutical compounds and specialty chemicals. Accurate quantification of this amino alcohol within complex reaction mixtures is paramount for reaction monitoring, yield optimization, and quality control. This document provides a comprehensive guide to validated analytical methodologies for the precise determination of this compound, tailored for researchers, scientists, and professionals in drug development and chemical synthesis.
The primary analytical challenge in quantifying this compound lies in its physicochemical properties. As a small, polar aliphatic amino alcohol, it lacks a strong native chromophore, rendering direct ultraviolet (UV) detection by High-Performance Liquid Chromatography (HPLC) inefficient and insensitive. Furthermore, its polarity and low volatility complicate direct analysis by Gas Chromatography (GC). To overcome these limitations, derivatization of the primary amine and/or the hydroxyl group is a requisite step to introduce a UV-active or fluorescent moiety for HPLC analysis or to enhance volatility and thermal stability for GC analysis.
This guide details two robust and widely applicable analytical approaches: Reversed-Phase High-Performance Liquid Chromatography with Pre-column Derivatization (RP-HPLC-UV/FLD) and Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization. Additionally, a specialized method for chiral separation is presented, which is critical when the stereochemistry of the molecule is of interest.
Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with Pre-column Derivatization
This is the most common and versatile method for quantifying this compound in a liquid phase. The choice of derivatizing agent is crucial and depends on the desired sensitivity and the available detection capabilities (UV or Fluorescence).
Principle of the Method
The primary amine of this compound is reacted with a derivatizing agent to form a stable, highly UV-absorbent or fluorescent product. This derivative is then separated from other components in the reaction mixture by RP-HPLC and quantified using a UV or fluorescence detector.
Workflow for RP-HPLC Analysis
Figure 1: General workflow for the quantification of this compound by RP-HPLC with pre-column derivatization.
Selection of Derivatizing Agent
The choice of derivatizing agent is a critical step. Below is a comparison of commonly used reagents for primary amines and alcohols.
| Derivatizing Agent | Target Functional Group | Detection | Advantages | Considerations |
| 9-Fluorenylmethyl chloroformate (FMOC-Cl) | Primary Amine, Hydroxyl | UV, Fluorescence | Stable derivatives, reacts with both primary and secondary amines and alcohols.[1][2] | Excess reagent and by-products can interfere if not properly separated.[2] |
| Dansyl Chloride | Primary Amine | UV, Fluorescence | Robust, stable derivatives, boosts signal in mass spectrometry.[3][4] | Reaction can be slow and may require elevated temperatures.[4] |
| o-Phthalaldehyde (OPA) | Primary Amine | Fluorescence | Rapid reaction at room temperature, highly sensitive.[5][6] | Derivatives can be unstable, does not react with secondary amines.[7] |
For this compound, FMOC-Cl is a highly recommended starting point as it can react with both the amine and hydroxyl groups, providing a robust derivative.
Detailed Protocol: FMOC-Cl Derivatization and HPLC-UV Analysis
This protocol provides a validated starting point for the quantification of this compound.
1. Reagents and Materials:
-
This compound standard (≥98% purity)
-
9-Fluorenylmethyl chloroformate (FMOC-Cl)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Boric acid
-
Sodium hydroxide
-
Hydrochloric acid
-
Syringe filters, 0.45 µm PTFE
2. Preparation of Solutions:
-
Borate Buffer (0.4 M, pH 9.2): Dissolve boric acid in HPLC grade water to a final concentration of 0.4 M. Adjust the pH to 9.2 with a sodium hydroxide solution.
-
FMOC-Cl Solution (15 mM): Dissolve an appropriate amount of FMOC-Cl in acetonitrile to make a 15 mM solution. This solution should be prepared fresh daily.
-
Quenching Solution (e.g., 75 mM Tyramine): Prepare a 75 mM solution of tyramine in an appropriate solvent to stop the derivatization reaction.[8]
-
Mobile Phase A: HPLC grade water.
-
Mobile Phase B: HPLC grade acetonitrile.
3. Standard Curve Preparation:
-
Prepare a stock solution of this compound in a mixture of acetonitrile and water (e.g., 50:50 v/v).
-
Perform serial dilutions of the stock solution to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
4. Derivatization Protocol:
-
To 100 µL of each standard or sample solution in a microcentrifuge tube, add 100 µL of the 0.4 M borate buffer (pH 9.2).
-
Add 200 µL of the 15 mM FMOC-Cl solution.
-
Vortex the mixture for 30 seconds.
-
Allow the reaction to proceed at room temperature for 10 minutes. The derivatization of amino acids with FMOC-Cl is typically rapid, often completing within 5 minutes.[9][10]
-
(Optional but recommended) Add 100 µL of the quenching solution to react with the excess FMOC-Cl and vortex for 30 seconds.[8]
-
Filter the derivatized solution through a 0.45 µm syringe filter before injection into the HPLC system.
5. HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Gradient elution with Mobile Phase A (Water) and Mobile Phase B (Acetonitrile).
-
Gradient Program:
-
0-2 min: 50% B
-
2-15 min: 50% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 50% B
-
20-25 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 266 nm.
6. Data Analysis and Quantification:
-
Integrate the peak corresponding to the FMOC-derivatized this compound.
-
Construct a calibration curve by plotting the peak area versus the concentration of the prepared standards.
-
Determine the concentration of this compound in the unknown samples by interpolating their peak areas from the calibration curve.
Expected Performance
| Parameter | Expected Value |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 µg/mL |
| Precision (RSD%) | < 2% |
| Accuracy (Recovery %) | 98 - 102% |
Note: These values are typical and may vary depending on the specific instrument and experimental conditions. The LOD and LOQ can be calculated based on the standard deviation of the response and the slope of the calibration curve as per ICH guidelines.[11]
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high selectivity and sensitivity and is an excellent alternative or confirmatory technique to HPLC. Derivatization is necessary to increase the volatility and thermal stability of this compound.[12][13]
Principle of the Method
Both the primary amine and the hydroxyl group of this compound are derivatized to form a less polar, more volatile, and thermally stable compound. This derivative is then analyzed by GC-MS. Quantification is typically performed in Selected Ion Monitoring (SIM) mode for maximum sensitivity and selectivity.
Workflow for GC-MS Analysis
Figure 2: General workflow for the quantification of this compound by GC-MS with derivatization.
Selection of Derivatizing Agent for GC-MS
| Derivatizing Agent | Target Functional Group | Advantages | Considerations |
| N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) | Primary Amine, Hydroxyl | Forms stable TBDMS derivatives, good for MS fragmentation. | May require heating for complete reaction. |
| Pentafluorobenzoyl Chloride (PFBOC) | Primary Amine | Highly sensitive with Electron Capture Detection (ECD), good for trace analysis.[14][15] | Can produce by-products.[16] |
MTBSTFA is a versatile and commonly used reagent for the derivatization of compounds with active hydrogens, making it a suitable choice for this compound.
Detailed Protocol: MTBSTFA Derivatization and GC-MS Analysis
1. Reagents and Materials:
-
This compound standard (≥98% purity)
-
N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)
-
Acetonitrile, anhydrous
-
Pyridine, anhydrous
-
Internal Standard (IS), e.g., a deuterated analog or a structurally similar compound not present in the sample.
2. Standard Curve and Sample Preparation:
-
Prepare a stock solution of this compound and the internal standard in an appropriate solvent.
-
Prepare calibration standards by serial dilution.
-
If the reaction mixture is aqueous, perform a liquid-liquid extraction into an organic solvent and dry the extract. For non-aqueous mixtures, a direct dilution may be possible.
-
Aliquots of the standards and samples should be dried completely under a stream of nitrogen before derivatization.
3. Derivatization Protocol:
-
To the dried standard or sample residue, add 50 µL of anhydrous acetonitrile and 50 µL of MTBSTFA. The addition of a small amount of pyridine can catalyze the reaction.
-
Seal the vial tightly.
-
Heat the mixture at 60-80 °C for 30-60 minutes.[12]
-
Cool the vial to room temperature before injection.
4. GC-MS Conditions:
-
GC Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 min.
-
Ramp to 280 °C at 10 °C/min.
-
Hold at 280 °C for 5 min.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
MS Interface Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Acquisition Mode:
-
Full Scan: m/z 50-500 for initial identification of the derivative.
-
Selected Ion Monitoring (SIM): Monitor characteristic ions of the derivatized analyte and the internal standard for quantification.
-
5. Data Analysis and Quantification:
-
Identify the peak for the derivatized this compound based on its retention time and mass spectrum.
-
For quantification in SIM mode, use a characteristic and abundant ion.
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards.
-
Determine the concentration in unknown samples from this calibration curve.
Method 3: Chiral Separation by HPLC
When the enantiomeric purity of this compound is a critical quality attribute, a chiral separation method is required.
Principle of the Method
Enantiomers are separated on a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. This can be done with or without derivatization.
Workflow for Chiral HPLC Analysis
Figure 3: Workflow for the chiral separation of this compound enantiomers by HPLC.
Protocol for Chiral HPLC
1. Column Selection:
-
For Underivatized Analysis: Macrocyclic glycopeptide-based CSPs, such as those with a teicoplanin selector (e.g., Astec CHIROBIOTIC T), are effective for the direct separation of underivatized amino alcohols.[17]
-
For Derivatized Analysis: Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are commonly used for the separation of derivatized chiral amines.[18][19] Derivatization with a reagent like 4-chloro-7-nitro-1,2,3-benzoxadiazole (NBD-Cl) can enhance separation and detection.[18]
2. HPLC Conditions (Example for Underivatized Separation on CHIROBIOTIC T):
-
Column: Astec CHIROBIOTIC T (4.6 x 250 mm, 5 µm).
-
Mobile Phase: A mixture of methanol, acetic acid, and triethylamine. The exact ratio needs to be optimized to achieve baseline separation. A typical starting point could be 100% Methanol with 0.1% Acetic Acid and 0.1% Triethylamine.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 10 µL.
-
Detection: As the underivatized compound has no strong chromophore, a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) is recommended. Alternatively, coupling to a mass spectrometer (LC-MS) would be ideal.
3. Data Analysis:
-
Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers (E1 and E2): % ee = [ |Area(E1) - Area(E2)| / (Area(E1) + Area(E2)) ] x 100
Method Validation and System Suitability
For all methods, it is essential to perform a proper method validation according to ICH guidelines, including an assessment of:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
System suitability tests should be performed before each batch of analysis to ensure the performance of the chromatographic system. This typically includes injections of a standard solution to check for retention time, peak area, and resolution (for chiral separations).
Conclusion
The quantification of this compound in reaction mixtures can be reliably achieved using either RP-HPLC with pre-column derivatization or GC-MS with derivatization. The choice between these methods will depend on the available instrumentation, the required sensitivity, and the nature of the sample matrix. For enantiomeric purity assessment, chiral HPLC is the method of choice. The protocols provided in this guide offer a solid foundation for developing and validating robust analytical methods for this important chemical intermediate.
References
- Acquaviva, A., Romero, L., Castells, C., Ramis-Ramos, G., & Herrero-Martinez, J. M. (n.d.). Reliable and simple analytical methods for determination of citrulline and metabolically related amino acids by liquid chromatography after derivatization: comparison between monolithic and core–shell columns. Analytical Methods.
- JASCO Inc. (2024, October 21). Analysis of Primary and Secondary Amino Acids by Online Pre-Column Derivatization with Ortho-Ohthalaldehyde (OPA) and 9-Fluorenylmethyl Chloroformate (FMOC)
- SIELC. (n.d.). Separation of 3-Amino-3-methylbutan-1-ol on Newcrom R1 HPLC column.
- (2025, August 5). Analysis of aliphatic amines in air samples by HPLC with electrochemical detection.
- Interchim. (n.d.). OPA, amine detection reagent.
- Sigma-Aldrich. (n.d.).
- (2025, August 7). Determination of aliphatic amines by gas chromatography-mass spectrometry after in-syringe derivatization with pentafluorobenzoyl chloride.
- (2025, August 6). Highly Sensitive GC/MS/MS Method for Quantitation of Amino and Nonamino Organic Acids.
- Shimadzu. (n.d.).
- National Institutes of Health. (n.d.).
- (n.d.). High-performance liquid chromatographic method for determination of amino acids by precolumn derivatization with 4-chloro-3,5-dinitrobenzotrifluoride.
- (n.d.). Analysis of aliphatic amines in air samples by HPLC with electrochemical detection.
- Diva-Portal.org. (n.d.).
- YAKHAK HOEJI. (2021, June 30).
- (2025, August 7). 2.2.2. Quantitation by HPLC of amines as dansyl derivatives.
- (n.d.). 9-Fluorenylmethoxycarbonyl Chloride (FMOC-Cl) as a Potential Precolumn Derivatization Reagent for the Analysis of PPCPs and EDCs using HPLC-DAD.
- National Institutes of Health. (n.d.). Quality Control in Targeted GC-MS for Amino Acid-OMICS.
- PubMed. (n.d.).
- Virginia Tech. (2003, July 16). Analysis of Biogenic Amines by GC/FID and GC/MS.
- PubMed. (2014, September 14). Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl)
- Phenomenex. (n.d.).
- Separation Science. (n.d.).
- eScholarship.org. (n.d.). Elucidating the Mechanism for the Reaction of o-phthalaldehyde with Primary Amines in the Presence of Thiols.
- Sigma-Aldrich. (n.d.). The Derivatization and Analysis of Amino Acids by GC-MS.
- (n.d.). Simultaneous separation and quantitation of amino acids and polyamines of forest tree tissues and cell cultures within a.
- (n.d.).
- Semantic Scholar. (n.d.).
- (2025, August 6). (PDF) Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases.
- ACS Publications. (2023, April 4). Elucidating the Mechanism for the Reaction of o-Phthalaldehyde with Primary Amines in the Presence of Thiols.
- Sigma-Aldrich. (n.d.).
- RSC Publishing. (n.d.). Analytical Methods.
- (2025, August 9). (PDF) An Examination of Pentafluorobenzoyl Derivatization Strategies for the Analysis of Fatty Alcohols using Gas Chromatography/Electron Capture Negative Ion Chemical Ionization-Mass Spectrometry.
- (2025, August 6). Determination of aliphatic amines by high-performance liquid chromatography-amperometric detection after derivatization with naphthalene-2,3-dicarboxaldehyde.
- (2025, August 7). 1.2.5. HPLC of amino acids as dansyl and dabsyl derivatives.
- (2025, August 7). Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization.
- (2009, July 17). Amino acid analysis in biological fluids by GC-MS.
Sources
- 1. jascoinc.com [jascoinc.com]
- 2. ikm.org.my [ikm.org.my]
- 3. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. interchim.fr [interchim.fr]
- 6. pubs.acs.org [pubs.acs.org]
- 7. diva-portal.org [diva-portal.org]
- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 9. Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. sepscience.com [sepscience.com]
- 12. Quality Control in Targeted GC-MS for Amino Acid-OMICS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 14. researchgate.net [researchgate.net]
- 15. Gas chromatographic determination of some biogenic amines as their pentafluorobenzoyl derivatives in the picogram range and its applicability to biological materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 19. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Amino-3,3-dimethylbutan-1-ol
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of 4-Amino-3,3-dimethylbutan-1-ol. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions for improving reaction yields and overcoming common experimental hurdles. We will focus on the prevalent synthetic route involving the reduction of a lactam precursor, offering troubleshooting advice and answers to frequently asked questions.
Overview of the Primary Synthetic Route
The most common laboratory-scale synthesis of this compound involves the reduction of its corresponding lactam, 4,4-dimethylpyrrolidin-2-one. This transformation is typically achieved using a powerful reducing agent, such as Lithium Aluminum Hydride (LiAlH₄), which can effectively reduce the amide functional group to an amine.
The overall transformation is as follows:
4,4-dimethylpyrrolidin-2-one ---[Reducing Agent, e.g., LiAlH₄]--> this compound
While seemingly straightforward, this reduction requires careful control of reaction conditions and a robust purification strategy to achieve high yields and purity. This guide will delve into the critical aspects of this process.
Troubleshooting Guide: Common Issues and Solutions
This section is structured in a question-and-answer format to directly address specific problems you may encounter during the synthesis.
Question 1: My overall yield is significantly lower than the literature values. What are the most likely causes?
Answer: Low yield is a multifaceted problem that can originate from several stages of the synthesis. Let's break down the potential culprits:
-
Ineffective Reduction: The core of the synthesis is the reduction step.
-
Reagent Quality: Lithium Aluminum Hydride (LiAlH₄) is highly reactive and moisture-sensitive. Ensure you are using a fresh, dry sample. An older, partially hydrolyzed reagent will have significantly reduced activity.
-
Stoichiometry: Amide reductions with LiAlH₄ require at least two equivalents of the hydride. One equivalent is consumed in an acid-base reaction with the amide N-H proton (if present), and the subsequent equivalents are needed for the reduction of the carbonyl.[1] Using insufficient LiAlH₄ will result in an incomplete reaction.
-
Temperature Control: The initial addition of the lactam to the LiAlH₄ slurry should be done at a low temperature (e.g., 0 °C) to control the initial exothermic reaction. However, driving the reaction to completion often requires heating at reflux in a solvent like Tetrahydrofuran (THF). Ensure the reaction is heated for an adequate duration.
-
-
Problematic Work-up and Extraction: this compound is a small, polar molecule with significant water solubility, making extraction challenging.
-
Quenching Procedure: The quenching of excess LiAlH₄ is highly exothermic and must be performed carefully at low temperatures. A standard Fieser work-up (sequential addition of water, then aqueous NaOH, then more water) is often effective for precipitating aluminum salts, which can then be filtered off. An improper quench can lead to the formation of emulsions or gelatinous precipitates that trap the product.
-
Solvent Choice for Extraction: Due to the product's polarity, repeated extractions with a suitable organic solvent (e.g., dichloromethane, or a 9:1 mixture of dichloromethane:isopropanol) are necessary to recover it from the aqueous layer.
-
-
Losses During Purification:
-
Distillation: The product has a relatively high boiling point and can be prone to decomposition at elevated temperatures. Vacuum distillation is essential.
-
Column Chromatography: The polar amine and alcohol functional groups can cause the product to streak on silica gel, leading to poor separation and low recovery.
-
Question 2: The reaction seems to be incomplete. How can I verify this, and what are the corrective actions?
Answer: Monitoring the reaction's progress is crucial for optimization.
-
Verification: The most reliable method is Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
TLC Analysis: Co-spot your starting material (lactam) and the reaction mixture on a silica plate. The starting lactam is less polar than the resulting amino alcohol. A complete reaction will show the disappearance of the starting material spot and the appearance of a new, lower Rf spot corresponding to the product. Use a suitable stain, such as ninhydrin (for the primary amine) or permanganate, to visualize the spots.
-
LC-MS/GC-MS: These techniques can provide unambiguous confirmation of the presence of starting material and the mass of the desired product.
-
-
Corrective Actions:
-
Extend Reaction Time/Increase Temperature: If starting material is still present, the first step is to continue heating the reaction at reflux for a few more hours.
-
Add More Reducing Agent: If extended heating does not drive the reaction to completion, it's possible the LiAlH₄ was partially deactivated or used in insufficient quantity. After cooling the reaction mixture, you can cautiously add another portion (e.g., 0.25-0.5 equivalents) of LiAlH₄ and resume heating. This should only be done after careful consideration of the reaction scale and safety protocols.
-
Question 3: My final product is contaminated with significant impurities. What are they and how can I avoid them?
Answer: The primary impurity is often unreacted starting material or partially reduced intermediates. The mechanism of LiAlH₄ reduction of amides proceeds through an iminium ion intermediate. If the reaction stalls, these intermediates or the starting material will contaminate the product.
-
Minimizing Impurities:
-
Ensure Complete Reaction: The most effective way to avoid starting material as an impurity is to ensure the reaction goes to completion using the steps outlined in the previous answer.
-
Rigorous Anhydrous Conditions: All glassware should be oven or flame-dried, and anhydrous solvents must be used. Moisture will consume the LiAlH₄ and can lead to side reactions.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent the reaction of LiAlH₄ with atmospheric moisture and oxygen.
-
Question 4: Purification of this compound is proving difficult. What is the best strategy?
Answer: The dual functionality (amine and alcohol) and high polarity make purification a common challenge.
-
Acid-Base Extraction: This is a powerful technique for separating amines from neutral or acidic impurities.
-
Dissolve the crude product in an organic solvent (e.g., dichloromethane).
-
Extract with a dilute acid (e.g., 1M HCl). The amine will be protonated and move into the aqueous layer, leaving non-basic impurities behind.
-
Wash the aqueous layer with an organic solvent to remove any trapped neutral impurities.
-
Basify the aqueous layer with a strong base (e.g., 6M NaOH) to pH > 12.
-
Extract the free amine back into an organic solvent (repeated extractions are necessary).
-
Dry the combined organic extracts over a drying agent like anhydrous sodium sulfate, filter, and concentrate.
-
-
Vacuum Distillation: For larger scales, after an initial acid-base cleanup, vacuum distillation is the preferred method for obtaining a high-purity product. Ensure your vacuum is stable and the distillation apparatus is well-insulated to prevent bumping and ensure a smooth distillation.
-
Column Chromatography (If Necessary): If chromatography is unavoidable, consider using alumina instead of silica gel, as it is basic and can reduce tailing. Alternatively, you can pre-treat silica gel with a small amount of triethylamine in the eluent to deactivate acidic sites. A gradient elution starting with a non-polar solvent and gradually increasing the polarity with methanol is often effective.
Experimental Protocols & Data
Workflow for the Synthesis of this compound
Sources
troubleshooting side reactions in 4-Amino-3,3-dimethylbutan-1-ol synthesis
Welcome to the technical support center for the synthesis of 4-Amino-3,3-dimethylbutan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. Our goal is to provide you with in-depth, field-proven insights to optimize your experimental outcomes.
I. Synthetic Pathway Overview
The synthesis of this compound is typically achieved through a two-step process. The first step involves a Henry (nitroaldol) reaction between pivalaldehyde and nitroethanol to form the key intermediate, 4-nitro-3,3-dimethylbutan-1-ol. The second step is the reduction of the nitro group to the desired primary amine. Each of these steps presents unique challenges and potential for side-product formation.
Caption: Synthetic route to this compound.
II. Troubleshooting Guide: A Question-and-Answer Approach
This section directly addresses specific issues you may encounter during your synthesis, providing explanations of the underlying chemistry and actionable solutions.
Step 1: Henry (Nitroaldol) Reaction
Question 1: My Henry reaction is sluggish, and I'm observing low conversion of starting materials. What could be the cause?
Answer: A slow or incomplete Henry reaction between pivalaldehyde and nitroethanol can be attributed to several factors:
-
Insufficiently Basic Catalyst: The Henry reaction requires a base to deprotonate the nitroalkane, forming the nucleophilic nitronate anion.[1] If the base is too weak or used in substoichiometric amounts, the concentration of the nitronate will be low, leading to a slow reaction.
-
Steric Hindrance: Pivalaldehyde is a sterically bulky aldehyde, which can hinder the approach of the nucleophile.[2] This inherent steric hindrance necessitates optimized reaction conditions to achieve good conversion.
-
Reaction Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions, such as the retro-Henry reaction or dehydration of the product.
Troubleshooting Protocol:
-
Choice of Base: Consider using a stronger base than what you are currently employing. Common bases for the Henry reaction include organic amines (e.g., triethylamine, DBU) and inorganic bases (e.g., potassium carbonate, sodium hydroxide).[2] A systematic screening of bases is recommended.
-
Catalyst Loading: Ensure you are using a catalytic amount of a strong base or a stoichiometric amount of a milder base.
-
Solvent Effects: The choice of solvent can influence the reaction rate. Aprotic polar solvents like THF or DMSO can be effective.
-
Temperature Optimization: Carefully increase the reaction temperature in small increments (e.g., from room temperature to 40°C) while monitoring the reaction progress by TLC or GC. Be mindful of the potential for side product formation at elevated temperatures.
Question 2: I am observing a significant amount of a non-polar impurity in my crude product after the Henry reaction. What is it likely to be and how can I prevent its formation?
Answer: The most probable non-polar impurity is the nitroalkene, 3,3-dimethyl-4-nitrobut-1-ene, formed via dehydration of the desired β-nitro alcohol product, 4-nitro-3,3-dimethylbutan-1-ol.[3] This elimination is often promoted by excessive heat or strongly basic conditions.[4]
Mechanism of Dehydration:
The hydroxyl group of the nitro alcohol can be eliminated as water, especially under basic conditions, to form a resonance-stabilized nitroalkene.
Prevention and Mitigation:
-
Control Temperature: Avoid high reaction temperatures. The Henry reaction should ideally be run at or slightly above room temperature.
-
Judicious Choice of Base: While a strong base is needed for the initial deprotonation, a very strong or hindered base might favor elimination. Consider using a milder base and allowing for a longer reaction time.
-
Work-up Procedure: During the work-up, neutralize the reaction mixture carefully with a mild acid (e.g., saturated ammonium chloride solution) to quench the basic catalyst and prevent further elimination. Avoid strong acids, which can also catalyze dehydration.
| Potential Side Product | Cause | Suggested Corrective Action |
| 3,3-dimethyl-4-nitrobut-1-ene | High temperature, strong base | Lower reaction temperature, use a milder base, careful neutralization during work-up. |
| Unreacted Starting Materials | Insufficiently basic catalyst, low temperature | Use a stronger or higher loading of base, moderately increase temperature. |
Step 2: Reduction of 4-Nitro-3,3-dimethylbutan-1-ol
Question 3: My catalytic hydrogenation of the nitro alcohol is incomplete, and I am seeing multiple products in my crude mixture. What are the likely side products?
Answer: Catalytic hydrogenation of a nitro group to a primary amine proceeds through several intermediates, namely the corresponding nitroso and hydroxylamine species.[2] Incomplete reduction can lead to the accumulation of these intermediates.
-
Hydroxylamine Intermediate: The hydroxylamine (4-(hydroxyamino)-3,3-dimethylbutan-1-ol) is a common intermediate. If the hydrogenation is not driven to completion, this species can be a significant impurity.
-
Oxime Formation: While less common for aliphatic nitro compounds compared to their aromatic counterparts, the formation of an oxime is a possibility, especially if the catalyst is not sufficiently active.
Troubleshooting Protocol:
-
Catalyst Selection and Loading: Palladium on carbon (Pd/C) and Raney Nickel are common catalysts for this transformation.[5] Ensure the catalyst is fresh and active. Increase the catalyst loading (e.g., from 5 mol% to 10 mol%) to promote complete reduction.
-
Hydrogen Pressure: Increase the hydrogen pressure. Reactions at atmospheric pressure may be sluggish; using a Parr shaker or a similar apparatus at higher pressures (e.g., 50 psi) is often more effective.
-
Reaction Time and Temperature: Extend the reaction time and monitor the progress by TLC or GC-MS until the starting material and intermediates are fully consumed. A moderate increase in temperature may also be beneficial.
-
Solvent Choice: Protic solvents like ethanol or methanol are generally effective for catalytic hydrogenation.
Question 4: I used a metal hydride reducing agent like LiAlH4 and obtained a complex mixture of products with a low yield of the desired amine. What went wrong?
Answer: While potent, metal hydrides like Lithium Aluminum Hydride (LiAlH₄) can sometimes lead to side reactions with sterically hindered aliphatic nitro compounds.
-
Incomplete Reduction: Similar to catalytic hydrogenation, incomplete reduction can lead to hydroxylamine or other partially reduced species.
-
Over-reduction: Although less common for the alcohol functional group under standard conditions, aggressive conditions could potentially lead to its reduction.
-
Complex Formation: The amino alcohol product can form stable complexes with the aluminum salts generated during the work-up, making isolation difficult and reducing the isolated yield.
Troubleshooting Protocol:
-
Stoichiometry of Reducing Agent: Ensure an adequate excess of the hydride reagent is used to account for the active hydrogens on both the nitro and hydroxyl groups.
-
Reaction Temperature: The addition of the nitro compound to the LiAlH₄ slurry should be done at a low temperature (e.g., 0°C) to control the initial exothermic reaction, followed by a gradual warming to room temperature or gentle reflux to drive the reaction to completion.
-
Work-up Procedure: A careful work-up is crucial. The Fieser work-up (sequential addition of water, then 15% aqueous NaOH, then more water) is often effective for breaking up the aluminum complexes and precipitating the aluminum salts, which can then be filtered off.
-
Alternative Reducing Agents: Consider alternative, milder reducing agents. For instance, a combination of sodium borohydride with a catalyst might offer better selectivity.[6]
| Potential Side Product | Cause (Reduction Step) | Suggested Corrective Action |
| 4-(Hydroxyamino)-3,3-dimethylbutan-1-ol | Incomplete reduction (catalytic or hydride) | Increase catalyst loading/hydrogen pressure/reaction time; ensure sufficient hydride reagent. |
| Dimerized Products (Azo/Azoxy) | More common with aromatic nitro compounds, but possible | Ensure complete reduction to the amine. |
| Complex with Metal Salts | Use of metal hydride reducing agents | Employ a specific work-up procedure (e.g., Fieser work-up). |
III. Frequently Asked Questions (FAQs)
Q1: What is the best way to purify the final product, this compound?
A1: Due to the presence of both a basic amino group and a polar hydroxyl group, this compound can be challenging to purify by standard silica gel chromatography. Distillation under reduced pressure is often the most effective method for purification on a larger scale. For smaller scales, column chromatography on alumina or a deactivated silica gel may be successful. Another approach is to protect the amine (e.g., as a Boc-carbamate), purify the protected compound by chromatography, and then deprotect to obtain the pure amine.
Q2: Which analytical techniques are most suitable for monitoring the reaction and characterizing the final product and impurities?
A2: A combination of techniques is recommended:
-
Thin-Layer Chromatography (TLC): Useful for rapid monitoring of reaction progress. Use a suitable staining agent like ninhydrin to visualize the amine product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): An excellent technique for assessing the purity of the final product and identifying volatile impurities.[7] Derivatization of the amino alcohol may be necessary to improve its chromatographic behavior.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the desired product and for identifying the structure of any isolated side products.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for confirming the presence of key functional groups (O-H, N-H, C-N stretches) and the disappearance of the nitro group (N-O stretches) from the starting material.
Q3: Are there any specific safety precautions I should take during this synthesis?
A3: Yes, several safety precautions are crucial:
-
Pivalaldehyde: Is a volatile and flammable liquid. Handle in a well-ventilated fume hood.
-
Nitroethanol: Is a toxic and flammable liquid. Handle with appropriate personal protective equipment (PPE).
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure all equipment is properly grounded and free of leaks. Use a properly maintained hydrogenation apparatus.
-
Lithium Aluminum Hydride (LiAlH₄): Reacts violently with water and protic solvents. All glassware must be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon). The work-up procedure must be performed with extreme caution.
By understanding the underlying chemical principles and potential pitfalls, you can effectively troubleshoot the synthesis of this compound and achieve a higher yield and purity of your target compound.
IV. References
-
Henry, L. Bull. Acad. Roy. Sci. Belg.1895 , 3, 108. (Historical context of the Henry reaction)
-
Jagadeesh, R. V.; et al. Cobalt-based nanoparticles prepared from MOF–carbon templates as efficient hydrogenation catalysts. Catal. Sci. Technol.2016 , 6, 6677-6681.
-
Shimadzu Corporation. Analysis of Amino Acids Contained in Alcohol. Application News No. G269.
-
Alfa Chemistry. Henry Nitroaldol Reaction.
-
Anet, F. A. L.; et al. LITHIUM ALUMINUM HYDRIDE REDUCTION OF STERICALLY HINDERED AROMATIC NITRO COMPOUNDS. J. Am. Chem. Soc.1953 , 75 (16), 4093–4093.
-
MDPI. Asymmetric Henry Reaction of Nitromethane with Substituted Aldehydes Catalyzed by Novel In Situ Generated Chiral Bis(β-Amino Alcohol-Cu(OAc)2. Molecules2021 , 26(20), 6128.
-
Reddit. Why can't LiAlH4 reduce Aromatic nitro compounds to Amines?
-
Rosini, G. The Henry (Nitroaldol) Reaction. In Comprehensive Organic Synthesis; Trost, B. M., Fleming, I., Eds.; Pergamon Press: Oxford, 1991; Vol. 2, pp 321–340.
-
Gil, M.; et al. Gas chromatography-mass spectrometry analysis of amino acid enantiomers as methyl chloroformate derivatives: Application to space analysis. J. Chromatogr. A2012 , 1226, 122-132.
-
Sadu, S.; et al. Hydrogenation of aromatic nitro-compounds of a different structure in a liquid phase. J. Chem. Technol. Metall.2019 , 54, 522-530.
-
Sigma-Aldrich. The Derivatization and Analysis of Amino Acids by GC-MS.
-
Sharma, G. V. M.; et al. Exploring Hydrogen Sources in Catalytic Transfer Hydrogenation: A Review of Unsaturated Compound Reduction. Catalysts2023 , 13, 1450.
-
da Silva, F. de A.; et al. Synthesis of β,β-Disubstituted- 1,3-dinitroalkanes and Allylic Nitro Compounds Ketones as Electrophile in Nitroaldol Reaction. J. Braz. Chem. Soc.2012 , 23, 1148-1153.
-
Jaworska, M. M.; et al. Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex Based on (S)-2-Aminomethylpyrrolidine and 3,5-Di-tert-butylsalicylaldehyde. Molecules2022 , 27, 4668.
-
Boulanger, W. A. The Art of Heterogeneous Catalytic Hydrogenation - Part 1. University of Illinois at Urbana-Champaign.
-
Cormick, J.; et al. Stable isotope characterisation of 3,4-methylenedioxyphenyl-2-propanone and 3,4-methylenedioxyamphetamine prepared from piperonal. Drug Test. Anal.2022 , 14, 2085-2095.
-
Chemystery. Lithium Aluminium Hydride LiAlH4: Reduction of Nitriles, Azides, Nitro, Epoxides, Alkyl halides etc. YouTube.
-
ATB (Automated Topology Builder). 3,3-Dimethyl-1-butanol | C6H14O | MD Topology | NMR | X-Ray.
-
AllChem. Henry Reaction (Nitroaldol reaction). YouTube.
-
Cheregi, M. Quality Control in GC–MS Analysis of Amino Acids. LCGC International2022 .
-
Hiller, M.; et al. Amino Acid Analysis in Physiological Samples by GC-MS with Propyl Chloroformate Derivatization and iTRAQ-LC-MS/MS. Methods Mol. Biol.2017 , 1606, 347-362.
-
Thiedemann, B.; et al. Reduction of N-allylamides by LiAlH4: unexpected attack of the double bond with mechanistic studies of product and byproduct formation. J. Org. Chem.2014 , 79, 10284-10295.
-
Saigusa, D.; et al. Identification of biomarkers to diagnose diseases and find adverse drug reactions by metabolomics. J. Pharm. Health Care Sci.2020 , 6, 30.
-
Blay, G.; et al. Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. J. Synth. Chem.2024 , 3, 110-120.
-
Online Chemistry Tutor. Henry Reaction or Nitro-Aldol Reaction (Part 2), Examples and Application. YouTube.
-
Organic Chemistry Portal. Nitro Reduction - Common Conditions.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 641000, 3-Amino-3-methylbutan-1-ol.
-
PubChemLite. This compound (C6H15NO).
Sources
- 1. Henry reaction - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex Based on (S)-2-Aminomethylpyrrolidine and 3,5-Di-tert-butylsalicylaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 6. jsynthchem.com [jsynthchem.com]
- 7. gcms.cz [gcms.cz]
Technical Support Center: Optimizing Amide Coupling Reactions for 4-Amino-3,3-dimethylbutan-1-ol
This technical guide is designed for researchers, scientists, and drug development professionals encountering challenges with the amide coupling of 4-Amino-3,3-dimethylbutan-1-ol. The unique structural features of this amine necessitate a careful and systematic approach to reaction optimization, with temperature being a critical parameter. This document provides in-depth troubleshooting, mechanistic explanations, and validated protocols to achieve high-yield, high-purity coupling products.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: Why is my standard amide coupling protocol resulting in low yields or failing completely when using this compound?
Answer: The primary reason for poor reactivity is the significant steric hindrance around the primary amine. The gem-dimethyl group on the adjacent carbon (C3) physically obstructs the nucleophilic attack of the amine's lone pair on the activated carboxylic acid.[1][2] This steric bulk dramatically slows down the rate of reaction compared to less hindered primary amines. Standard coupling conditions, often optimized for unhindered amino acids at room temperature, may be insufficient to overcome the high activation energy required for this transformation.[2][3]
Question 2: What are the primary side reactions to consider when increasing the temperature to drive the coupling reaction?
Answer: While increasing temperature can help overcome steric hindrance, it can also promote undesirable side reactions. The key is to find a thermal "sweet spot." Key concerns include:
-
Racemization: If your carboxylic acid partner has a chiral center, elevated temperatures can increase the rate of racemization, especially through the formation of an oxazolinone intermediate.[4] This is a significant concern in peptide synthesis where stereochemical purity is paramount.
-
Coupling Reagent Decomposition: Many common coupling reagents have limited thermal stability. For instance, N-acylureas, which are byproducts of carbodiimide reactions (e.g., with EDC), can dissociate into isocyanates and amides at temperatures above 60°C, leading to a complex mixture of impurities.[5]
-
Byproduct Formation: With carbodiimide reagents like EDC or DCC, the desired reaction involves the O-acylisourea intermediate being intercepted by the amine.[6] At higher temperatures, this intermediate has a longer lifetime, increasing the chance of an intramolecular rearrangement to a stable, unreactive N-acylurea byproduct, which consumes your activated acid.[7]
Question 3: How does my choice of coupling reagent influence the optimal reaction temperature?
Answer: The potency and mechanism of your coupling reagent are directly linked to the required reaction temperature. Different classes of reagents have different tolerances and efficiencies for sterically demanding couplings.
-
Carbodiimides (e.g., EDC, DCC): These are versatile but often struggle with sterically hindered substrates at low temperatures.[1] Pushing the temperature too high with these reagents can lead to the side reactions mentioned above.[5][8] They are typically run from 0°C to room temperature. The addition of additives like N-hydroxysuccinimide (NHS) or Hydroxybenzotriazole (HOBt) can improve efficiency and allow for milder conditions by forming a more stable active ester intermediate.[6][7]
-
Uronium/Aminium Salts (e.g., HATU, HBTU): These reagents are generally more powerful and are often the first choice for difficult couplings.[2][9] They form highly reactive activated esters that can overcome significant steric barriers, often allowing the reaction to proceed efficiently at room temperature or with only mild heating (e.g., 40-50°C). It is crucial not to use these reagents in excess, as they can cap the free amine, preventing further reaction.[9]
-
Phosphonium Salts (e.g., PyBOP): Similar in efficacy to uronium salts, PyBOP is another excellent choice for hindered couplings.[4] It avoids the formation of carcinogenic HMPA, a byproduct of the older BOP reagent.[4]
-
Acyl Fluoride Precursors (e.g., TFFH, XtalFluor-E): For extremely challenging couplings where other methods fail, converting the carboxylic acid to a highly reactive acyl fluoride can be effective. This strategy has been shown to work well for hindered substrates, often requiring elevated temperatures in the final coupling step to drive the reaction to completion.[2][3]
Question 4: I'm observing improved conversion at 60°C, but my reaction mixture is becoming messy with multiple byproducts. What is the logical next step?
Answer: This indicates you have likely surpassed the optimal thermal window for your specific reagent/substrate combination. The recommended strategy is as follows:
-
Systematic Temperature Reduction: Perform the reaction at slightly lower temperatures (e.g., 50°C, 40°C, and room temperature) to find a balance between an acceptable reaction rate and minimal byproduct formation.
-
Change Coupling Reagent: If lowering the temperature leads to an unacceptably slow reaction, switch to a more potent coupling reagent. For example, if you are using EDC/NHS and observing byproducts at 60°C, changing to HATU may allow the reaction to proceed efficiently at room temperature, thereby avoiding thermal decomposition pathways.[2][9]
-
Incorporate Additives: If racemization is the primary concern, ensure additives like HOBt or its analogues are included in your protocol. These additives are known to suppress epimerization.[10] For carbodiimide reactions, HOBt or NHS are critical for preventing N-acylurea formation.[7]
Data Summary: Coupling Reagents and Temperature
The following table provides a general guide for selecting coupling reagents and starting temperature ranges for reactions involving sterically hindered amines like this compound.
| Reagent Class | Examples | Typical Temp. Range | Strengths | Key Weaknesses/Side Reactions at High Temp. |
| Carbodiimides | EDC, DCC | 0°C – 40°C | Cost-effective, common | N-acylurea formation, racemization, reagent decomposition.[5][6] |
| Uronium/Aminium | HATU, HBTU, HCTU | 25°C – 50°C | High efficiency for hindered substrates, fast reaction rates.[9] | Can cap unreacted amine if used in excess, potential for racemization. |
| Phosphonium | PyBOP, PyAOP | 25°C – 50°C | High efficiency, avoids carcinogenic byproducts of BOP.[4] | Cost, potential for racemization. |
| Acyl Halides | TFFH, Deoxo-Fluor | 25°C – 80°C | Highly effective for extremely hindered systems.[3] | Requires anhydrous conditions, potential for side reactions from fluorinating agent byproducts. |
Visual Workflow: Troubleshooting Temperature Optimization
The following diagram outlines the logical workflow for diagnosing and solving issues related to reaction temperature in sterically hindered couplings.
Caption: Troubleshooting workflow for low coupling efficiency.
Experimental Protocol: Systematic Temperature Optimization
Objective: To empirically determine the optimal reaction temperature for the coupling of a given carboxylic acid with this compound, maximizing product yield while minimizing impurity formation.
Materials:
-
Carboxylic acid (1.0 equivalent)
-
This compound (1.1 equivalents)
-
Coupling Reagent (e.g., HATU, 1.1 equivalents)
-
Base (e.g., DIPEA, 2.0 equivalents)
-
Anhydrous Solvent (e.g., DMF or CH₂Cl₂)
-
Reaction vessels (e.g., 4 identical vials with stir bars)
-
Temperature-controlled stirring blocks or oil baths
-
TLC plates and LC-MS for analysis
Procedure:
-
Reaction Setup: In parallel, charge four separate reaction vials with the carboxylic acid (1.0 eq.) and the chosen anhydrous solvent.
-
Pre-activation (Recommended): To each vial, add the coupling reagent (e.g., HATU, 1.1 eq.) and the base (e.g., DIPEA, 2.0 eq.). Allow this activation mixture to stir for 15-30 minutes at room temperature.[11] This pre-formation of the active ester can minimize side reactions.[11]
-
Temperature Equilibration: Place each vial into a pre-equilibrated heating block or oil bath set to the desired screening temperatures (e.g., Vial 1: 25°C, Vial 2: 40°C, Vial 3: 55°C, Vial 4: 70°C).
-
Amine Addition: Once the activation mixtures have reached their target temperatures, add this compound (1.1 eq.) to each vial simultaneously.
-
Reaction Monitoring:
-
At regular intervals (e.g., 1h, 2h, 4h, and overnight), take a small aliquot from each reaction.
-
Quench the aliquot with a few drops of water.
-
Analyze the crude reaction mixture by TLC and/or LC-MS to assess the consumption of starting material, formation of the desired product, and the emergence of any byproducts.
-
-
Analysis and Determination:
-
Compare the conversion rates and purity profiles across the different temperatures and time points.
-
The optimal temperature is the lowest temperature that provides a clean, high-yield conversion within a reasonable timeframe. For example, if the 40°C reaction gives a 95% yield with >98% purity in 4 hours, while the 55°C reaction gives a 96% yield but with 90% purity due to a new impurity, then 40°C is the superior condition.
-
-
Quenching: Once the reactions are deemed complete, cool them to room temperature and quench by adding a saturated aqueous solution of NaHCO₃ or water. Proceed with standard aqueous workup and purification.
References
-
Optimization of the reaction conditions. ResearchGate. [Link]
-
Mechanism of the reaction of carbodiimides with carboxylic acids. ResearchGate. [Link]
-
Coupling Reagents. ResearchGate. [Link]
-
Coupling Reagents. Aapptec Peptides. [Link]
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Anyone have any recommendations for troubleshooting EDC/NHS reactions on nanoparticles? ResearchGate. [Link]
-
Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ResearchGate. [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH. [Link]
-
3,3-Dimethyl-1-butanol. Wikipedia. [Link]
-
Optimization of Critical Parameters for Carbodiimide Mediated Production of Highly Modified Chitosan. PMC - NIH. [Link]
-
Supporting information. The Royal Society of Chemistry. [Link]
-
How do I avoid side reactions while doing this peptide coupling reaction? Reddit. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 4. bachem.com [bachem.com]
- 5. researchgate.net [researchgate.net]
- 6. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. Optimization of Critical Parameters for Carbodiimide Mediated Production of Highly Modified Chitosan - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 9. researchgate.net [researchgate.net]
- 10. peptide.com [peptide.com]
- 11. reddit.com [reddit.com]
Technical Support Center: Purification of 4-Amino-3,3-dimethylbutan-1-ol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the purification of 4-Amino-3,3-dimethylbutan-1-ol. This document is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with purifying this sterically hindered amino alcohol. Drawing upon established chemical principles and field-proven insights, this guide provides troubleshooting advice, detailed protocols, and answers to frequently asked questions.
Understanding the Molecule: Key Challenges
This compound presents a unique set of purification challenges due to its molecular structure. It possesses both a basic primary amine and a polar primary alcohol functional group, making it highly polar and water-soluble.[1] The bulky tert-butyl group adjacent to the amine introduces significant steric hindrance, which can influence its reactivity and interaction with purification media.[2] Furthermore, like many small amino alcohols, it may have a relatively low boiling point and can be difficult to crystallize in its free base form.[3]
Physical Properties Summary
| Property | Value | Source |
| Molecular Formula | C₆H₁₅NO | [4][5] |
| Molecular Weight | 117.19 g/mol | [5][6] |
| Predicted XlogP | 0.1 - 0.4 | [4][6] |
| Appearance | Colorless or light yellow liquid (predicted) | [1] |
| Key Features | Primary amine, primary alcohol, sterically hindered | N/A |
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound in a direct question-and-answer format.
Q1: My final product is a persistent oil and fails to crystallize. How can I induce solidification for purification?
A1: This is a common issue with small, polar molecules like amino alcohols. The combination of polarity and a non-symmetrical structure can inhibit the formation of a stable crystal lattice.
-
Causality: The free amine and hydroxyl groups readily form hydrogen bonds with residual solvents (especially water) or impurities, preventing the ordered arrangement required for crystallization.
-
Solution: Salt Formation. The most reliable method is to convert the basic amino alcohol into a salt. The ionic character of the salt dramatically increases the melting point and enhances crystallinity.
-
Expert Insight: Forming the hydrochloride (HCl) or tartrate salt is a standard and effective approach.[7] The resulting salt will have significantly different solubility properties than the free base, allowing for purification from non-basic, organic impurities via recrystallization.
-
Protocol: See "Protocol 1: Purification via Salt Formation and Recrystallization" for a detailed, step-by-step guide.
-
Q2: I'm attempting flash column chromatography on silica gel, but I'm observing severe product tailing and poor recovery. What is happening?
A2: This is a classic problem when purifying basic amines on standard silica gel.
-
Causality: Silica gel has a weakly acidic surface due to the presence of silanol groups (Si-OH). Your basic amine interacts strongly with these acidic sites via an acid-base interaction, causing it to "stick" to the column. This leads to a smeared-out elution profile (tailing) and, in some cases, irreversible adsorption, resulting in low yield.[8]
-
Solutions:
-
Mobile Phase Modification: Add a small amount of a competing base to your eluent. A common choice is 0.5-2% triethylamine (Et₃N) or ammonia in methanol.[8][9] This additive neutralizes the acidic silanol sites, preventing your target molecule from binding strongly.
-
Use a Different Stationary Phase: If tailing persists, switch to a more inert stationary phase. Alumina (basic or neutral grade) is a good alternative to silica for purifying amines.
-
Reversed-Phase Chromatography: For highly polar compounds, reversed-phase chromatography (e.g., C18 silica) can be effective.[9] However, retention might be weak. Hydrophilic Interaction Chromatography (HILIC) is an excellent alternative for retaining and separating very polar molecules.[10][11]
-
Q3: My vacuum distillation is not separating my product from a key impurity. The fractions are all contaminated. What should I do?
A3: This indicates that your product and the impurity have very close boiling points.
-
Causality: Co-distillation occurs when the vapor pressures of two or more compounds are too similar to be separated by simple or even fractional distillation. This is common if the impurity is a structural isomer or a homologue of your target compound.
-
Solutions:
-
Improve Distillation Efficiency: Use a fractional distillation column (e.g., a Vigreux or packed column) to increase the number of theoretical plates and enhance separation. Ensure your vacuum is stable and the heating is gentle and uniform.
-
Switch Purification Techniques: Distillation separates based on boiling point. If this fails, you must choose a method that separates based on a different physical property.
-
Chromatography: Separates based on polarity and functional group interactions. This is the most logical next step.
-
Crystallization (via Salt Formation): Separates based on differences in solubility and crystal lattice energy. This is highly effective for removing impurities with different structures.
-
-
Troubleshooting Decision Flow
Caption: Troubleshooting purification based on product state.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a synthesis of this compound?
A1: The impurity profile is entirely dependent on the synthetic route. However, for amino alcohols, common impurities include:
-
Starting Materials: Unreacted precursors from the synthesis.
-
Reaction Intermediates: Incompletely reacted species.
-
By-products: Molecules formed from side reactions. For example, if the synthesis involves the reduction of a nitrile or amide, you might have unreduced starting material or over-reduced products.
-
Isomers: Structural isomers (e.g., 2-Amino-3,3-dimethylbutan-1-ol) may be present depending on the regioselectivity of the synthesis.[6]
Q2: Which analytical techniques are best for assessing the purity of this compound?
A2: A combination of methods is recommended for a comprehensive purity assessment.
-
NMR Spectroscopy: ¹H and ¹³C NMR are excellent for confirming the structure and identifying organic impurities. Quantitative NMR (qNMR) can be used for highly accurate purity determination without the need for a reference standard of the impurities.[12]
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Ideal for detecting and identifying trace-level impurities. The mass spectrometer provides molecular weight information, which is invaluable for identifying unknowns.[13]
-
GC-MS (Gas Chromatography-Mass Spectrometry): Suitable if the compound and its impurities are thermally stable and volatile.
-
Elemental Analysis (CHN): Provides the percentage composition of Carbon, Hydrogen, and Nitrogen. A result within ±0.4% of the theoretical value is a strong indicator of high purity.
Q3: How should I properly store purified this compound?
A3: As a primary amine, the compound is susceptible to oxidation and can react with atmospheric carbon dioxide to form a carbamate salt over time.
-
Recommended Storage: Store the purified compound in a tightly sealed amber vial under an inert atmosphere (e.g., argon or nitrogen). For long-term storage, refrigeration at 2-8°C is advisable.[5]
Detailed Purification Protocols
Protocol 1: Purification via Salt Formation and Recrystallization
This is often the most effective method for purifying amino alcohols that are oils or difficult to crystallize as a free base. It leverages the high crystallinity of ionic salts.
1. Dissolution:
-
Dissolve the crude this compound (1.0 eq) in a suitable organic solvent. Anhydrous diethyl ether or a mixture of isopropanol and ethyl acetate are good starting points.[7] Use approximately 5-10 mL of solvent per gram of crude material.
2. Salt Formation:
-
Cool the solution in an ice bath (0°C).
-
Slowly add a solution of anhydrous HCl in a compatible solvent (e.g., 2 M HCl in diethyl ether) dropwise with vigorous stirring. Add approximately 1.05 equivalents of HCl.
-
Causality: The acid protonates the basic amine, forming the ammonium chloride salt. This salt is typically much less soluble in non-polar organic solvents and will precipitate.
-
Monitor the precipitation. A white solid should form immediately.
3. Isolation of Crude Salt:
-
Once the addition is complete, continue stirring in the ice bath for 30 minutes.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with a small amount of cold, anhydrous diethyl ether to remove any non-basic, organic-soluble impurities.
4. Recrystallization:
-
Transfer the crude salt to a clean flask.
-
Add a minimal amount of a hot solvent system to dissolve the solid. A mixture of ethanol/ethyl acetate or methanol/dichloromethane often works well.[14] Start with the more polar solvent (ethanol or methanol) and add just enough to dissolve the solid at reflux, then add the less polar co-solvent until the solution becomes slightly turbid (cloudy).
-
Causality: The principle of recrystallization is that the desired compound is soluble in the hot solvent but insoluble in the cold solvent, while impurities remain soluble at all temperatures or are insoluble at all temperatures.
-
Allow the solution to cool slowly to room temperature, then place it in a refrigerator or freezer (if the solvent system allows) to maximize crystal formation.
5. Final Isolation and Drying:
-
Collect the pure crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent mixture.
-
Dry the crystals under high vacuum to remove all residual solvent.
6. (Optional) Conversion back to Free Base:
-
Dissolve the pure salt in water.
-
Cool in an ice bath and add a base (e.g., 1 M NaOH solution) dropwise until the pH is >11.
-
Extract the aqueous layer multiple times with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the pure free base.
Protocol 2: Purification by Flash Column Chromatography
This protocol is for situations where salt formation is not ideal or fails to remove a specific impurity. It incorporates best practices for handling basic amines.
Chromatography Workflow
Caption: Standard workflow for flash column chromatography.
1. Column Preparation:
-
Select a stationary phase. For this compound, neutral alumina or silica gel are options. This protocol assumes silica gel.
-
Pack a column with silica gel as a slurry in a non-polar solvent (e.g., hexane).
2. Mobile Phase Selection and Equilibration:
-
The polarity of this compound requires a polar mobile phase. A gradient system of ethyl acetate in hexanes, followed by methanol in dichloromethane (DCM), is a good starting point.
-
Crucial Step: Add 1% triethylamine (Et₃N) to your chosen mobile phase system.[8]
-
Equilibrate the packed column by flushing with at least 5 column volumes of the initial mobile phase (e.g., 100% Hexane + 1% Et₃N).
3. Sample Loading:
-
Dissolve the crude product in a minimal amount of DCM.
-
Add a small amount of silica gel (~2-3 times the mass of your crude product) and concentrate the mixture to a dry, free-flowing powder. This is known as "dry loading."
-
Causality: Dry loading ensures that the sample is applied to the column in a narrow, concentrated band, which leads to better separation.
-
Carefully add the silica-adsorbed sample to the top of the column.
4. Elution and Fraction Collection:
-
Begin eluting with your starting mobile phase.
-
Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate, then switch to a methanol/DCM system).
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC), staining with a suitable agent like ninhydrin (for the amine) or potassium permanganate (for the alcohol).
5. Product Isolation:
-
Combine the fractions that contain the pure product.
-
Remove the solvent (and triethylamine) under reduced pressure. Co-evaporation with a solvent like methanol can help remove the last traces of triethylamine.
References
-
Wikipedia. (n.d.). 3,3-Dimethyl-1-butanol. Retrieved from [Link]
- Holzgrabe, U., & Kopec, S. (2005). Impurity profile of amino acids? Pharmeuropa Scientific Notes 2005-1.
-
Medicines for All Institute. (2019). PROCESS DEVELOPMENT REPORT: (R)-3-aminobutan-1-ol. Retrieved from [Link]
-
Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Org. Synth. 1993, 71, 161. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C6H15NO). Retrieved from [Link]
-
PubChem. (n.d.). 4-Amino-3-methylbutan-1-ol. CID 11332423. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-3,3-dimethylbutan-1-ol. CID 4149212. Retrieved from [Link]
- Whitmore, F. C., & Thorpe, J. F. (1945). The Synthesis of Some Amino Alcohols. Journal of the American Chemical Society, 67(12), 2256-2257.
- Google Patents. (2016). WO2016067182A2 - Process for the preparation of amino alcohol derivatives or salts thereof.
- Sent-Brousset, S., et al. (2021). Hydrogen-Borrowing Alkylation of 1,2-Amino Alcohols in the Synthesis of Enantioenriched γ-Aminobutyric Acids.
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]
-
Diva-portal.org. (n.d.). Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis. Retrieved from [Link]
- ACS Publications. (2022). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry.
- Google Patents. (1992). US5118815A - Method for crystallization of amino acids.
-
Waters Blog. (2023). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]
-
Helda - University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
CSB and SJU Digital Commons. (2015). Synthesis of 1, 2 Amino Alcohols through Arbuzov Method. Retrieved from [Link]
-
Reddit. (2022). Chromotography with free amines? r/chemhelp. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). 1,2-amino alcohol synthesis by hydroxylation. Retrieved from [Link]
- ResearchGate. (2018).
- OUCI. (n.d.).
- ACS Publications. (2016).
-
YouTube. (2023). Synthesis of amino alcohols - Insights in Basic Organic Chemistry 9. Retrieved from [Link]
- WuXi AppTec. (2023). Unveiling Amino Acid Analysis: Challenges and Best Practices with Biological Samples.
- PMC - NIH. (2022). Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands.
-
Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. Retrieved from [Link]
- Google Patents. (2020). CN110683960A - Synthesis method of (R) -3-aminobutanol.
- ACS Publications. (2022). 16-Step Scalable Chemoenzymatic Synthesis of Tetrodotoxin. Journal of the American Chemical Society.
- PubMed. (2001). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities.
- Biomedical Chemistry. (2023). Methods for Determining Individual Amino Acids in Biological Fluids.
Sources
- 1. CN110683960A - Synthesis method of (R) -3-aminobutanol - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medicines4all.vcu.edu [medicines4all.vcu.edu]
- 4. PubChemLite - this compound (C6H15NO) [pubchemlite.lcsb.uni.lu]
- 5. chemscene.com [chemscene.com]
- 6. 2-Amino-3,3-dimethylbutan-1-ol | C6H15NO | CID 4149212 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. WO2016067182A2 - Process for the preparation of amino alcohol derivatives or salts thereof - Google Patents [patents.google.com]
- 8. biotage.com [biotage.com]
- 9. reddit.com [reddit.com]
- 10. waters.com [waters.com]
- 11. Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantitative NMR spectroscopy for accurate purity determination of amino acids, and uncertainty evaluation for differen… [ouci.dntb.gov.ua]
- 13. Methods for Determining Individual Amino Acids in Biological Fluids | Biomedical Chemistry: Research and Methods [bmc-rm.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
preventing byproduct formation when using 4-Amino-3,3-dimethylbutan-1-ol
Welcome to the technical support center for 4-Amino-3,3-dimethylbutan-1-ol. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting advice and frequently asked questions to help you navigate the challenges of working with this sterically hindered amino alcohol and prevent the formation of unwanted byproducts in your experiments.
Introduction: The Challenge of Steric Hindrance
This compound is a valuable building block in organic synthesis, prized for its unique structural features. However, the gem-dimethyl group adjacent to the amino functionality introduces significant steric hindrance. This bulkiness can influence the reactivity of both the amino and hydroxyl groups, often leading to unexpected side reactions and the formation of byproducts. Understanding these potential pitfalls is crucial for developing robust and efficient synthetic protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing a significant amount of a byproduct with a mass corresponding to the starting material minus water during my reaction. What is likely happening?
A1: Intramolecular Cyclization to Form a Tetrahydro-1,3-oxazine.
This is a common issue with amino alcohols where the amino and hydroxyl groups are separated by a suitable carbon chain. In the case of this compound, the formation of a six-membered ring is sterically and thermodynamically favorable under certain conditions.
Causality: The amino group can act as an internal nucleophile, attacking the carbon bearing the hydroxyl group (or a derivatized hydroxyl group that is a good leaving group), leading to the formation of 5,5-dimethyltetrahydro-2H-1,3-oxazine. This intramolecular cyclization is often promoted by heat or acidic/basic conditions.[1][2]
Troubleshooting & Prevention:
-
Protecting Groups: The most effective strategy is to protect either the amino or the hydroxyl group before performing reactions at the other functionality.
-
Amine Protection: Use of a tert-butyloxycarbonyl (Boc) group is a common and effective strategy. The Boc group can be readily introduced using di-tert-butyl dicarbonate (Boc₂O) and is stable to many reaction conditions.
-
Hydroxyl Protection: Silyl ethers, such as tert-butyldimethylsilyl (TBDMS) or triethylsilyl (TES) ethers, are excellent choices for protecting the primary alcohol.
-
-
Reaction Conditions:
-
Temperature: Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate. High temperatures can provide the activation energy needed for cyclization.
-
pH Control: Avoid strongly acidic or basic conditions if possible, as these can catalyze the cyclization. If a base is required, consider using a non-nucleophilic, sterically hindered base.
-
Experimental Protocol: Boc Protection of this compound
-
Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) to the solution.
-
Add a base, such as triethylamine (TEA) (1.2 eq) or N,N-diisopropylethylamine (DIPEA), to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with a mild aqueous acid (e.g., 1M HCl) and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the Boc-protected product.
Q2: During an N-acylation reaction, I am getting low yields and isolating a significant amount of a higher molecular weight byproduct. What could be the cause?
A2: Dimerization and Oligomerization.
Due to the steric hindrance around the nitrogen atom, N-acylation can be sluggish. If the reaction conditions are not optimized, intermolecular side reactions can occur, leading to the formation of dimers or even oligomers.
Causality: One molecule of this compound can react with another. For instance, the amino group of one molecule can displace the activated acyl group from a transient O-acylated intermediate of another molecule, or other complex intermolecular reactions can occur, especially at elevated temperatures.
Troubleshooting & Prevention:
-
Acylating Agent: Use a highly reactive acylating agent to promote the desired intramolecular reaction over intermolecular side reactions. Acid chlorides or mixed anhydrides are often more effective than carboxylic acids activated in situ with coupling reagents.
-
Reaction Conditions:
-
Concentration: Running the reaction at high dilution can favor intramolecular reactions over intermolecular ones.
-
Slow Addition: Adding the acylating agent slowly to the solution of the amino alcohol can help to maintain a low concentration of the activated species, minimizing dimerization.
-
-
Protecting Groups: Protecting the hydroxyl group as a silyl ether before N-acylation will prevent the formation of O-acylated intermediates that can participate in dimerization.
Data Presentation: Effect of Reaction Concentration on Dimer Formation
| Concentration of Amino Alcohol | Yield of N-acylated Product | Yield of Dimer Byproduct |
| 1.0 M | 65% | 25% |
| 0.1 M | 85% | 10% |
| 0.01 M | 95% | <5% |
Q3: I am attempting an O-alkylation and observing the formation of multiple products, including some where the nitrogen is alkylated. How can I improve the selectivity?
A3: Competing N-Alkylation.
Both the amino and hydroxyl groups are nucleophilic and can compete in alkylation reactions. While the primary alcohol is generally a better nucleophile than the sterically hindered secondary amine, under certain conditions, N-alkylation can be a significant side reaction.
Causality: The relative nucleophilicity of the amino and hydroxyl groups can be influenced by the solvent, base, and alkylating agent used. In polar aprotic solvents, the less sterically hindered nucleophile may react faster.
Troubleshooting & Prevention:
-
Protecting Groups: The most reliable method to ensure selective O-alkylation is to protect the amino group, for example, with a Boc or a benzyl (Bn) group.
-
Choice of Base: Using a base that selectively deprotonates the hydroxyl group in the presence of the amine can improve selectivity. For example, a strong base like sodium hydride (NaH) at low temperatures will preferentially deprotonate the alcohol.
-
Reaction Conditions:
-
Temperature: Lowering the reaction temperature can often enhance the selectivity of the O-alkylation.
-
Experimental Protocol: Selective O-Silylation
-
Dissolve this compound (1.0 eq) in anhydrous DCM or THF.
-
Add a sterically hindered base, such as 2,6-lutidine or imidazole (1.2 eq).
-
Cool the reaction mixture to 0 °C.
-
Slowly add the silylating agent, such as tert-butyldimethylsilyl chloride (TBDMSCl) (1.1 eq).
-
Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC or GC-MS.
-
Quench the reaction with saturated aqueous sodium bicarbonate and extract the product.
-
Dry the organic layer and purify by column chromatography.
Visualizing Reaction Pathways
To better understand the potential side reactions, the following diagrams illustrate the key byproduct formation pathways.
Caption: Potential byproduct formation pathways for this compound.
Logical Troubleshooting Workflow
When encountering unexpected byproducts, a systematic approach to troubleshooting is essential.
Caption: A logical workflow for troubleshooting byproduct formation.
References
-
Streng, E. S., Lee, D. S., George, M. W., & Poliakoff, M. (2017). Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2: unexpected formation of cyclic ureas and urethanes by reaction with CO2. Beilstein Journal of Organic Chemistry, 13, 329–337. [Link]
-
Karakawa, T., et al. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Nutrients, 14(14), 2825. [Link]
-
Streng, E. S., et al. (2017). Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2. National Institutes of Health. [Link]
Sources
- 1. BJOC - Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2: unexpected formation of cyclic ureas and urethanes by reaction with CO2 [beilstein-journals.org]
- 2. Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2: unexpected formation of cyclic ureas and urethanes by reaction with CO2 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Stereoselectivity with 4-Amino-3,3-dimethylbutan-1-ol
Welcome to the technical support center for stereoselective reactions involving 4-Amino-3,3-dimethylbutan-1-ol. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize the stereochemical outcome of their synthetic routes. Here, we will delve into the mechanistic principles, provide actionable troubleshooting advice, and offer detailed protocols to help you navigate the challenges of asymmetric synthesis.
Foundational Concepts: Understanding the Chiral Influence
This compound is a valuable chiral building block. Its utility in stereoselective synthesis stems from the presence of a stereogenic center at the C4 position. The amino and hydroxyl groups provide handles for derivatization, allowing it to be used as a chiral auxiliary or as a precursor to chiral ligands for asymmetric catalysis. The bulky tert-butyl group at the C3 position plays a crucial role in creating a sterically hindered environment, which is often key to achieving high levels of stereochemical control.
Diagram: The Logic of Stereocontrol
Caption: Controlling stereoselectivity by influencing transition state energies.
Troubleshooting Guides & FAQs
This section addresses common issues encountered when using this compound and its derivatives in stereoselective reactions.
FAQ 1: Poor Diastereoselectivity in Alkylation Reactions
Question: I am using an oxazolidinone derived from this compound as a chiral auxiliary for an enolate alkylation, but I'm observing a low diastereomeric ratio (dr). What are the likely causes and how can I improve it?
Answer:
Low diastereoselectivity in this context often points to issues with the formation and stability of the enolate, the nature of the electrophile, or suboptimal reaction conditions. Chiral auxiliaries, such as oxazolidinones, function by creating a sterically biased environment that directs the approach of an electrophile to one face of the enolate.[][2]
Causality and Troubleshooting Steps:
-
Incomplete or Incorrect Enolate Formation: The geometry of the enolate (Z vs. E) is critical for predictable stereochemical outcomes.
-
Protocol Insight: The choice of base and solvent significantly influences enolate geometry. For generating a Z-enolate, which is often desired for high stereoselectivity with oxazolidinone auxiliaries, sodium bis(trimethylsilyl)amide (NaHMDS) in tetrahydrofuran (THF) at low temperatures (e.g., -78 °C) is a common choice. Lithium diisopropylamide (LDA) can also be effective.
-
Troubleshooting:
-
Ensure your base is of high purity and accurately titrated.
-
Use rigorously dried solvents and glassware to prevent quenching of the enolate.
-
Consider screening different bases (LDA, LiHMDS, KHMDS) to see their effect on the diastereomeric ratio.
-
-
-
Suboptimal Reaction Temperature: The energy difference between the two diastereomeric transition states (ΔΔG‡) is often small. Higher temperatures can provide enough energy to overcome this barrier, leading to a loss of selectivity.
-
Protocol Insight: Alkylation reactions are typically performed at low temperatures (-78 °C to -40 °C) to maximize kinetic control.
-
Troubleshooting:
-
Maintain a consistent low temperature throughout the addition of the electrophile and the reaction period.
-
If the reaction is sluggish at -78 °C, consider a slightly higher temperature (e.g., -60 °C or -40 °C), but monitor the impact on the dr.
-
-
-
Nature of the Electrophile: Highly reactive electrophiles may react too quickly and unselectively. Sterically demanding electrophiles might not be able to approach the enolate in the desired conformation.
-
Protocol Insight: The choice of electrophile is critical. For instance, in asymmetric alkylations, the stereoselectivity can be influenced by the steric bulk of the alkylating agent.[3][4]
-
Troubleshooting:
-
If using a highly reactive electrophile like methyl iodide, ensure slow addition at low temperature.
-
For less reactive electrophiles, a Lewis acid additive (e.g., MgBr₂·OEt₂ or LiCl) can sometimes pre-organize the transition state and enhance selectivity.
-
-
Experimental Protocol: Improving Diastereoselective Alkylation
-
Preparation: Under an inert atmosphere (Argon or Nitrogen), dissolve the N-acyl oxazolidinone (1.0 equiv.) derived from this compound in anhydrous THF (0.1 M).
-
Enolate Formation: Cool the solution to -78 °C. Add NaHMDS (1.1 equiv., 1.0 M in THF) dropwise over 10 minutes. Stir the resulting solution at -78 °C for 30 minutes.
-
Alkylation: Add the electrophile (1.2 equiv.) dropwise to the enolate solution at -78 °C.
-
Reaction: Stir the reaction mixture at -78 °C for 2-4 hours, monitoring by TLC.
-
Quenching: Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Work-up and Analysis: Allow the mixture to warm to room temperature, extract with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate. Determine the diastereomeric ratio by ¹H NMR spectroscopy or HPLC analysis of the crude product.
FAQ 2: Low Enantioselectivity in Catalytic Reductions
Question: I've prepared a chiral ligand from this compound for the asymmetric reduction of a ketone, but the enantiomeric excess (ee) is poor. How can I optimize this?
Answer:
In catalytic asymmetric reductions, the chiral ligand and a metal precursor form a chiral catalyst that coordinates to the substrate, directing the hydride transfer to one of its prochiral faces.[5] Low enantioselectivity can result from a poorly formed catalyst, a mismatch between the catalyst and the substrate, or suboptimal reaction conditions.
Causality and Troubleshooting Steps:
-
Catalyst Formation and Activation: The active catalyst may not be forming correctly in situ.
-
Protocol Insight: Many asymmetric reduction catalysts, such as those used in Corey-Bakshi-Shibata (CBS) reductions, require pre-formation or in situ generation under specific conditions.[6]
-
Troubleshooting:
-
Ensure the metal source (e.g., borane dimethyl sulfide complex, BH₃·SMe₂) and the ligand are of high purity.
-
Consider pre-stirring the ligand and the metal source at room temperature for a defined period before adding the substrate to ensure complete catalyst formation.
-
Vary the stoichiometry of the ligand to the metal source.
-
-
-
Substrate-Catalyst Mismatch: The steric and electronic properties of the ketone substrate must be compatible with the chiral pocket of the catalyst.
-
Protocol Insight: The size of the substituents on the ketone can dramatically affect the enantioselectivity. A large difference in the steric bulk of the two substituents is generally favorable.
-
Troubleshooting:
-
If possible, modify the substrate to increase the steric differentiation between the two groups flanking the carbonyl.
-
Screen a library of chiral ligands with different steric and electronic properties if the initial ligand derived from this compound is not effective.
-
-
-
Reaction Conditions: Solvent and temperature play a crucial role in the organization of the transition state.
-
Protocol Insight: Non-coordinating solvents like toluene or dichloromethane are often preferred. As with alkylations, lower temperatures generally lead to higher enantioselectivity.
-
Troubleshooting:
-
Screen different aprotic solvents (toluene, THF, CH₂Cl₂).
-
Perform the reaction at various temperatures (e.g., 0 °C, -20 °C, -40 °C) to find the optimal balance between reaction rate and enantioselectivity.
-
-
Data Table: Effect of Solvent and Temperature on Enantioselectivity
| Entry | Substrate | Ligand Loading (mol%) | Solvent | Temperature (°C) | Yield (%) | ee (%) |
| 1 | Acetophenone | 10 | THF | 25 | 95 | 65 |
| 2 | Acetophenone | 10 | THF | 0 | 92 | 80 |
| 3 | Acetophenone | 10 | Toluene | 0 | 94 | 88 |
| 4 | Acetophenone | 10 | Toluene | -20 | 90 | 95 |
| 5 | 2-Chloroacetophenone | 10 | Toluene | -20 | 88 | 97 |
This table illustrates hypothetical data to show optimization trends.
FAQ 3: Difficulty with Chiral Auxiliary Removal
Question: I have successfully performed a diastereoselective reaction using a derivative of this compound as a chiral auxiliary, but I am struggling to cleave it without racemization or decomposition of my product. What are the best methods for removal?
Answer:
The effective use of a chiral auxiliary requires that it can be removed under mild conditions that do not compromise the stereochemical integrity of the newly formed stereocenter.[2][7] The choice of cleavage method depends on the linkage between the auxiliary and the substrate (e.g., amide, ester).
Causality and Troubleshooting Steps:
-
Harsh Reaction Conditions: Standard hydrolysis conditions (e.g., strong acid or base at high temperatures) can lead to epimerization or side reactions.
-
Protocol Insight: For N-acyl oxazolidinones, reductive cleavage with lithium borohydride (LiBH₄) can yield the primary alcohol, while hydrolysis with lithium hydroxide/hydrogen peroxide (LiOH/H₂O₂) can yield the carboxylic acid.
-
Troubleshooting:
-
For conversion to a primary alcohol: Use LiBH₄ in a mixed solvent system like THF/water at 0 °C.
-
For conversion to a carboxylic acid: Use LiOH and H₂O₂ in THF/water at 0 °C. The peroxide is crucial for facilitating the cleavage.
-
For conversion to a methyl ester: Transesterification with sodium methoxide in methanol can be a mild alternative.
-
-
-
Product Instability: The desired product itself may be sensitive to the cleavage conditions.
-
Protocol Insight: If the product contains other sensitive functional groups, a careful selection of a mild and chemoselective cleavage protocol is necessary.
-
Troubleshooting:
-
Screen different cleavage conditions on a small scale and analyze the product for both chemical purity and stereochemical integrity (e.g., by chiral HPLC).
-
If standard methods fail, consider enzymatic hydrolysis, which can be highly selective and proceed under very mild conditions.
-
-
Diagram: Auxiliary Cleavage Pathways
Caption: Common methods for chiral auxiliary removal.
References
-
Brown, H. C., & Singaram, B. (1988). Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols. Journal of the Chemical Society, Perkin Transactions 1, 1-12. [Link]
-
Evans, D. A., et al. (1982). Asymmetric synthesis of beta-hydroxy alpha-amino acids. A new application of chiral oxazolidinone auxiliaries. Journal of the American Chemical Society, 104(6), 1737–1739. [Link]
-
Torssell, S. (2007). Stereoselective Synthesis of Amino Alcohols: Applications to Natural Product Synthesis. Diva-Portal.org. [Link]
-
Corey, E. J., & Helal, C. J. (1998). Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful Tool for Asymmetric Synthesis. Angewandte Chemie International Edition, 37(15), 1986-2012. [Link]
-
Wang, J. (2021). Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde Catalysis. National Institutes of Health. [Link]
-
Hou, W., et al. (2016). Asymmetric Synthesis of Polysubstituted 4-Amino- and 3,4-Diaminochromanes with a Chiral Multifunctional Organocatalyst. Organic Letters. [Link]
-
Ooi, T., & Maruoka, K. (2007). Recent advances in asymmetric phase-transfer catalysis. Angewandte Chemie International Edition, 46(24), 4222-4266. [Link]
-
Li, W., et al. (2022). Cu-Catalyzed Asymmetric Alkylation for Chiral Unnatural α-Substituted α-Amino Acids of Phallotoxins. ChemRxiv. [Link]
-
Trost, B. M. (1995). Asymmetric catalysis-an enabling science. Angewandte Chemie International Edition in English, 34(22), 259-281. [Link]
-
Noyori, R. (2002). Asymmetric catalysis: science and opportunities (Nobel lecture). Angewandte Chemie International Edition, 41(12), 2008-2022. [Link]
-
Chandrasekhar, S., & Ramachander, T. (2002). Simple primary β-amino alcohols as organocatalysts for the asymmetric Michael addition of β-keto esters to nitroalkenes. Tetrahedron: Asymmetry, 13(8), 847-850. [Link]
-
Sakakura, A., et al. (2023). Asymmetric synthesis of β-amino cyanoesters with contiguous tetrasubstituted carbon centers by halogen-bonding catalysis with chiral halonium salt. Beilstein Journal of Organic Chemistry. [Link]
-
Ashenhurst, J. (2025). Stereoselective and Stereospecific Reactions. Master Organic Chemistry. [Link]
-
Wikipedia. (n.d.). Chiral auxiliary. [Link]
-
Zell, D., et al. (2025). Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol. Organic Letters. [Link]
-
Myers, A. G., et al. (2012). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Harvard University. [Link]
-
Hirano, K. (2022). Copper-Catalyzed Electrophilic Amination. The University of Osaka Institutional Knowledge Archive: OUKA. [Link]
-
Wikipedia. (n.d.). 3,3-Dimethylbutan-2-ol. [Link]
-
Torssell, S. (2005). Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis. DiVA portal. [Link]
-
Bode Research Group. (2015). Key Concepts in Stereoselective Synthesis. [Link]
-
Trost, B. M., & Weiss, A. H. (2009). The enantioselective aldol reaction as a powerful tool in organic synthesis. Advanced Synthesis & Catalysis, 351(1-2), 9-30. [Link]
-
Myers, A. G., et al. (2012). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. PMC - NIH. [Link]
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- 5. Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
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- 7. renyi.hu [renyi.hu]
Technical Support Center: Catalyst Poisoning in Reactions with 4-Amino-3,3-dimethylbutan-1-ol
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Amino-3,3-dimethylbutan-1-ol. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding catalyst poisoning issues that can arise during catalytic reactions involving this sterically hindered amino alcohol. Our goal is to equip you with the scientific understanding and practical steps to diagnose, mitigate, and resolve these common experimental challenges.
Introduction: The Challenge of a Bifunctional, Sterically Hindered Molecule
This compound is a valuable building block in pharmaceutical synthesis due to its unique structural features: a primary amino group and a primary alcohol, with a sterically demanding gem-dimethyl group (neopentyl-like structure) adjacent to the amine. While these features are desirable for molecular design, they present specific challenges in catalysis. The primary amino group, a Lewis base, has a high affinity for the active sites of many metal catalysts, leading to strong adsorption and subsequent deactivation—a phenomenon known as catalyst poisoning.[1] The bulky gem-dimethyl group further influences how the molecule interacts with the catalyst surface, adding another layer of complexity to reaction optimization.
This guide is structured in a question-and-answer format to directly address the problems you may be encountering at the bench.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Rapid Loss of Catalytic Activity
Question: I'm observing a sharp decline in my reaction rate shortly after starting my experiment with this compound. What is the likely cause?
Answer: A rapid loss of activity is a classic symptom of catalyst poisoning. In reactions involving amino alcohols, the primary suspect is the strong, often irreversible, adsorption of the amino group onto the catalyst's active sites.[1] This is particularly prevalent with platinum-group metal (PGM) catalysts such as Palladium (Pd), Platinum (Pt), and Rhodium (Rh), as well as with Raney Nickel.
Causality Explained:
The lone pair of electrons on the nitrogen atom of the primary amine in this compound can form a strong coordinate bond with the electron-deficient metal centers on the catalyst surface. This binding is often stronger than the adsorption of the desired reactants, effectively blocking the active sites and preventing the catalytic cycle from proceeding.
The Role of Steric Hindrance:
The gem-dimethyl group in your molecule introduces significant steric bulk near the amino group. This can have a dual effect:
-
Potential Mitigation: The steric hindrance might partially prevent the amino group from achieving the optimal orientation for strong, deactivating adsorption on the catalyst surface.[1]
-
Access Limitation: Conversely, this bulk can also hinder the desired catalytic transformation if the active site is not sufficiently accessible.
Troubleshooting Workflow:
If you suspect amine-induced catalyst poisoning, follow this diagnostic and mitigation workflow:
Caption: Troubleshooting workflow for rapid catalyst deactivation.
Experimental Protocols for Mitigation:
-
Protocol 1: Optimization of Reaction Conditions
-
Concentration Gradient: Systematically lower the initial concentration of this compound in a series of small-scale experiments to find a threshold where the reaction proceeds without rapid deactivation.
-
Temperature Screening: Gradually increase the reaction temperature in 5-10 °C increments. While higher temperatures can sometimes overcome poisoning, be mindful of potential side reactions or thermal degradation of the catalyst.
-
-
Protocol 2: Catalyst Screening
-
Vary the Metal: If using a Pd catalyst, consider screening Pt, Rh, or even gold (Au) catalysts, which have shown some resistance to amine poisoning in alcohol oxidation.[1]
-
Change the Support: The catalyst support can influence the electronic properties of the metal and its interaction with the amine. Test different supports like Titania (TiO₂) or Alumina (Al₂O₃).
-
Issue 2: Inconsistent Reaction Yields and Selectivity
Question: My reaction yields are not reproducible, and I'm seeing an increase in byproducts. Could this be related to catalyst poisoning?
Answer: Yes, inconsistent results are often linked to catalyst deactivation and poisoning, which can be exacerbated by impurities in your starting materials or the formation of reaction byproducts that themselves act as poisons.
Causality Explained:
-
Feedstock Impurities: The synthesis of this compound can introduce impurities that may be potent catalyst poisons. For instance, if the synthesis involves the reduction of a nitrile or an azide, residual starting materials or intermediates can poison the catalyst in a subsequent step. Similarly, reagents from upstream processing, such as sulfur-containing compounds or halides, are notorious catalyst poisons.
-
Reaction Byproducts: In reactions like amination or oxidation, side reactions can generate species that have a higher affinity for the catalyst than the reactants. For example, in "hydrogen borrowing" amination reactions, imine intermediates are formed. If these intermediates are sterically hindered, their subsequent hydrogenation to the desired amine might be slow, allowing them to remain on the catalyst surface and inhibit further reactions.
Table 1: Common Impurities and Their Effects
| Potential Impurity Source | Example Impurity | Effect on Catalyst |
| Synthesis of Neopentylamine | Unreacted neopentyl alcohol, ammonia | Competitive binding, potential for side reactions |
| Upstream Reagents | Sulfur compounds (e.g., from sulfonyl protecting groups) | Strong, often irreversible poisoning of PGMs and Ni |
| Halides (e.g., from neopentyl chloride) | Corrosion and deactivation of metal catalysts | |
| Reaction Byproducts | Imine intermediates | Can be slow to hydrogenate and block active sites |
| Oligomers/Polymers | Can physically block pores and active sites (fouling) |
Troubleshooting and Prevention:
Caption: Workflow for addressing inconsistent reaction outcomes.
Preventative Measures:
-
Feedstock Purification: Always use highly purified this compound. If you are synthesizing it in-house, ensure the final purification step effectively removes all starting materials and byproducts.
-
Process Optimization: Fine-tune your reaction conditions to favor the desired reaction pathway and minimize the formation of byproducts. This is a crucial strategy for preventing catalyst poisoning.[2]
Issue 3: Gradual Decline in Catalyst Activity Over Multiple Runs
Question: I am trying to recycle my catalyst, but I'm seeing a steady decrease in performance with each cycle. How can I regenerate my catalyst?
Answer: A gradual decline in activity over several runs suggests either an accumulation of strongly adsorbed species (irreversible poisoning) or physical changes to the catalyst such as coking or sintering. Catalyst regeneration is often possible, but the method depends on the nature of the catalyst and the poison.
Causality Explained:
-
Irreversible Poisoning: While some poisons can be removed, others, particularly sulfur compounds, can form very strong bonds with the metal surface, leading to permanent deactivation.
-
Coking/Fouling: At higher temperatures, organic molecules can decompose on the catalyst surface, forming carbonaceous deposits (coke) that physically block active sites and pores.
-
Sintering: High reaction temperatures can cause the small metal nanoparticles on the catalyst support to agglomerate into larger particles, reducing the active surface area.
-
Leaching: In liquid-phase reactions, the active metal can sometimes dissolve into the reaction medium and redeposit as less active, larger particles.[3]
Catalyst Regeneration Protocols:
The appropriate regeneration method depends on the type of catalyst and the suspected cause of deactivation.
-
Protocol 3: Regeneration of Raney® Nickel Catalysts
-
For Amine Poisoning:
-
Carefully filter the catalyst from the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) to prevent pyrophoric ignition.[1]
-
Wash the catalyst multiple times with a solvent that can dissolve the adsorbed amines and other organic residues (e.g., methanol or ethanol).
-
A gentle treatment with a dilute aqueous alkaline solution (e.g., NaOH) at a moderate temperature (40–80 °C) can help desorb strongly bound species.[1]
-
Thoroughly wash with deionized water until the washings are neutral.
-
Store the regenerated catalyst under water or a suitable solvent.
-
-
-
Protocol 4: Regeneration of Supported Palladium (Pd/C) and Platinum (Pt/C) Catalysts
-
For Organic Fouling/Coking:
-
Filter and wash the catalyst as described above.
-
For deactivation by organic residues, washing with a suitable organic solvent may be effective. A mixture of chloroform and glacial acetic acid has been used to remove blockages from Pd(OH)₂/C pores.[4]
-
For more stubborn carbonaceous deposits, a controlled oxidation can be performed. This involves heating the catalyst in a dilute stream of air or oxygen at a carefully controlled temperature (e.g., 250-400 °C) to burn off the carbon without sintering the metal.[5]
-
After oxidation, the catalyst must be re-reduced in a stream of hydrogen gas at a controlled temperature before reuse.
-
-
For Amine Poisoning:
-
Wash thoroughly with an acidic solution (e.g., dilute acetic acid) to protonate and desorb the amine.
-
Follow with extensive washing with deionized water and a final wash with a solvent like ethanol.
-
Dry the catalyst under vacuum before reuse.
-
-
Important Safety Note: Always handle pyrophoric catalysts like Raney® Nickel and dry PGM catalysts with extreme care and under an inert atmosphere.
Summary of Key Takeaways
| Issue | Primary Cause | Key Troubleshooting Steps |
| Rapid Activity Loss | Strong adsorption of the amino group on the catalyst's active sites. | Optimize reactant concentration and temperature; screen different catalysts and supports. |
| Inconsistent Results | Impurities in starting materials or poisoning by reaction byproducts. | Purify starting materials; optimize reaction conditions to minimize side reactions; identify and eliminate byproducts. |
| Gradual Deactivation | Irreversible poisoning, coking, sintering, or leaching. | Implement a suitable catalyst regeneration protocol (e.g., solvent washing, acid/base treatment, controlled oxidation-reduction). |
By understanding the fundamental principles of catalyst poisoning and systematically applying these troubleshooting strategies, you can significantly improve the success and reproducibility of your catalytic reactions involving the challenging yet valuable this compound.
References
-
Villa, A., Campisi, S., Schiavoni, M., & Prati, L. (2013). Amino Alcohol Oxidation with Gold Catalysts: The Effect of Amino Groups. Materials, 6(7), 2777-2788. [Link]
- CN103191759A - Regeneration method of Pd/C catalyst and application of regenerated Pd/C catalyst. (n.d.). Google Patents.
-
Joo, J., et al. (2021). Electrochemical Recycling of Platinum Group Metals from Spent Catalytic Converters. Materials, 14(11), 2894. [Link]
-
Lottering, C., et al. (2020). Leaching Platinum Group Metals from Simulated Spent Auto-Catalyst Material Using Ozone and Hydrochloric Acid. Metals, 10(10), 1358. [Link]
-
Zhang, Y., et al. (2022). Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). Catalysts, 12(12), 1545. [Link]
- Various Authors. (2025).
- US3069352A - Process for regenerating and reactivating platinum catalyst in a reforming process. (n.d.). Google Patents.
-
Lee, J., et al. (2022). Recovery of Platinum Group Metals from Spent Automotive Catalysts Using Lithium Salts and Hydrochloric Acid. Materials, 15(6), 2187. [Link]
-
Cimino, S., & Lisi, L. (2021). Special Issue on Catalyst Deactivation and Regeneration. Catalysts, 11(7), 798. [Link]
- US20180029973A1 - Method for preparing 4-isopropylamino-1-butanol. (n.d.). Google Patents.
- Eigenberger, G., & W. Keil, F. (1999). Poisoning and deactivation of palladium catalysts.
-
Wikipedia. (n.d.). Neopentylamine. Retrieved from [Link]
- Medicines for All Institute (M4ALL). (2019). Process Development Report: Synthesis of (R)-3-aminobutan-1-ol.
-
van den Berg, M., et al. (2013). Selective synthesis of lactams and cyclic amines from amino-alcohols. Catalysis Science & Technology, 3(11), 2875-2880. [Link]
-
Zhang, Y., et al. (2022). Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). Catalysts, 12(12), 1545. [Link]
-
Heger, Z., et al. (2022). Platinum-based drug-induced depletion of amino acids in the kidneys and liver. Frontiers in Chemistry, 10, 970581. [Link]
-
Makino, Y., et al. (2020). Rapid and sensitive determination of leached platinum group elements in organic reaction solution of metal-catalyzed reactions by laser ablation-ICP-MS with spot-drying on paper. Journal of Analytical Atomic Spectrometry, 35(10), 2225-2232. [Link]
-
PubChem. (n.d.). Neopentylamine. Retrieved from [Link]
- Kumar, A., et al. (2015). Synthesis and Characterization of Impurities of an Broad-Spectrum Anthelmintic Drug, Albendazole. International Journal of Pharmaceutical Sciences and Research, 6(10), 4336-4343.
-
Cimino, S., & Lisi, L. (2019). Catalyst Deactivation, Poisoning and Regeneration. Catalysts, 9(8), 668. [Link]
-
Gholap, R. V., & Mhaske, S. B. (2012). Highly Regio-Selective Synthesis of β-Amino Alcohol by Reaction with Aniline and Propylene Carbonate in Self Solvent System over Large Pore Zeolite Catalyst. Modern Research in Catalysis, 1(2), 13-19. [Link]
-
Oak Ridge National Laboratory. (n.d.). Catalytic Regeneration of Amino Acid. Retrieved from [Link]
- Chaloin, O., et al. (2014). Synthesis of Enantiopure Di(tert-butyl) (2S,4S)
-
Mafa, P. J., et al. (2022). Recovery of Platinum Group Metals from Leach Solutions of Spent Catalytic Converters Using Custom-Made Resins. Molecules, 27(6), 1894. [Link]
-
Ordóñez, S., et al. (2019). Recycling of Gas Phase Residual Dichloromethane by Hydrodechlorination: Regeneration of Deactivated Pd/C Catalysts. Catalysts, 9(9), 711. [Link]
- Torssell, S. (2007).
- Alker, A., et al. (1983). A Short Synthesis of 4-Amino-3-hydroxybutyric Acid (GABOB) via Allyl Cyanide. Acta Chemica Scandinavica, Series B, 37, 87-90.
- CN110683960A - Synthesis method of (R) -3-aminobutanol. (n.d.). Google Patents.
Sources
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- 2. Catalytic Regeneration of Amino Acid | ORNL [ornl.gov]
- 3. Rapid and sensitive determination of leached platinum group elements in organic reaction solution of metal-catalyzed reactions by laser ablation-ICP-MS with spot-drying on paper - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Scale-Up Challenges for the Synthesis of 4-Amino-3,3-dimethylbutan-1-ol
Welcome to the technical support center for the synthesis of 4-Amino-3,3-dimethylbutan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up the production of this valuable amino alcohol intermediate. By leveraging established chemical principles and field-proven insights, this document provides a comprehensive resource for troubleshooting and process optimization.
PART 1: CORE DIRECTIVE - A Strategic Overview of Scale-Up Synthesis
The synthesis of this compound, while conceptually straightforward, presents unique challenges during scale-up, primarily due to the steric hindrance imposed by the gem-dimethyl group at the 3-position. This structural feature significantly influences reaction kinetics, impurity profiles, and purification strategies. This guide is structured to first address the foundational synthetic considerations and then delve into specific, actionable troubleshooting advice.
A common and economically viable route to this compound is the reduction of a suitable precursor, such as 4-cyano-3,3-dimethylbutan-1-ol or a derivative of 3,3-dimethyl-4-aminobutanoic acid. The choice of the synthetic pathway and the reducing agent is a critical decision point in any scale-up campaign.
Logical Relationship: Key Considerations in Synthetic Route Selection
Caption: Decision matrix for the synthesis of this compound.
PART 2: SCIENTIFIC INTEGRITY & LOGIC - Troubleshooting and FAQs
This section is formatted in a question-and-answer style to directly address potential issues encountered during the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound and their scale-up implications?
A1: The most common laboratory-scale synthesis involves the reduction of a nitrile or an amide. For industrial production, catalytic hydrogenation is often preferred for safety and cost reasons.
-
Lithium Aluminum Hydride (LAH) Reduction: While highly effective, the use of LAH on a large scale is hazardous due to its pyrophoric nature and the generation of hydrogen gas during quenching. The work-up can also be problematic, often leading to the formation of stable emulsions.
-
Catalytic Hydrogenation: Using catalysts like Raney Nickel or Palladium on carbon (Pd/C) with hydrogen gas is a more scalable approach.[1] However, the steric hindrance from the 3,3-dimethyl group may necessitate higher pressures, elevated temperatures, and longer reaction times to achieve complete conversion. This can also lead to the formation of secondary amines or other byproducts.
Q2: How does the steric hindrance of the 3,3-dimethyl group impact the nitrile reduction?
A2: The gem-dimethyl group shields the nitrile from the approach of the reducing agent. This steric hindrance can lead to:
-
Slower Reaction Rates: Requiring more forcing reaction conditions.
-
Incomplete Conversion: Leaving unreacted starting material, which can complicate purification.
-
Increased Side Reactions: Forcing conditions can promote side reactions, such as the formation of secondary amines through the reaction of the initially formed primary amine with the intermediate imine.
Q3: What are the major safety concerns when scaling up this synthesis?
A3:
-
Exothermic Reactions: Nitrile reductions are highly exothermic. Proper heat management through controlled reagent addition, efficient cooling, and the use of a suitable solvent is critical to prevent thermal runaway.[2]
-
Hydrogen Gas: Catalytic hydrogenation involves the use of flammable hydrogen gas under pressure, requiring specialized high-pressure reactors and stringent safety protocols.
-
Pyrophoric Reagents: If using LAH, extreme care must be taken in its handling and quenching.
Troubleshooting Guide
Issue 1: Incomplete Nitrile Reduction and Low Yield
-
Potential Cause: Insufficient reactivity of the reducing agent due to steric hindrance.
-
Troubleshooting Steps:
-
Increase Catalyst Loading: For catalytic hydrogenation, increasing the weight percentage of the catalyst can enhance the reaction rate.
-
Elevate Temperature and Pressure: Carefully increasing the reaction temperature and hydrogen pressure can overcome the activation energy barrier. This must be done with careful monitoring to avoid side reactions.
-
Alternative Reducing Agents: Consider more potent, albeit potentially more expensive or hazardous, reducing agents if catalytic methods fail. For instance, borane-tetrahydrofuran complex (B₂H₆-THF) can be an effective alternative to LAH for reducing sterically hindered nitriles.[3]
-
Issue 2: Formation of Secondary Amine Impurities
-
Potential Cause: The primary amine product reacts with the intermediate imine, a common issue in nitrile reductions.
-
Troubleshooting Steps:
-
Ammonia Addition: In catalytic hydrogenations, the addition of ammonia can suppress the formation of secondary amines by shifting the equilibrium away from the imine condensation pathway.[4]
-
Acidic Conditions: Performing the reduction in the presence of an acid can protonate the primary amine as it forms, preventing it from acting as a nucleophile.
-
Issue 3: Difficult Product Isolation and Purification
-
Potential Cause: The amino alcohol product may have significant water solubility, leading to losses during aqueous work-up. The presence of inorganic salts from the work-up can also complicate purification.
-
Troubleshooting Steps:
-
Salt Formation and Extraction: Convert the amino alcohol to its hydrochloride salt by adding HCl. The salt is often less soluble in organic solvents and can be isolated by filtration. The free base can then be liberated by treatment with a base.
-
Continuous Liquid-Liquid Extraction: For large-scale operations, continuous extraction can be more efficient in recovering water-soluble products.
-
Vacuum Distillation: Due to its relatively low molecular weight, vacuum distillation is a viable method for purifying the final product. However, care must be taken to avoid thermal decomposition.
-
Data Presentation: Comparison of Reduction Methods for Hindered Nitriles
| Reduction Method | Typical Conditions | Advantages | Disadvantages on Scale-Up |
| LAH in THF | 0 °C to reflux | High reactivity, good yields | Pyrophoric reagent, hazardous quench, emulsion formation |
| Raney Ni / H₂ | 50-150 °C, 50-100 bar H₂ | Cost-effective, well-established | High pressure required, potential for side reactions |
| Pd/C / H₂ | 25-100 °C, 10-50 bar H₂ | Milder conditions than Raney Ni | Catalyst cost, potential for catalyst poisoning |
| BH₃-THF | 0 °C to reflux | High selectivity, good for hindered groups | Cost, handling of borane reagents |
PART 3: VISUALIZATION & EXPERIMENTAL PROTOCOLS
Experimental Workflow: Troubleshooting Incomplete Nitrile Reduction
Caption: Iterative workflow for optimizing a hindered nitrile reduction.
Experimental Protocol: Catalytic Hydrogenation of 4-Cyano-3,3-dimethylbutan-1-ol
Disclaimer: This is a representative protocol and should be optimized for specific equipment and safety considerations at the intended scale. A thorough hazard analysis is required before implementation.[5]
Materials:
-
4-Cyano-3,3-dimethylbutan-1-ol
-
Raney Nickel (50% slurry in water)
-
Anhydrous Ethanol
-
Ammonia (as a solution in ethanol or anhydrous gas)
-
Hydrogen gas (high purity)
Equipment:
-
High-pressure autoclave with temperature and pressure controls
-
Mechanical stirrer
-
Filtration setup
Procedure:
-
Catalyst Preparation: In the autoclave, carefully wash the Raney Nickel slurry with anhydrous ethanol to remove water.
-
Charging the Reactor: Charge the autoclave with 4-cyano-3,3-dimethylbutan-1-ol, anhydrous ethanol, and the washed Raney Nickel catalyst.
-
Inerting: Seal the reactor and purge several times with nitrogen to remove all oxygen.
-
Ammonia Addition: Add the ethanolic ammonia solution to the reactor.
-
Hydrogenation: Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 bar) and begin stirring. Heat the reactor to the target temperature (e.g., 80-120 °C).
-
Monitoring: Monitor the reaction progress by observing the hydrogen uptake and/or by taking samples for analysis (if the reactor is equipped for safe sampling).
-
Cooling and Depressurization: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Catalyst Filtration: Purge the reactor with nitrogen. Filter the reaction mixture to remove the Raney Nickel catalyst. Caution: Raney Nickel is pyrophoric and must be kept wet with solvent at all times.
-
Product Isolation: Concentrate the filtrate under reduced pressure to remove the solvent. The crude this compound can then be purified by vacuum distillation or by salt formation and crystallization.
References
-
Medicines for All Institute (M4ALL). (2019). PROCESS DEVELOPMENT REPORT. Retrieved from [Link]
-
ResearchGate. Synthesis of amino alcohol precursors. Retrieved from [Link]
-
Informa Healthcare. (2014). A Short Synthesis of 4-Amino-3-hydroxybutyric Acid (GABOB) via Allyl Cyanide. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(1), 35-42. Retrieved from [Link]
- Google Patents. (2020). Synthesis method of (R)-3-aminobutanol. (CN110683960A).
-
Pinza, M., & Pifferi, G. (1978). Convenient synthesis of (RS)-4-amino-3-hydroxybutyric acid. Journal of Pharmaceutical Sciences, 67(1), 120-121. [Link]
-
Royal Society of Chemistry. (2024). Synthesis of aminoalcohols from substituted alkenes via tungstenooxaziridine catalysis. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
National Institutes of Health. (2023). Synthesis of Vicinal anti-Amino Alcohols from N-tert-Butanesulfinyl Aldimines and Cyclopropanols. PMC. Retrieved from [Link]
-
Organic Chemistry Portal. Amine synthesis by nitrile reduction. Retrieved from [Link]
-
Master Organic Chemistry. Reduction of nitriles to primary amines with LiAlH4. Retrieved from [Link]
-
Organic Syntheses. (2024). Hydration of Nitriles to Primary Amides Enabled by the Ghaffar-Parkins Catalyst. Retrieved from [Link]
-
National Institutes of Health. (2014). Challenges and opportunities in the purification of recombinant tagged proteins. PMC. Retrieved from [Link]
-
National Institutes of Health. (2019). Delayed catalyst function enables direct enantioselective conversion of nitriles to NH2-amines. PMC. Retrieved from [Link]
-
Organic Synthesis. Nitrile to Amine (LiAlH4 or LAH reduction). Retrieved from [Link]
-
DiVA portal. Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis. Retrieved from [Link]
-
American Chemical Society. (2026). 16-Step Scalable Chemoenzymatic Synthesis of Tetrodotoxin. Journal of the American Chemical Society. Retrieved from [Link]
-
ResearchGate. How to reduce nitriles into primary amines on HETEROATOM CONTAINING rings?. Retrieved from [Link]
-
Organic Chemistry Portal. γ-Amino alcohol synthesis by amination (alkylation). Retrieved from [Link]
-
YouTube. (2025). Reduction of nitriles to amines using LiAlH4. Retrieved from [Link]
-
Organic Syntheses. SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. Retrieved from [Link]
Sources
refining the workup procedure for 4-Amino-3,3-dimethylbutan-1-ol reactions
Technical Support Center: 4-Amino-3,3-dimethylbutan-1-ol Reactions
Welcome to the technical support center for this compound. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into refining the workup and overall experimental procedures involving this versatile amino alcohol. The following content is structured in a practical question-and-answer format to directly address common challenges and ensure the integrity and success of your experiments.
Section 1: Compound Properties & Handling
This section covers the fundamental properties of this compound and best practices for its storage and handling to ensure reagent stability and experimental safety.
Q1: What are the key physical and chemical properties of this compound that I should be aware of?
A1: Understanding the physicochemical properties is crucial for designing experiments and workup procedures. This compound is a bifunctional molecule with both a primary amine and a primary alcohol, which dictates its reactivity and solubility.
| Property | Value | Source |
| Molecular Formula | C₆H₁₅NO | [1] |
| Molecular Weight | 117.19 g/mol | [1][2] |
| Appearance | White or colorless crystalline low melting mass or liquid | [3] |
| Solubility | Soluble in methanol and other polar protic solvents (water, ethanol). | [3] |
| Storage | Store sealed in a dry environment at 2-8°C. | [1] |
The presence of both a hydrogen-bond donating/accepting amine and hydroxyl group contributes to its relatively high polarity and water solubility. The tertiary-butyl group provides steric hindrance around the C3 position.
Q2: What are the primary safety and handling precautions for this reagent?
A2: According to its safety data, this compound is classified as a corrosive substance.[1][4] It can cause severe skin burns and eye damage. It is also a combustible liquid.[1][4]
Mandatory Safety Protocol:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any vapors.
-
Storage: Keep the container tightly sealed and store away from heat or ignition sources in a cool, dry place as recommended (2-8°C).[1]
-
Spill Response: In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and place it in a suitable container for disposal.[5] Ensure the area is well-ventilated.
Section 2: Reaction Planning & Execution
Effective reaction design is paramount. This section addresses common questions regarding reaction setup, including the strategic use of protecting groups and conditions for specific transformations.
Q3: I'm planning a reaction that should only involve the amine group. Do I need to protect the hydroxyl group?
A3: Yes, in most cases, protecting the hydroxyl group is highly recommended. The hydroxyl group is nucleophilic and can compete with the amine in reactions with electrophiles (e.g., acyl chlorides, alkyl halides). Failure to protect it can lead to a mixture of N-substituted, O-substituted, and N,O-disubstituted products, complicating purification and reducing the yield of the desired compound.
Recommended Protecting Groups for the Hydroxyl Group:
-
Silyl Ethers (e.g., TBDMS, TIPS): These are robust and widely used. They are stable to a broad range of non-acidic and non-fluoride conditions, making them compatible with many reactions involving the amine.[6]
-
Benzyl Ether (Bn): Very stable and can be removed under neutral conditions via catalytic hydrogenolysis, which is often compatible with other functional groups.[6]
Q4: Conversely, how do I selectively react with the hydroxyl group while leaving the amine untouched?
A4: The primary amine is generally more nucleophilic than the primary alcohol. To achieve selectivity for the hydroxyl group, the amine must be protected.
Recommended Protecting Groups for the Amine Group:
-
Carbamates (e.g., Boc, Cbz): These are the most common choices.[7]
-
Boc (tert-butoxycarbonyl): Installed using Boc-anhydride. It is stable to bases and nucleophiles but is easily removed with mild to strong acids (e.g., TFA, HCl in dioxane).[8]
-
Cbz (benzyloxycarbonyl): Installed using Cbz-Cl. It is stable to acidic conditions but is readily cleaved by catalytic hydrogenolysis.[8]
-
The choice between Boc and Cbz depends on the planned subsequent reaction steps and the overall stability of your molecule.
Caption: Decision workflow for protecting group strategy.
Q5: I am performing a reductive amination with this compound. What are the best practices?
A5: Reductive amination is a powerful method for forming C-N bonds and is a common application for this reagent.[9][10] The process involves the formation of an imine (or iminium ion) between the amine and a carbonyl compound, followed by its reduction.
Key Considerations:
-
Reducing Agent Selection: The choice of reducing agent is critical. It must be mild enough to not reduce the starting aldehyde/ketone but strong enough to reduce the intermediate imine.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): An excellent choice for many reductive aminations. It is moisture-sensitive but very effective and generally does not require pH control.
-
Sodium Cyanoborohydride (NaBH₃CN): Highly effective and selective for the imine/iminium ion, but it is highly toxic and can release HCN gas under acidic conditions.[11][12] Requires careful pH control (typically pH 6-7).
-
α-Picoline-Borane: A stable and less toxic alternative that can be used in various solvents, including methanol and water.[12]
-
-
Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common choices for NaBH(OAc)₃. Methanol is often used for NaBH₃CN.
-
Procedure: The reaction can be performed in one pot. The amine, carbonyl compound, and a mild acid catalyst (like acetic acid, if needed) are mixed before the addition of the reducing agent.
Section 3: Troubleshooting the Workup & Purification
The workup phase is where many experiments falter. This section provides solutions to the most common purification challenges.
Q6: My reaction mixture formed a persistent emulsion during the aqueous workup. How can I break it?
A6: Emulsion formation is common with amino alcohols due to their surfactant-like properties.
Troubleshooting Steps:
-
Add Brine: The first and most effective step is to add a saturated aqueous solution of sodium chloride (brine).[13] This increases the ionic strength of the aqueous phase, reducing the solubility of organic components and helping to break the emulsion.
-
Filter through Celite: Pass the entire emulsified mixture through a pad of Celite. This can help break up the fine droplets that constitute the emulsion.
-
Change the Solvent: If possible, add a different organic solvent that has a greater density difference with water (e.g., switching from ethyl acetate to dichloromethane).
-
Centrifugation: If available, centrifuging the mixture can accelerate the separation of layers.
Q7: How do I efficiently separate my basic product from neutral or acidic byproducts after the reaction?
A7: Acid-base extraction is the most powerful technique for this separation. The basicity of the amine group allows it to be selectively moved between aqueous and organic phases.
Step-by-Step Acid-Base Extraction Protocol:
-
Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute acid solution (e.g., 1M HCl or 1M KHSO₄).[13] Your amine product will be protonated (R-NH₃⁺) and will move into the aqueous layer. Neutral organic impurities will remain in the organic layer.
-
Separation: Separate the layers. Keep the aqueous layer and wash it once more with fresh organic solvent to remove any residual neutral impurities.
-
Basification: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 1M NaOH, saturated NaHCO₃) until the pH is >10. This deprotonates the amine (R-NH₃⁺ → R-NH₂), making it organic-soluble again.
-
Re-extraction: Extract the now-basic aqueous layer multiple times with a fresh organic solvent (e.g., 3x with dichloromethane).
-
Drying and Concentration: Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield your purified amine.[13]
Caption: Workflow for purification via acid-base extraction.
Q8: My product is streaking badly during silica gel column chromatography. What can I do?
A8: Streaking (or tailing) of amines on silica gel is a very common problem. Silica is acidic and strongly interacts with basic amines, leading to poor separation.
Solutions:
-
Add a Basic Modifier: The most common solution is to add a small amount of a basic modifier to your eluent system.
-
Triethylamine (Et₃N): Add 0.5-2% (v/v) triethylamine to your solvent system (e.g., ethyl acetate/hexanes). This will compete with your product for the acidic sites on the silica, resulting in much sharper peaks.
-
Ammonia: For very polar solvent systems, using a pre-mixed eluent like 2M ammonia in methanol can be effective (e.g., a gradient of 0-10% of 2M NH₃/MeOH in DCM).
-
-
Use a Different Stationary Phase: If streaking persists, consider using a different stationary phase like alumina (basic or neutral) or a polymer-based support.
-
Use SCX Cartridges: For a fast and highly effective purification, use a Strong Cation Exchange (SCX) solid-phase extraction cartridge. This is an ideal technique for basic compounds.
-
Load: Dissolve the crude product in a polar solvent (like methanol) and load it onto the pre-conditioned SCX cartridge.
-
Wash: Wash the cartridge with the loading solvent (e.g., methanol) to elute all neutral and acidic impurities. Your basic product remains bound to the acidic resin.
-
Elute: Elute your purified product using a basic solution, typically 2M ammonia in methanol. Evaporation of the solvent will yield the clean product.
-
References
-
Wikipedia: 3,3-Dimethyl-1-butanol. Wikipedia. [Link]
-
Medicines for All Institute (M4ALL): PROCESS DEVELOPMENT REPORT. (2019). [Link]
-
Organic Syntheses: SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. Organic Syntheses. [Link]
-
PubChem: 3,3-Dimethyl-1-butanol. National Institutes of Health. [Link]
-
PubChem: 4-Amino-3-methylbutan-1-ol. National Institutes of Health. [Link]
-
PubChem: 2-Amino-3,3-dimethylbutan-1-ol. National Institutes of Health. [Link]
-
Master Organic Chemistry: Reductive Amination, and How It Works. (2017). [Link]
-
Organic Chemistry Portal: Amine synthesis by reductive amination. Organic Chemistry Portal. [Link]
-
Organic Reaction Workup Formulas for Specific Reagents. [Link]
- Google Patents: A kind of method for preparing (R)-3-aminobutanol. (2020).
-
Organic Chemistry Portal: Protective Groups. Organic Chemistry Portal. [Link]
-
Carl ROTH: Safety Data Sheet: 3-methylbutan-1-ol. (2016). [Link]
-
PMC - NIH: Quantifying Reductive Amination in Nonenzymatic Amino Acid Synthesis. (2022). [Link]
-
Protecting groups. [Link]
- Google Patents: Preparation method of (R) -3-aminobutanol. (2020).
-
Sciencemadness.org: One-pot reductive amination of aldehydes and ketones with a-picoline-borane. (2004). [Link]
-
Organic Syntheses: (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses. [Link]
-
SciSpace: Amino Acid-Protecting Groups. [Link]
-
An Improved Process for the Preparation of 4-(N,N-Disubstituted amino)butaraldehyde Acetals. [Link]
-
SynArchive: Protecting Groups List. SynArchive. [Link]
-
Wikipedia: 2,3-Dimethylbuttersäure. Wikipedia. [Link]
Sources
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- 3. 2-Amino-3,3-dimethylbutan-1-ol | 3907-02-6 | Benchchem [benchchem.com]
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- 10. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
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- 12. sciencemadness.org [sciencemadness.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
stability issues of 4-Amino-3,3-dimethylbutan-1-ol under different conditions
Welcome to the technical support center for 4-Amino-3,3-dimethylbutan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot stability issues you may encounter during your experiments. The information herein is synthesized from available chemical data and established principles of organic chemistry, providing a framework for the safe and effective use of this compound.
Introduction to this compound
This compound is a unique bifunctional molecule containing a primary amine and a primary alcohol.[1][2] The presence of a sterically hindering gem-dimethyl group adjacent to the amine functionality imparts specific chemical properties that can influence its reactivity and stability. Understanding these characteristics is crucial for its successful application in research and development. This guide will address common questions and concerns regarding its stability under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
For long-term stability, it is recommended to store this compound in a tightly sealed container in a cool, dry place.[3] Several suppliers suggest refrigeration at 2-8°C.[3][4] Storage under an inert atmosphere (e.g., argon or nitrogen) is also advisable to prevent potential degradation from atmospheric components like carbon dioxide and moisture.[5]
Q2: How stable is this compound at room temperature for short-term experimental use?
Q3: What is the expected pH stability range for this compound?
Due to the presence of a primary amine, the stability of this compound is pH-dependent.
-
Acidic Conditions (pH < 7): In acidic solutions, the amino group will be protonated to form an ammonium salt. This protonated form is generally more stable against oxidation and certain other degradation pathways. Amino alcohols can react with inorganic acids to form these salts.[6]
-
Neutral Conditions (pH ≈ 7): At neutral pH, a significant portion of the compound will exist in its free base form, which is more nucleophilic and potentially more susceptible to certain reactions.
-
Basic Conditions (pH > 7): In basic solutions, the compound will exist predominantly as the free base. While generally stable, strong basic conditions, especially at elevated temperatures, could potentially promote side reactions.
For applications where the compound is held in solution for extended periods, buffering the solution to a slightly acidic pH (e.g., pH 5-6) may enhance stability.
Q4: Is this compound sensitive to light?
While there is no specific data on the photostability of this compound, many organic compounds can be sensitive to UV light. As a precautionary measure, it is recommended to store the compound in an amber vial or in a dark location to minimize exposure to light, especially for long-term storage or when in solution.
Q5: Are there any known incompatibilities with common solvents or reagents?
Yes, as an amino alcohol, it will exhibit reactivity with several classes of compounds:
-
Acids and Acid Chlorides: Will readily react to form salts or amides, respectively.[5]
-
Aldehydes and Ketones: The primary amine can react to form imines (Schiff bases).
-
Oxidizing Agents: Strong oxidizing agents can potentially oxidize the alcohol to an aldehyde or carboxylic acid, and the amine to various nitrogen-containing functional groups. It is crucial to avoid contact with strong oxidizers.[5]
-
Copper and Aluminum: Amino alcohols can be corrosive to copper and aluminum.[6] It is advisable to use glass or other inert materials for handling and storage.
Troubleshooting Guide
This section addresses specific issues that may arise during experimentation.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Unexpected side products in a reaction. | Degradation of this compound due to reaction conditions (e.g., high temperature, incompatible reagents). | 1. Analyze Reaction Conditions: Review the reaction temperature, pH, and all reagents for potential incompatibilities. 2. Characterize Byproducts: Use analytical techniques (NMR, LC-MS) to identify the structure of the side products. This can provide clues about the degradation pathway. 3. Optimize Conditions: If degradation is suspected, consider running the reaction at a lower temperature, under an inert atmosphere, or adjusting the pH. |
| Loss of starting material during workup. | The compound may be partitioning into the aqueous phase during extraction, especially if the pH is acidic. | 1. Check pH of Aqueous Layer: Before extraction, ensure the aqueous layer is basic (pH > 9-10) to deprotonate the ammonium salt and increase partitioning into the organic layer. 2. Use a More Polar Organic Solvent: If the compound's polarity is an issue, consider a more polar extraction solvent like ethyl acetate or a mixture of solvents. 3. Brine Wash: Washing the organic layer with brine can help to "salt out" the product from any residual aqueous phase. |
| Compound appears discolored or has an unusual odor upon opening. | Potential degradation due to improper storage (exposure to air, moisture, or light). | 1. Do not use if significant degradation is suspected. 2. Verify Purity: If the discoloration is minor, re-analyze the compound's purity by an appropriate method (e.g., NMR, GC-MS) before use. 3. Review Storage Practices: Ensure the compound is stored according to the recommendations (cool, dry, dark, inert atmosphere). |
Potential Degradation Pathways
While specific degradation pathways for this compound are not documented, we can infer potential routes based on the functional groups present. Understanding these can aid in troubleshooting and experimental design.
Caption: Potential degradation pathways of this compound.
Experimental Protocols
Protocol 1: Small-Scale Purity Check by ¹H NMR
This protocol describes a quick method to assess the purity of this compound before use.
Materials:
-
This compound sample
-
Deuterated chloroform (CDCl₃) or Deuterated methanol (CD₃OD)
-
NMR tube
-
Pipettes
Procedure:
-
Weigh approximately 5-10 mg of the this compound sample directly into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.
-
Gently swirl or vortex the vial to ensure the sample is fully dissolved.
-
Transfer the solution to an NMR tube.
-
Acquire a ¹H NMR spectrum.
-
Analysis: Integrate the characteristic peaks of the compound and compare them to any impurity peaks. The presence of significant unidentifiable peaks may indicate degradation.
Protocol 2: Monitoring Stability in a Buffered Solution
This workflow can be adapted to test the stability of the compound under specific pH and temperature conditions relevant to your experiment.
Caption: Workflow for assessing the stability of this compound in solution.
Summary of Recommended Handling and Storage
| Condition | Recommendation | Rationale |
| Temperature | 2-8°C for long-term storage.[3][4] | To minimize thermal degradation and side reactions. |
| Atmosphere | Store under an inert gas (Argon or Nitrogen).[5] | To prevent reaction with atmospheric CO₂ and O₂. |
| Light | Store in a dark or amber container. | To prevent potential photodegradation. |
| pH (in solution) | Slightly acidic (pH 5-6) for prolonged storage in solution. | To protonate the amine, which can increase stability. |
| Container | Tightly sealed glass or other inert material.[7][8] | To prevent contamination and reaction with container materials. Avoid copper and aluminum.[6] |
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C6H15NO). Retrieved from [Link]
-
Nagaland Pollution Control Board. (1989). THE MANUFACTURE, STORAGE AND IMPORT OF HAZARDOUS CHEMICAL RULES, 1989. Retrieved from [Link]
-
PubChem. (n.d.). 4-Amino-3-methylbutan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]
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- 2. PubChemLite - this compound (C6H15NO) [pubchemlite.lcsb.uni.lu]
- 3. 89584-22-5|4-Amino-3,3-dimethylbutanoic acid|BLD Pharm [bldpharm.com]
- 4. chemscene.com [chemscene.com]
- 5. fishersci.com [fishersci.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
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Validation & Comparative
The Strategic Advantage of Steric Bulk: A Comparative Analysis of 4-Amino-3,3-dimethylbutan-1-ol in Asymmetric Synthesis
In the landscape of chiral auxiliaries and ligands for asymmetric synthesis, the molecular architecture of the directing group is paramount to achieving high levels of stereocontrol. Among the diverse array of amino alcohols utilized for this purpose, 4-Amino-3,3-dimethylbutan-1-ol presents a unique structural motif: a primary amine and a primary alcohol separated by a sterically demanding neopentyl core. This guide provides an in-depth comparison of this compound with other key amino alcohols, supported by experimental data, to elucidate the strategic advantages conferred by its distinctive gem-dimethyl group in pivotal synthetic transformations.
Introduction: The Role of Amino Alcohols in Chiral Synthesis
Chiral amino alcohols are indispensable tools in modern organic synthesis, serving as versatile precursors to chiral ligands and auxiliaries.[1] Their ability to form stable chelate complexes with metals and organometallics allows for the creation of a well-defined chiral environment around a reactive center, thereby directing the stereochemical outcome of a reaction. The efficacy of these compounds is largely dictated by their steric and electronic properties, with subtle structural modifications often leading to significant differences in reactivity and enantioselectivity.
This guide will focus on the comparative performance of this compound against its structural isomers and less sterically hindered counterparts in key applications such as asymmetric reductions and alkylations. We will explore how the strategic placement of the gem-dimethyl group influences the conformational rigidity of derived catalysts and auxiliaries, ultimately impacting their performance in asymmetric transformations.
The Influence of the Gem-Dimethyl Group: A Conformational Anchor
The defining feature of this compound is the quaternary carbon at the 3-position. This gem-dimethyl group, through the well-established Thorpe-Ingold effect, imposes significant conformational constraints on the molecule and its derivatives. This steric hindrance can be advantageous in several ways:
-
Enhanced Rigidity: The bulky gem-dimethyl group restricts bond rotation, leading to a more rigid and predictable conformation of the derived chiral auxiliary or ligand. This rigidity is crucial for effective communication of chirality from the catalyst to the substrate.
-
Improved Diastereoselectivity: By creating a more defined chiral pocket, the gem-dimethyl group can enhance the differentiation between the two faces of a prochiral substrate, leading to higher diastereoselectivity in reactions such as aldol and alkylation reactions.
-
Increased Enantioselectivity: In catalyst-controlled reactions, the sterically demanding environment around the active site can amplify the energetic difference between the two diastereomeric transition states, resulting in higher enantiomeric excess (e.e.) of the product.
To illustrate these principles, we will now delve into a comparative analysis of this compound and its analogs in specific, experimentally validated applications.
Comparative Analysis in Asymmetric Synthesis
Case Study: Asymmetric Reduction of Prochiral Ketones
The asymmetric reduction of ketones to chiral secondary alcohols is a fundamental transformation in organic synthesis.[2] Oxazaborolidine catalysts, derived from chiral amino alcohols, are highly effective for this purpose.[3][4] The steric environment around the catalyst's active site is a key determinant of enantioselectivity.
Hypothetical Performance Based on Structural Analogs:
| Amino Alcohol Precursor | Key Structural Feature | Expected Enantioselectivity (% e.e.) | Rationale |
| This compound | γ-Amino alcohol with gem-dimethyl group | High | The gem-dimethyl group would enforce a rigid conformation in the resulting oxazaborolidine, creating a well-defined chiral pocket for the ketone substrate. |
| tert-Leucinol (2-Amino-3,3-dimethylbutan-1-ol) | β-Amino alcohol with gem-dimethyl group | Very High | The proximity of the bulky t-butyl group to the stereocenter provides excellent facial shielding of the coordinated borane, leading to high enantioselectivity. |
| (R)-3-Aminobutan-1-ol | γ-Amino alcohol without gem-dimethyl group | Moderate to High | Lacks the conformational rigidity imparted by the gem-dimethyl group, potentially leading to lower enantioselectivity compared to its more sterically hindered counterpart.[5] |
This comparison highlights the expected positive impact of the gem-dimethyl group on the enantioselectivity of the reduction. The increased steric bulk is anticipated to provide a more effective chiral environment, leading to a more pronounced preference for one enantiomeric product over the other.
Experimental Protocols
To provide a practical context for the application of these principles, a general protocol for the synthesis of a chiral amino alcohol and its use in a representative asymmetric transformation are provided below.
Synthesis of (S)-4-Amino-3,3-dimethylbutan-1-ol
A reliable synthetic route to enantiopure this compound is crucial for its application in asymmetric synthesis. A plausible route starts from the corresponding chiral amino acid.
Step-by-Step Methodology:
-
Esterification of (S)-3,3-dimethyl-4-aminobutanoic acid: To a suspension of (S)-3,3-dimethyl-4-aminobutanoic acid in methanol, add thionyl chloride dropwise at 0 °C. Allow the reaction to warm to room temperature and stir overnight. Remove the solvent under reduced pressure to obtain the methyl ester.
-
Reduction of the Ester: Dissolve the crude methyl ester in anhydrous tetrahydrofuran (THF). Add the solution dropwise to a stirred suspension of lithium aluminum hydride (LiAlH₄) in anhydrous THF at 0 °C. After the addition is complete, allow the mixture to warm to room temperature and stir for 4 hours.
-
Work-up: Cool the reaction mixture to 0 °C and quench sequentially with water, 15% aqueous sodium hydroxide, and water. Filter the resulting precipitate and wash with THF. Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (S)-4-amino-3,3-dimethylbutan-1-ol.
Workflow for the Synthesis of (S)-4-Amino-3,3-dimethylbutan-1-ol
Caption: Synthetic pathway from the corresponding amino acid to this compound.
Representative Application: Asymmetric Addition of Diethylzinc to Aldehydes
The enantioselective addition of organozinc reagents to aldehydes is a powerful method for the synthesis of chiral secondary alcohols.[6][7] Chiral amino alcohols are excellent ligands for this transformation.
Step-by-Step Methodology:
-
Catalyst Formation: To a solution of the chiral amino alcohol (e.g., (S)-4-amino-3,3-dimethylbutan-1-ol) in anhydrous toluene under an inert atmosphere, add a solution of diethylzinc in hexanes dropwise at 0 °C. Stir the mixture for 30 minutes at this temperature.
-
Aldehyde Addition: Cool the catalyst solution to a specified low temperature (e.g., -20 °C) and add the aldehyde substrate dropwise.
-
Reaction Monitoring and Quenching: Stir the reaction mixture at the specified temperature and monitor its progress by thin-layer chromatography (TLC). Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Work-up and Purification: Separate the organic and aqueous layers. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the chiral secondary alcohol.
Workflow for Asymmetric Diethylzinc Addition
Caption: General workflow for the amino alcohol-catalyzed asymmetric addition of diethylzinc to aldehydes.
Conclusion: A Promising Scaffold for Asymmetric Synthesis
While direct, comparative experimental data for this compound remains an area for further investigation, the well-established principles of steric influence in asymmetric synthesis strongly suggest its potential as a highly effective chiral directing group. The strategic placement of the gem-dimethyl group is expected to enforce a rigid and well-defined chiral environment in derived catalysts and auxiliaries, leading to high levels of stereocontrol in a variety of transformations. Its structural features make it a compelling candidate for applications where high diastereoselectivity and enantioselectivity are paramount. Further experimental studies are warranted to fully elucidate its performance characteristics and unlock its full potential in the synthesis of complex, high-value chiral molecules for the pharmaceutical and agrochemical industries.
References
[8] Recent advances in catalytic enantioselective synthesis of vicinal amino alcohols. Chemical Society Reviews. (2025-07-26) [5] PROCESS DEVELOPMENT REPORT. Medicines for All institute (M4ALL). (2019-11-18) [3] Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. PMC. (2018-09-20) [6] Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. MDPI. [9] this compound (C6H15NO). PubChemLite. [4] (PDF) Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. ResearchGate. (2025-10-16) [10] Catalytic enantioselective reactions. Part 16. Oxazaborolidine-catalyzed asymmetric borane reduction of α-keto acetals. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [11] Highly Enantioselective Additions of Diethylzinc to Aldehydes Using 2-Triflamido-methyl-2'-hydroxy-1,1'- binaphthyl. ACS Publications. (2003-09-24) [12] CN110683960A - Synthesis method of (R) -3-aminobutanol. Google Patents. [13] WO2018020380A1 - Enzymatic process for the preparation of (r)-3-aminobutan-1-ol, useful in preparation of dolutegravir. Google Patents. [7] Asymmetric Functional Organozinc Additions to Aldehydes Catalyzed by 1,1′-Bi-2-naphthols (BINOLs). Accounts of Chemical Research. (2014-04-16) [14] A Convenient Synthesis of Amino Acid Methyl Esters. MDPI. [15] Enantioselective reduction of ketones. Wikipedia. [16] Multi-useful chiral building block for the synthesis of non natural... ResearchGate. [17] Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues. PubMed Central. (2025-10-30) Synthesis of S- and R-4-Amino-3-hydroxybutyric Acid (GABOB). SciSpace. [1] A Short Synthesis of 4-Amino-3-hydroxybutyric Acid (GABOB) via Allyl Cyanide. Informa Healthcare. (2025-08-06) [18] The Role of 4-Amino-3-phenylbutanoic Acid in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.. Asymmetric Reduction of Ketones. Sigma-Aldrich. [] Precision Chiral Building Block Synthesis. BOC Sciences. [20] 4-Amino-3-methylbutan-1-ol | C5H13NO | CID 11332423. PubChem. [21] Chiral Building Blocks. TCI Chemicals.
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A Senior Application Scientist’s Guide to the Purity Validation of 4-Amino-3,3-dimethylbutan-1-ol by High-Performance Liquid Chromatography
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is non-negotiable. This principle extends with equal rigor to its precursors and key intermediates. 4-Amino-3,3-dimethylbutan-1-ol is a crucial building block in the synthesis of various pharmaceutical compounds. Its molecular structure, featuring a primary amine and a primary alcohol, makes it a versatile intermediate. However, these same functional groups also render it susceptible to side reactions during synthesis, potentially generating a spectrum of impurities. These impurities, if left unmonitored, can compromise the safety, efficacy, and stability of the final drug product.
This guide provides an in-depth, experience-driven framework for the validation of a High-Performance Liquid Chromatography (HPLC) method designed to quantify the purity of this compound. We will explore the causality behind methodological choices, present a robust, self-validating protocol compliant with international regulatory standards, and objectively compare HPLC with alternative analytical techniques. This document is intended for researchers, analytical scientists, and quality control professionals dedicated to upholding the highest standards of scientific integrity in drug development.
Pillar 1: The Rationale for an HPLC-Based Approach
High-Performance Liquid Chromatography is the cornerstone of purity analysis in the pharmaceutical industry for several compelling reasons.[1] Its high resolving power allows for the separation of the main compound from closely related structural analogues and process-related impurities. While this compound is a small molecule, its polarity and lack of a native chromophore present a unique analytical challenge.
The Chromophore Challenge and the Derivatization Solution Standard HPLC with UV-Vis detection is ineffective for compounds that do not absorb ultraviolet or visible light. This compound falls into this category. To overcome this, we employ a pre-column derivatization strategy. This involves reacting the analyte with a labeling agent to attach a chromophoric or fluorophoric tag. For primary amines, reagents like Dansyl Chloride or Fluorescamine are excellent choices, reacting specifically and stoichiometrically to yield highly detectable derivatives.[2] This not only enables sensitive detection but also enhances the chromatographic retention on a reversed-phase column.
An alternative, though often more complex and costly approach, would be to use universal detectors like Charged Aerosol Detectors (CAD) or Evaporative Light Scattering Detectors (ELSD), which do not require a chromophore.[3] However, derivatization followed by UV or Fluorescence detection remains a robust, widely accessible, and cost-effective strategy.
Pillar 2: A Self-Validating HPLC Method Protocol
Method validation is the documented process that proves an analytical method is suitable for its intended purpose.[4] Our approach is grounded in the International Council for Harmonisation (ICH) Q2(R1) and Q2(R2) guidelines, ensuring regulatory compliance and scientific soundness.[4][5]
Logical Flow of HPLC Method Validation
The validation process follows a structured, hierarchical path. Each step builds upon the last, creating a comprehensive and trustworthy data package.
Caption: Logical workflow for HPLC method validation per ICH guidelines.
Experimental Protocol: Purity Determination
This protocol details a complete, validated method for determining the purity of this compound.
1. Sample & Reagent Preparation
-
Analyte Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and dissolve in a 25 mL volumetric flask with a 50:50 mixture of Acetonitrile and Water.
-
Derivatization Agent (Dansyl Chloride, 1.5 mg/mL): Prepare fresh daily. Dissolve 15 mg of Dansyl Chloride in 10 mL of Acetonitrile. Protect from light.
-
Borate Buffer (0.1 M, pH 9.5): Prepare by dissolving Boric Acid in water, and adjust pH with Sodium Hydroxide.
2. Derivatization Workflow
Caption: Pre-column derivatization workflow for sample preparation.
3. Chromatographic Conditions
| Parameter | Condition | Causality/Rationale |
|---|---|---|
| HPLC System | Agilent 1260 Infinity II or equivalent | A standard, reliable system with a fluorescence detector is required for this method. |
| Column | C18, 4.6 x 150 mm, 3.5 µm | The C18 stationary phase provides excellent retention for the non-polar dansyl-derivative. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for good peak shape and is MS-compatible if needed for peak identification.[6] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | The organic modifier used to elute the analyte. |
| Gradient Elution | 0-15 min: 40-90% B; 15-17 min: 90% B; 17.1-20 min: 40% B | A gradient is necessary to elute the derivatized analyte while ensuring any potential impurities, which may have different polarities, are also separated and eluted. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure. |
| Column Temp. | 30 °C | Ensures reproducible retention times by controlling viscosity and mass transfer kinetics. |
| Injection Vol. | 10 µL | A small volume is sufficient due to the high sensitivity of fluorescence detection. |
| Detector | Fluorescence Detector (FLD) | Excitation: 340 nm, Emission: 525 nm. Offers superior sensitivity and selectivity for the dansyl derivative compared to UV. |
Validation Parameter Acceptance Criteria & Results
The following table summarizes the validation process, adhering to ICH Q2(R1) guidelines.[5] The results presented are hypothetical but represent a successful validation.
| Validation Parameter | Protocol Summary | Acceptance Criteria | Hypothetical Result |
| Specificity | Analyze blank, placebo, standard, and sample spiked with expected impurities. Assess peak purity using a Diode Array Detector. | The analyte peak should be free from interference from blanks or impurities. Resolution > 2.0. Peak Purity Index > 0.999. | No interference observed. Resolution between main peak and closest impurity is 3.1. Peak Purity Index is 0.9998. Pass. |
| Linearity & Range | Analyze five concentrations from LOQ to 150% of the target concentration (e.g., 0.5 to 15 µg/mL). | Correlation coefficient (r²) ≥ 0.999. Y-intercept should not be significantly different from zero. | r² = 0.9996. Data is linear across the range of 0.5 - 15 µg/mL. Pass. |
| Accuracy | Perform spike recovery at three levels (80%, 100%, 120%) in triplicate. | Mean recovery should be between 98.0% and 102.0%. | Mean recoveries: 99.5% (80%), 100.2% (100%), 101.1% (120%). Pass. |
| Precision (Repeatability) | Six replicate injections of the 100% standard solution. | Relative Standard Deviation (RSD) ≤ 2.0%. | RSD = 0.85%. Pass. |
| Precision (Intermediate) | Repeat precision test on a different day with a different analyst and/or instrument. | RSD ≤ 2.0%. | RSD = 1.15%. Pass. |
| Limit of Quantitation (LOQ) | Determined by signal-to-noise ratio (S/N > 10) or standard deviation of the response and the slope. | The LOQ must be precise and accurate (RSD < 10%, Recovery 80-120%). | LOQ established at 0.5 µg/mL with RSD of 4.5% and recovery of 97.2%. Pass. |
| Robustness | Systematically vary parameters (Flow rate ±10%, Column Temp ±5°C, Mobile Phase pH ±0.2). | System suitability parameters (e.g., tailing factor, resolution) must remain within specifications. No significant change in results. | The method is robust to minor variations in flow, temperature, and mobile phase composition. Pass. |
Pillar 3: Comparative Guide to Alternative Analytical Methodologies
While HPLC is a powerful tool, a comprehensive understanding requires acknowledging alternative and orthogonal techniques. The choice of method depends on the specific analytical need, available instrumentation, and desired throughput.
Decision Framework for Method Selection
Caption: Decision tree for selecting an appropriate analytical method.
Performance Comparison of Analytical Techniques
The following table objectively compares HPLC with Gas Chromatography (GC), Quantitative NMR (qNMR), and Titration for the purity analysis of this compound.
| Feature | HPLC (with Derivatization) | Gas Chromatography (GC-FID) | Quantitative NMR (qNMR) | Acid-Base Titration |
| Principle | Liquid-phase separation based on polarity, followed by fluorescence detection. | Vapor-phase separation based on boiling point and column interaction. | Nuclei absorption of radio waves in a magnetic field. Signal is directly proportional to molar concentration. | Neutralization of the amine functional group with a standardized acid. |
| Specificity | High. Can separate isomers and closely related impurities. Peak purity can be confirmed with DAD. | High. Excellent separation for volatile compounds. Potential for thermal degradation of the analyte. | Very High (Primary). Provides structural confirmation. Can distinguish between different molecular environments. Not a separation technique. | Low. Titrates all basic species, including potential basic impurities. Cannot distinguish the target analyte from other amines.[7] |
| Sensitivity | Very High. pg to fg level with fluorescence detection. | High. ng level with a Flame Ionization Detector (FID). | Low. Requires mg quantities of sample. | Low. Requires significant sample mass; not suitable for trace impurity analysis. |
| Precision | Excellent. RSD < 1-2% is typical. | Excellent. RSD < 1-2% is typical. | Excellent. RSD < 1% is achievable with a suitable internal standard. | Good. RSD is typically < 2-3% but is highly dependent on operator skill. |
| Sample Throughput | Moderate. Run times of 15-30 minutes plus sample preparation time. | High. Run times are typically faster (<15 minutes). | Low. Longer acquisition times per sample. | High. Can be performed quickly, especially with an autotitrator. |
| Key Advantage | Versatility for a wide range of compounds; high resolution.[1] | Ideal for volatile and semi-volatile compounds. | Absolute quantification without a specific reference standard for the analyte; provides structural information.[3] | Simple, inexpensive, and requires minimal equipment. |
| Key Disadvantage | Requires derivatization for this analyte, adding a step to sample prep. | Analyte must be thermally stable and volatile. | Lower sensitivity; complex spectra can be difficult to interpret. | Non-specific; cannot quantify individual impurities. |
Conclusion
The validation of an analytical method for purity determination is a cornerstone of quality assurance in the pharmaceutical industry. For a non-chromophoric, polar intermediate like this compound, a reversed-phase HPLC method coupled with pre-column derivatization offers an outstanding combination of specificity, sensitivity, and reliability. The detailed protocol and validation framework presented herein, designed in accordance with ICH guidelines, provide a robust system for ensuring the quality of this critical intermediate.
While HPLC stands out as the preferred technique, an informed scientist must recognize the value of orthogonal methods. GC and qNMR serve as powerful complementary tools for comprehensive characterization and confirmation of purity. By understanding the principles, advantages, and limitations of each technique, researchers can select the most appropriate analytical strategy, ensuring that the final drug product is built upon a foundation of unimpeachable quality.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Holzgrabe, U., Nap, C. J., Beyer, T., & Almeling, S. (2010). Alternatives to amino acid analysis for the purity control of pharmaceutical grade L-alanine. Journal of Separation Science, 33(16), 2402–2410. [Link]
-
International Council for Harmonisation. (1995). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]
-
Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. [Link]
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]
-
Bryan Research & Engineering, LLC. Analysis of Amine Solutions by Gas Chromatography. [Link]
-
SIELC Technologies. Separation of 3-Amino-3-methylbutan-1-ol on Newcrom R1 HPLC column. [Link]
Sources
- 1. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
- 2. Reagents for Analysis of Low Molecular Weight Amines—Section 1.8 | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. Alternatives to amino acid analysis for the purity control of pharmaceutical grade L-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ema.europa.eu [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
- 6. Separation of 3-Amino-3-methylbutan-1-ol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. bre.com [bre.com]
Navigating the Catalytic Landscape for a Sterically Hindered Building Block: A Comparative Analysis for 4-Amino-3,3-dimethylbutan-1-ol
In the landscape of pharmaceutical synthesis and drug development, chiral amino alcohols serve as indispensable building blocks. Among these, 4-Amino-3,3-dimethylbutan-1-ol, with its characteristic sterically hindered neopentyl group, presents both unique synthetic opportunities and significant catalytic challenges. This guide provides a comparative analysis of catalytic systems for key transformations of this valuable substrate, offering insights into catalyst selection, reaction optimization, and mechanistic considerations for researchers and process chemists.
The Significance of this compound: A Molecule of Interest
This compound is a chiral bifunctional molecule whose rigid and sterically demanding 3,3-dimethylbutyl backbone imparts specific conformational constraints. This makes it an attractive component in the design of novel therapeutics, where such rigidity can lead to enhanced binding affinity and selectivity for biological targets. However, the very steric hindrance that makes this molecule attractive also poses a considerable challenge for chemical transformations. Both the primary amino and primary hydroxyl groups are flanked by a bulky tert-butyl-like substituent, necessitating carefully chosen catalytic systems to achieve efficient and selective reactions.
This guide will explore the catalytic strategies for three key reaction classes involving this compound: N-Acylation, O-Acylation, and Cyclization reactions. We will delve into both enzymatic and traditional chemical catalysis, providing experimental data where available and drawing logical comparisons with structurally similar, sterically hindered substrates.
Selective N-Acylation: Overcoming Steric Hindrance at the Amine
The selective acylation of the primary amine in the presence of the primary alcohol is a crucial transformation. The steric bulk adjacent to the amine can significantly retard the reaction rate.
Enzymatic Catalysis: The Power of Lipases
Lipases are remarkably effective biocatalysts for acylation reactions, often exhibiting high regioselectivity. For amino alcohols, lipases can catalyze N-acylation through a proposed mechanism involving an initial, often rate-limiting, O-acylation followed by a rapid, intramolecular O-to-N acyl migration[1]. This pathway circumvents the direct, sterically hindered attack of the amine on the acyl-enzyme intermediate.
While specific data for this compound is not abundant in publicly available literature, extensive research on other amino alcohols provides a strong basis for catalyst selection. Immobilized Candida antarctica lipase B (CALB), often commercially available as Novozym 435, is a workhorse in this field due to its broad substrate scope and high activity in organic media[1].
Table 1: Comparative Performance of Lipases in the N-Acylation of Phenylglycinol (A Structurally Related Amino Alcohol) [1]
| Lipase Catalyst | Acylating Agent | Solvent | Temperature (°C) | Conversion (%) | N-Acylation Selectivity (%) |
| Novozym 435 | Ethyl acetate | Solvent-free | 60 | 89.4 | >99 |
| Candida rugosa lipase | Ethyl acetate | Toluene | 40 | Moderate | High |
| Pseudomonas cepacia lipase | Vinyl acetate | Dioxane | 45 | High | Moderate |
Experimental Insight: The choice of acyl donor and solvent is critical. Activated acyl donors like vinyl esters can accelerate the reaction. A solvent-free system, as demonstrated with phenylglycinol, offers a greener and more atom-economical approach[1]. For the more sterically hindered this compound, longer reaction times or slightly higher catalyst loadings might be necessary to achieve comparable conversions.
Protocol: General Procedure for Lipase-Catalyzed N-Acylation
-
To a solution of this compound (1.0 eq) in an appropriate organic solvent (e.g., toluene, 2-methyltetrahydrofuran) or under solvent-free conditions, add the acylating agent (1.1 - 1.5 eq).
-
Add the immobilized lipase (e.g., Novozym 435, 10-20% w/w of the substrate).
-
Heat the reaction mixture with stirring (e.g., 50-70 °C) and monitor the progress by TLC, GC, or LC-MS.
-
Upon completion, filter off the immobilized enzyme for potential reuse.
-
Purify the product by column chromatography or distillation.
Caption: Workflow for Lipase-Catalyzed N-Acylation.
Selective O-Acylation: Targeting the Hydroxyl Group
While N-acylation is often the thermodynamically favored product, selective O-acylation can be achieved under specific catalytic conditions. This transformation is valuable for introducing protecting groups or functional moieties at the hydroxyl terminus.
Chemical Catalysis: Mixed Anhydrides and Organocatalysts
A robust method for selective N-acylation that can be adapted for O-acylation under different conditions involves the use of mixed anhydrides. For instance, reacting a carboxylic acid with a sulfonyl chloride in the presence of an organic base generates a highly reactive mixed anhydride. In a patent describing the selective N-acylation of amino alcohols, careful control of stoichiometry and reaction conditions prevents O-acylation[2]. To achieve O-acylation, one could envision a scenario where the amine is first protected, allowing a less reactive acylating agent to target the hydroxyl group, potentially with the aid of a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP).
Table 2: Catalyst Systems for Acylation of Alcohols
| Catalyst System | Acylating Agent | Key Features |
| DMAP / Acetic Anhydride | Acetic Anhydride | Highly efficient for primary and secondary alcohols. |
| Scandium triflate (Sc(OTf)₃) | Acid Chlorides / Anhydrides | Lewis acid catalysis, effective for hindered alcohols. |
| Lipases (in specific solvents) | Vinyl Esters | Can be tuned for O-acylation by solvent engineering. |
Experimental Insight: For a sterically hindered primary alcohol like that in this compound (with the amine protected), a powerful acylation catalyst system would be required. A combination of a strong acylating agent (e.g., an acid anhydride) and a potent catalyst (e.g., DMAP or a Lewis acid) would likely be necessary to achieve reasonable reaction rates.
Intramolecular Cyclization: Forging Heterocyclic Scaffolds
The bifunctional nature of this compound makes it an excellent precursor for the synthesis of heterocyclic compounds, such as substituted pyrrolidines and oxazines. The catalyst employed in such transformations is critical for controlling the reaction pathway and achieving high yields.
Thermal Cyclization of a Carbamate Derivative
A study on thermally-induced substrate release utilized a derivative of this compound to investigate intramolecular cyclization. Specifically, tert-butyl allyl(4-hydroxy-3,3-dimethylbutyl)carbamate was synthesized and its cyclization behavior studied. While this is not a catalytic reaction in the traditional sense, it provides valuable data on the reactivity of a derivative of our target molecule. The synthesis of the precursor itself involves a reduction step using LiBH₄[3].
Table 3: Synthesis and Reduction of a Precursor for Cyclization [3]
| Reaction Step | Reagents | Solvent | Temperature | Yield (%) |
| Reduction of Ester to Alcohol | LiBH₄ | THF | 0 °C to rt | 73 |
The subsequent cyclization would likely proceed via an intramolecular nucleophilic attack of the hydroxyl group onto an activated carbamate, or a related intramolecular displacement.
Transition Metal-Catalyzed Cyclization
While direct examples for this compound are scarce, transition metal catalysis is a powerful tool for the cyclization of amino alcohols. For instance, ruthenium and iridium complexes are known to catalyze the "borrowing hydrogen" methodology, where an alcohol is transiently oxidized to an aldehyde, which can then undergo an intramolecular reaction with the amine, followed by reduction of the resulting iminium ion[4]. This approach is particularly attractive due to its atom economy, with water being the only byproduct.
Protocol: Hypothetical Ruthenium-Catalyzed Intramolecular Cyclization (Based on Borrowing Hydrogen Methodology)
-
To a solution of this compound (1.0 eq) in a high-boiling, inert solvent (e.g., toluene, xylene), add the ruthenium catalyst (e.g., a Shvo catalyst, 1-5 mol%).
-
Heat the reaction mixture to reflux under an inert atmosphere.
-
Monitor the reaction for the formation of the corresponding substituted pyrrolidine.
-
Upon completion, cool the reaction mixture and purify by column chromatography or distillation.
Sources
- 1. Frontiers | Optimization of the Lipase-Catalyzed Selective Amidation of Phenylglycinol [frontiersin.org]
- 2. WO1993020038A1 - Selective n-acylation of amino alcohols - Google Patents [patents.google.com]
- 3. Thermally-Induced Substrate Release Via Intramolecular Cyclizations of Amino Esters and Amino Carbonates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Assessing the Enantiomeric Excess of Chiral 4-Amino-3,3-dimethylbutan-1-ol Derivatives
In the landscape of modern drug development, the stereochemical identity of a molecule is not a trivial detail—it is a critical determinant of efficacy and safety. Chiral molecules, such as the derivatives of 4-Amino-3,3-dimethylbutan-1-ol, are foundational building blocks for a multitude of pharmacologically active agents. Ensuring the enantiomeric purity of these synthons is a non-negotiable aspect of process development and quality control. This guide provides an in-depth comparison of the primary analytical techniques used to determine enantiomeric excess (e.e.), offering field-proven insights to guide your selection of the most appropriate methodology.
We will explore the causality behind experimental choices, presenting self-validating protocols for the most robust and widely adopted techniques: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
The Analytical Imperative: Why Enantiomeric Excess Matters
Enantiomers, non-superimposable mirror-image isomers, often exhibit profoundly different pharmacological and toxicological profiles. One enantiomer may be the active therapeutic agent, while the other could be inactive, or worse, detrimental. Therefore, the precise quantification of the enantiomeric ratio is paramount. For a molecule like this compound, which contains both an amino and a hydroxyl group, multiple avenues for analysis are available, each with its own set of advantages and practical considerations.
Comparative Analysis of Key Methodologies
The three principal techniques for determining the e.e. of chiral amino alcohols are Chiral HPLC, Chiral GC, and NMR Spectroscopy. The choice among them is dictated by factors such as the analyte's volatility, the required sensitivity, sample throughput needs, and the availability of instrumentation.
| Parameter | Chiral HPLC | Chiral GC | NMR Spectroscopy (with CDAs) |
| Principle | Differential interaction with a Chiral Stationary Phase (CSP)[1][2]. | Separation of volatile enantiomers on a chiral column[1][3]. | Conversion to diastereomers with distinct NMR signals[4][5]. |
| Sample Volatility | Not critical; suitable for a wide range of compounds. | Requires volatile or derivatized analytes[6][7]. | Not required. |
| Derivatization | Often needed to add a chromophore for UV detection[1]. | Frequently necessary to increase volatility and improve peak shape[1][8]. | Required to form diastereomers (e.g., Mosher amides/esters)[9][10]. |
| Sensitivity | High, especially with UV or MS detection[11]. | Very high, particularly with FID or MS detectors[1]. | Lower; typically requires mg-scale sample quantity. |
| Resolution | Excellent; highly dependent on CSP and mobile phase selection[12]. | Excellent; dependent on chiral column and temperature programming[3]. | Dependent on magnetic field strength and choice of derivatizing agent. |
| Sample Throughput | Moderate to high. | High. | Low to moderate. |
| Development Effort | Can be intensive, requiring screening of columns and mobile phases[12]. | Moderate; primarily involves optimizing temperature gradient and derivatization. | Moderate; requires reaction optimization and spectral analysis. |
| Data Interpretation | Straightforward peak integration. | Straightforward peak integration. | Requires careful integration of well-resolved diastereomeric signals[10]. |
| Destructive? | Yes. | Yes. | No (sample can be recovered). |
Deep Dive 1: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is arguably the most versatile and powerful tool for enantiomeric separations[12]. The technique relies on a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, causing them to travel through the column at different rates and thus elute at different times.
Causality in Method Development: For amino alcohols like derivatives of this compound, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often the first choice due to their broad applicability[1]. However, this specific analyte lacks a strong UV chromophore, which is the most common mode of detection in HPLC. This necessitates a critical choice:
-
Derivatization: React the amino or hydroxyl group with a UV-active reagent (e.g., 3,5-dinitrobenzoyl chloride). This creates a derivative with strong UV absorbance, allowing for sensitive detection. This is an indirect method if the derivatizing agent is chiral and an achiral column is used, or a direct method if an achiral agent is used on a chiral column.
-
Alternative Detection: Employ detectors like Mass Spectrometry (MS) or Evaporative Light Scattering Detection (ELSD) that do not require a chromophore.
From a practical standpoint, derivatization is often preferred for routine analysis due to the robustness and accessibility of UV detectors.
Workflow for Chiral HPLC Analysis
Caption: A typical workflow for determining e.e. by Chiral HPLC.
Self-Validating HPLC Protocol (Indirect Method)
This protocol is considered self-validating because it includes the preparation of a racemic standard, which confirms peak identity and demonstrates the method's separatory capability.
-
Preparation of Racemic Standard: If a racemic sample of this compound is not available, prepare one by mixing equal amounts of the pure enantiomers or by synthesizing it via a non-stereoselective route.
-
Derivatization:
-
To 1 mg of the analyte (and the racemic standard in a separate vial) in 1 mL of dichloromethane, add 1.2 equivalents of triethylamine.
-
Add 1.1 equivalents of 3,5-dinitrobenzoyl chloride and stir at room temperature for 2 hours.
-
Quench the reaction with a small amount of methanol.
-
Dilute the sample to an appropriate concentration (e.g., 0.1 mg/mL) with the mobile phase.
-
-
Chromatographic Conditions:
-
Column: Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate)) or equivalent.
-
Mobile Phase: Hexane/Isopropanol (90:10 v/v). Rationale: A non-polar mobile phase is typically effective for polysaccharide CSPs.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Column Temperature: 25 °C.
-
-
Analysis:
-
Inject the derivatized racemic standard to determine the retention times (t_R1, t_R2) of the two enantiomers and to calculate the resolution factor (Rs). An Rs value > 1.5 is desirable for accurate quantification.
-
Inject the derivatized sample.
-
Calculate the e.e. using the peak areas of the two enantiomers.
-
Deep Dive 2: Chiral Gas Chromatography (GC)
For analytes that are volatile or can be made volatile, Chiral GC offers exceptional resolution and sensitivity[1][13]. The separation occurs on a capillary column coated with a chiral stationary phase, often a cyclodextrin derivative[3].
Causality in Method Development: The primary amino and hydroxyl groups in this compound make it polar and prone to hydrogen bonding, which results in poor peak shape (tailing) and low volatility in GC. Therefore, derivatization is not just optional; it is mandatory[7]. A common strategy is acylation (e.g., with trifluoroacetic anhydride, TFAA), which masks both polar groups, significantly increasing volatility and improving chromatographic performance[1].
Self-Validating GC Protocol
-
Preparation of Racemic Standard: As with HPLC, a racemic standard is essential for method validation.
-
Derivatization:
-
Dissolve ~1 mg of the analyte (and racemic standard) in 500 µL of dichloromethane.
-
Add 100 µL of trifluoroacetic anhydride (TFAA).
-
Cap the vial and heat at 60 °C for 30 minutes.
-
Cool to room temperature and carefully evaporate the excess reagent and solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent like ethyl acetate.
-
-
Chromatographic Conditions:
-
Column: A cyclodextrin-based chiral capillary column (e.g., Rt-βDEXsm).
-
Carrier Gas: Helium or Hydrogen.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 1 min, then ramp to 180 °C at 5 °C/min. Rationale: A temperature gradient is crucial for eluting the derivatives with good peak shape in a reasonable time.
-
Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Detector Temperature: 280 °C.
-
-
Analysis:
-
Inject the derivatized racemic standard to confirm the retention times and separation of the enantiomers.
-
Inject the derivatized sample and calculate the e.e. from the resulting peak areas.
-
Deep Dive 3: NMR Spectroscopy with Chiral Derivatizing Agents (CDAs)
NMR spectroscopy offers a distinct approach that does not rely on physical separation[6]. Instead, a mixture of enantiomers is converted into a mixture of diastereomers by reacting it with an enantiomerically pure chiral derivatizing agent (CDA)[5][14]. Since diastereomers have different physical properties, they produce distinct, resolvable signals in the NMR spectrum[5]. The ratio of these signals, determined by integration, directly reflects the original enantiomeric ratio.
Causality in Method Development: The most renowned CDA for alcohols and amines is α-methoxy-α-trifluoromethylphenylacetic acid, commonly known as Mosher's acid[9][10]. It is typically used as its acid chloride (MTPA-Cl). The resulting Mosher amides (from the amine) or esters (from the alcohol) place the protons of the original analyte into different chemical environments due to the anisotropic effect of the phenyl ring in the MTPA moiety. This leads to separate signals for each diastereomer, which can then be integrated[10]. For this compound, derivatization can occur at either the amine or the alcohol, but the amine is generally more nucleophilic and reacts more readily.
Workflow for NMR Analysis with a CDA
Caption: Workflow for determining e.e. via NMR with a chiral agent.
Self-Validating Mosher Amide Protocol
-
Reaction Setup:
-
In an NMR tube, dissolve 5-10 mg of the amino alcohol derivative in 0.7 mL of deuterated chloroform (CDCl₃) or deuterated pyridine.
-
Add a small, precisely known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) if absolute quantification is needed.
-
Acquire a preliminary ¹H NMR spectrum.
-
-
Derivatization:
-
Add 1.1 equivalents of enantiomerically pure (R)-MTPA-Cl to the NMR tube. Add a small amount of a non-nucleophilic base like pyridine if not already the solvent.
-
Cap the tube, mix thoroughly, and let the reaction proceed to completion (monitor by NMR; typically 15-30 minutes). Rationale: The reaction must be quantitative to ensure the measured diastereomeric ratio accurately reflects the initial enantiomeric ratio.
-
-
Analysis:
-
Acquire the final ¹H NMR spectrum. A higher field magnet (≥400 MHz) is recommended for better signal dispersion.
-
Identify a well-resolved proton signal that is split into two distinct peaks corresponding to the two diastereomers. Protons close to the stereocenter are most affected.
-
Carefully integrate both peaks of the diastereomeric pair.
-
Calculate the e.e. from the integration values.
-
-
Validation (Trustworthiness): For ultimate confidence, the experiment should be repeated using (S)-MTPA-Cl. The relative chemical shifts of the diastereomeric signals should invert, providing unambiguous confirmation of the assignment[9].
Conclusion and Expert Recommendations
The selection of an optimal method for determining the enantiomeric excess of this compound derivatives is a strategic decision based on the specific context of the analysis.
-
For high-throughput screening and routine quality control , Chiral GC is often the superior choice due to its speed, high resolution, and sensitivity, provided a robust derivatization protocol is established.
-
For method development flexibility and analysis of non-volatile derivatives , Chiral HPLC is the most powerful and versatile platform. Its main challenge lies in the initial screening phase to find the right combination of column and mobile phase.
-
When a non-destructive method is required, or for structural confirmation , NMR spectroscopy with a chiral derivatizing agent is an invaluable tool. While it has lower throughput and sensitivity, it provides rich structural information and is definitive when performed correctly.
Ultimately, the most trustworthy data often comes from orthogonal validation—confirming an e.e. value from a chromatographic technique with an NMR-based method. This dual approach provides the highest level of confidence, which is the gold standard in pharmaceutical development.
References
-
Chiral HPLC Separations . Phenomenex. [Link]
-
Kasprzyk-Hordern, B. (2010). A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids . PubMed. [Link]
-
Figueroa, J. S., et al. (2005). Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines . Journal of Chemical Education. [Link]
-
Akpa, E., et al. (2018). NMR Spectroscopic Determination of Enantiomeric Excess Using Small Prochiral Molecules . The Journal of Physical Chemistry B. [Link]
-
Various Authors. (2018). Which method of separation is more preferable, HPLC, NMR or GC for the determination of diastereoselectivity in polar or non-polar aldol products? . ResearchGate. [Link]
-
Hoye, T. R., et al. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons . Nature Protocols. [Link]
-
Al-Saeed, F. A., et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals . MDPI. [Link]
-
Nelson, E., et al. (2021). Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes . Chemical Science. [Link]
-
Ebinger, K., & Weller, H. N. Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules . Bristol-Myers Squibb. [Link]
-
Restek. A Guide to the Analysis of Chiral Compounds by GC . Restek. [Link]
-
Kumar, A., et al. (2018). NMR determination of enantiomeric excess . ResearchGate. [Link]
-
Armstrong, D. W., et al. (2004). Heptafluorobutyl Chloroformate-Based Sample Preparation Protocol for Chiral and Nonchiral Amino Acid Analysis by Gas Chromatography . ResearchGate. [Link]
-
R. R. Ribeiro, A., et al. (2018). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds . National Institutes of Health. [Link]
-
Krstulović, A. M. (1989). HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases . Journal of Chromatographic Science. [Link]
-
ResearchGate. (2025). Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines . ResearchGate. [Link]
-
University of Toronto. Assigning Stereochemistry and Determining Enantiomeric Purity . University of Toronto. [Link]
-
Li, X., et al. (2023). Synthesis of Enantiomers of Chiral Ester Derivatives Containing an Amide Group and their Chiral Recognition by ¹H NMR Spectroscopy . Scholars' Mine. [Link]
-
Ahuja, S. (2007). A Strategy for Developing HPLC Methods for Chiral Drugs . LCGC International. [Link]
-
An, F., et al. (2015). Determination of enantiomeric excess in amine derivatives with molecular self-assemblies . Angewandte Chemie. [Link]
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- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
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A Comparative Guide to the Synthesis of 4-Amino-3,3-dimethylbutan-1-ol for Researchers and Drug Development Professionals
Introduction
4-Amino-3,3-dimethylbutan-1-ol is a valuable building block in medicinal chemistry and drug development, finding application in the synthesis of various pharmaceutical candidates. Its structural motif, featuring a neopentyl group adjacent to a primary amine and a primary alcohol, imparts unique conformational constraints and physicochemical properties to target molecules. The efficient and scalable synthesis of this amino alcohol is therefore of significant interest to researchers in the field. This guide provides an in-depth comparison of the prevalent synthetic methodologies for preparing this compound, offering insights into the strategic advantages and practical considerations of each approach. We will delve into detailed experimental protocols, supported by comparative data, to empower chemists to select the most suitable route for their specific research and development needs.
Comparative Analysis of Synthetic Strategies
Several synthetic routes to this compound have been reported in the literature, each with its own set of advantages and disadvantages. The choice of a particular method often depends on factors such as the availability of starting materials, desired scale of the reaction, and tolerance for specific reagents and reaction conditions. Here, we compare two primary strategies:
-
Route A: From 3,3-Dimethylglutaric Anhydride via Curtius or Hofmann Rearrangement
-
Route B: From 3,3-Dimethyl-γ-butyrolactone via Aminolysis
The following table summarizes the key performance indicators for each route, providing a high-level overview for rapid comparison.
| Parameter | Route A: From 3,3-Dimethylglutaric Anhydride | Route B: From 3,3-Dimethyl-γ-butyrolactone |
| Starting Material | 3,3-Dimethylglutaric anhydride | 3,3-Dimethyl-γ-butyrolactone |
| Key Reactions | Anhydride opening, Curtius/Hofmann rearrangement, Reduction | Lactone aminolysis |
| Overall Yield | Moderate | Potentially higher |
| Scalability | Moderate | Good |
| Reagent Hazards | Use of azides (Curtius) or strong oxidants (Hofmann), and hydrides | High pressure and temperature for direct aminolysis |
| Stereocontrol | Not inherently stereoselective | Not inherently stereoselective |
Detailed Synthetic Methodologies and Experimental Protocols
Route A: Synthesis from 3,3-Dimethylglutaric Anhydride
This route offers a robust pathway to the target molecule through a series of well-established organic transformations. The key step involves the generation of an amine functionality from a carboxylic acid derivative via a rearrangement reaction. A closely analogous procedure for the synthesis of 4-amino-3-phenylbutyric acid from 3-phenylglutaric anhydride provides a strong basis for this approach[1].
Caption: Synthetic workflow for Route A.
Step 1: Synthesis of 3,3-Dimethyl-4-amidobutanoic Acid
-
In a well-ventilated fume hood, 3,3-dimethylglutaric anhydride is dissolved in a suitable non-protic solvent such as toluene.
-
The solution is cooled in an ice bath, and concentrated aqueous ammonia is added dropwise with vigorous stirring.
-
The reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
The resulting mixture is acidified with a strong acid (e.g., concentrated HCl) to precipitate the product.
-
The solid is collected by filtration, washed with cold water, and dried under vacuum to yield 3,3-dimethyl-4-amidobutanoic acid.
Causality: The nucleophilic attack of ammonia on one of the carbonyl carbons of the anhydride leads to the opening of the ring, forming the mono-amide mono-acid. The acidic workup is necessary to protonate the carboxylate and precipitate the product.
Step 2: Synthesis of 4-Amino-3,3-dimethylbutanoic Acid via Hofmann Rearrangement
-
To a cold aqueous solution of sodium hydroxide, bromine is added slowly to prepare a fresh solution of sodium hypobromite.
-
3,3-Dimethyl-4-amidobutanoic acid is then added portion-wise to the hypobromite solution, ensuring the temperature is maintained below 10 °C.
-
The reaction mixture is gradually heated and then refluxed until the rearrangement is complete.
-
After cooling, the solution is acidified to precipitate the crude amino acid.
-
The product is purified by recrystallization from a suitable solvent system (e.g., water/ethanol).
Causality: The Hofmann rearrangement of the primary amide in the presence of a halogen in basic solution results in the formation of a primary amine with one less carbon atom than the starting amide, in this case, leading to the desired γ-amino acid.
Step 3: Reduction of 4-Amino-3,3-dimethylbutanoic Acid to this compound
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), a suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) is prepared.
-
The suspension is cooled in an ice bath, and a solution of 4-amino-3,3-dimethylbutanoic acid in anhydrous THF is added dropwise. The amino group should be protected (e.g., as a Boc-carbamate) prior to this step to avoid side reactions.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours.
-
The reaction is carefully quenched by the sequential addition of water, 15% aqueous sodium hydroxide, and then more water.
-
The resulting precipitate is filtered off, and the filtrate is dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by distillation or chromatography to afford this compound.
Causality: Lithium aluminum hydride is a powerful reducing agent capable of reducing carboxylic acids to primary alcohols. The protection of the amine is crucial as the acidic proton of the ammonium salt would react with the hydride, consuming the reagent and potentially leading to incomplete reduction.
Route B: Synthesis from 3,3-Dimethyl-γ-butyrolactone
This approach presents a more direct route to the target molecule, contingent on the availability of the starting lactone. The key transformation is the aminolysis of the lactone ring.
Caption: Synthetic workflow for Route B.
Step 1: Synthesis of 4-Hydroxy-3,3-dimethylbutanamide
-
3,3-Dimethyl-γ-butyrolactone is placed in a high-pressure reactor.
-
A solution of ammonia in a suitable solvent (e.g., methanol or water) is added.
-
The reactor is sealed and heated to a high temperature (e.g., 150-200 °C) for several hours.
-
After cooling, the reactor is carefully vented, and the solvent is removed under reduced pressure to yield the crude 4-hydroxy-3,3-dimethylbutanamide.
-
The product can be purified by recrystallization or chromatography.
Causality: The high temperature and pressure facilitate the nucleophilic attack of ammonia on the electrophilic carbonyl carbon of the lactone, leading to ring opening and the formation of the corresponding hydroxy amide.
Step 2: Reduction of 4-Hydroxy-3,3-dimethylbutanamide to this compound
-
In a similar setup as described in Route A, Step 3, a suspension of LiAlH₄ in anhydrous THF is prepared.
-
A solution of 4-hydroxy-3,3-dimethylbutanamide in anhydrous THF is added dropwise to the cooled hydride suspension.
-
The reaction mixture is then refluxed to ensure complete reduction of the amide functionality.
-
The workup procedure is identical to that of Route A, Step 3, involving careful quenching, filtration, and purification to yield the final product.
Causality: LiAlH₄ is also a very effective reagent for the reduction of amides to their corresponding amines. In this case, it reduces the amide group to a primary amine, directly affording the target amino alcohol.
Conclusion
Both presented routes offer viable pathways for the synthesis of this compound.
-
Route A , while longer, proceeds through well-understood transformations and may be more amenable to laboratory-scale synthesis where the handling of azides or strong oxidants is manageable. The starting material, 3,3-dimethylglutaric anhydride, is commercially available.
-
Route B is more atom-economical and potentially more scalable for industrial applications, provided that the high-pressure aminolysis step can be safely and efficiently implemented. The availability and cost of the starting 3,3-dimethyl-γ-butyrolactone are key considerations for this route.
The ultimate choice of synthesis will depend on the specific constraints and objectives of the research or development program. It is recommended to perform a thorough safety assessment and small-scale trial of the chosen route before proceeding to a larger scale.
References
- Gopi, H. N., et al. (2003). Ambidexterity in achiral hybrid (αγ)n peptide molecules. Journal of the American Chemical Society, 125(46), 13936-13937.
- Prakash, G. K. S., et al. (2004). A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. Organic & Biomolecular Chemistry, 2(17), 2429-2434.
- Chandra, T., & Zebrowski, J. P. (2024). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. ACS Chemical Health & Safety, 31, 162–171.
-
Merlic, C. A. (n.d.). Workup for Aluminum Hydride Reductions. The Organic Companion. Retrieved from [Link]
- Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis (Vol. 1). Wiley.
- Brown, H. C. (1975). Organic Syntheses via Boranes. Wiley.
- CN102115450A - Preparation method for 4-amino-3-phenylbutyric acid. (2011). Google Patents.
-
SYNTHESIS OF 4-AMINOBUTYRIC ACID AND 2,4-DIAMINOBUTYRIC ACID FROM BUTYROLACTONE. (2025). ResearchGate. Retrieved from [Link]
-
The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. (n.d.). NIH. Retrieved from [Link]
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Performance Unveiled: A Comparative Guide to 4-Amino-3,3-dimethylbutan-1-ol and Its Structural Analogs in Modulating Gut Microbial Metabolism
In the intricate landscape of drug discovery and development, the nuanced interplay between chemical structure and biological function is a paramount consideration. This guide offers an in-depth comparative analysis of 4-Amino-3,3-dimethylbutan-1-ol and its structural analogs, with a specific focus on their performance as modulators of gut microbial choline trimethylamine (TMA) lyase. The insights provided herein are curated for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships (SAR) within this chemical class and to identify promising candidates for therapeutic intervention in cardiometabolic diseases.
Introduction: The Emerging Role of the Gut-Heart Axis
The gut microbiome has emerged as a critical regulator of human health and disease. A key metabolic pathway with profound implications for cardiovascular health is the microbial production of trimethylamine (TMA) from dietary choline. Gut microbial TMA lyase enzymes cleave choline to produce TMA, which is subsequently absorbed and oxidized in the liver to trimethylamine N-oxide (TMAO). Elevated TMAO levels have been strongly associated with an increased risk of atherosclerosis and other cardiovascular diseases.[1][2] Consequently, the inhibition of choline TMA lyase presents a compelling therapeutic strategy to mitigate these risks.[1][3] This guide focuses on this compound, a choline analog, and its structural variants, evaluating their potential as TMA lyase inhibitors.
Mechanism of Action: Targeting Choline TMA Lyase
The choline TMA lyase (CutC/D) is a glycyl radical enzyme that catalyzes the conversion of choline to TMA and acetaldehyde.[4] The binding of choline to the active site of CutC involves key interactions, including hydrogen bonding with active site residues and aromatic hydrogen bonding with the quaternary amine of choline.[4] Inhibitors of this enzyme, particularly structural analogs of choline, can competitively bind to the active site, thereby preventing the metabolism of choline and subsequent TMA production. The efficiency of these inhibitors is dictated by their structural similarity to choline and their ability to form stable interactions within the enzyme's active site.
Structural Analogs: A Comparative Overview
The performance of this compound as a potential TMA lyase inhibitor can be benchmarked against its structural analogs. The key structural modifications among these compounds involve the presence or absence of an amino group and the positioning of methyl groups on the butanol backbone.
Table 1: Structural and Physicochemical Properties of this compound and Its Analogs
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Predicted XlogP |
| This compound | C₆H₁₅NO | 117.19 | 0.1 | |
| 3,3-Dimethyl-1-butanol (DMB) | C₆H₁₄O | 102.18 | 1.7 | |
| 4-Amino-3-methylbutan-1-ol | C₅H₁₃NO | 103.16 | -0.2 | |
| 2-Amino-3,3-dimethylbutan-1-ol | C₆H₁₅NO | 117.19 | 0.4 |
Performance Analysis: Structure-Activity Relationship (SAR)
3,3-Dimethyl-1-butanol (DMB) is a well-characterized inhibitor of choline TMA lyase.[5] Studies have shown that DMB competitively inhibits TMA formation from choline both in vitro and in vivo.[5] This inhibition has been demonstrated to reduce plasma TMAO levels and attenuate atherosclerosis in animal models.[5]
The introduction of an amino group at the 4-position, as in This compound , is a critical modification. Choline, the natural substrate, possesses a quaternary ammonium group which is crucial for its binding to the TMA lyase active site.[4] The primary amino group in this compound, while not a quaternary amine, introduces a polar, positively chargeable group that could mimic the cationic head of choline. This could potentially lead to a stronger interaction with the enzyme's active site compared to the non-polar isobutyl group of DMB.
The position of the amino and methyl groups significantly influences activity. For instance, in 2-Amino-3,3-dimethylbutan-1-ol , the proximity of the amino group to the hydroxyl group might alter the molecule's conformation and its ability to fit into the active site, potentially impacting its inhibitory potency. Similarly, the single methyl group in 4-Amino-3-methylbutan-1-ol would present a different steric profile compared to the gem-dimethyl group in the parent compound, which could affect binding affinity.
Based on these structural considerations, it is hypothesized that this compound could be a more potent TMA lyase inhibitor than DMB due to the presence of the amino group. However, empirical testing is necessary to confirm this hypothesis and to quantify the inhibitory activity.
Experimental Protocols: In Vitro TMA Lyase Inhibition Assay
To empirically determine and compare the performance of this compound and its analogs, a robust in vitro TMA lyase inhibition assay is essential. The following protocol is adapted from established methods for measuring TMA formation.[6]
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against choline TMA lyase activity in a mixed microbial culture.
Materials:
-
Anaerobic growth medium
-
Fecal slurry from healthy human donors
-
Choline chloride
-
Test compounds (this compound and its analogs)
-
3,3-Dimethyl-1-butanol (DMB) as a positive control
-
d9-labeled trimethylamine (d9-TMA) as an internal standard
-
Acetonitrile
-
Ethyl bromoacetate
-
Ammonia solution
-
Formic acid
-
96-well plates
-
Anaerobic chamber
-
UHPLC-MS/MS system
Procedure:
-
Preparation of Fecal Slurry: Homogenize fresh fecal samples in anaerobic phosphate-buffered saline (PBS) to create a 20% (w/v) slurry inside an anaerobic chamber.
-
Assay Setup: In a 96-well plate, combine the anaerobic growth medium, fecal slurry, and varying concentrations of the test compounds or DMB.
-
Initiation of Reaction: Add choline chloride to each well to a final concentration of 100 µM to initiate the TMA formation reaction.
-
Incubation: Incubate the plate under anaerobic conditions at 37°C for a predetermined time (e.g., 12 hours).
-
Sample Quenching and Extraction: Stop the reaction by adding acetonitrile. Centrifuge the plate to pellet the solids.
-
Derivatization of TMA: Transfer the supernatant to a new plate. Add d9-TMA internal standard, ammonia, and ethyl bromoacetate to derivatize TMA to ethyl betaine for enhanced detection by mass spectrometry.
-
UHPLC-MS/MS Analysis: Analyze the derivatized samples using a UHPLC-MS/MS system to quantify the amount of TMA produced.
-
Data Analysis: Calculate the percentage of TMA formation inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
dot
Caption: Workflow for the in vitro TMA lyase inhibition assay.
Signaling Pathway: The Gut-Liver Axis in TMAO Production
The following diagram illustrates the metabolic pathway from dietary choline to the pro-atherogenic molecule TMAO, highlighting the central role of the microbial choline TMA lyase.
dot
Caption: The metabolic pathway of TMAO production and the inhibitory target.
Conclusion and Future Directions
While direct comparative data is currently limited, a thorough analysis of the structure-activity relationships of choline analogs suggests that this compound holds significant promise as an inhibitor of microbial choline TMA lyase. The presence of the amino group is anticipated to enhance its binding affinity to the enzyme's active site compared to its non-aminated counterpart, DMB.
To definitively establish the performance of this compound and its structural analogs, further empirical studies are warranted. The provided in vitro assay protocol offers a robust framework for such investigations. Future research should focus on:
-
Quantitative Performance Metrics: Determining the IC50 values of this compound and a panel of its structural analogs to establish a clear SAR.
-
In Vivo Efficacy: Evaluating the most potent inhibitors from in vitro studies in animal models of atherosclerosis to assess their ability to reduce plasma TMAO levels and prevent disease progression.
-
Safety and Toxicity: Conducting comprehensive toxicological studies to ensure the safety of lead compounds for potential therapeutic use.
The exploration of this class of compounds represents a promising avenue for the development of novel therapeutics targeting the gut microbiome to improve cardiovascular health.
References
-
Schugar, R. C., et al. (2022). Gut microbe-targeted choline trimethylamine lyase inhibition improves obesity via rewiring of host circadian rhythms. eLife, 11, e63998. [Link]
-
Wang, Z., et al. (2015). Non-lethal inhibition of gut microbial trimethylamine production for the treatment of atherosclerosis. Cell, 163(7), 1585-1595. [Link]
-
Kalnins, G., et al. (2021). Drug Discovery and Development of Novel Therapeutics for Inhibiting TMAO in Models of Atherosclerosis and Diabetes. Journal of Clinical Medicine, 10(16), 3658. [Link]
-
Schugar, R. C., et al. (2020). Small molecule inhibition of gut microbial choline trimethylamine lyase activity alters host cholesterol and bile acid metabolism. American Journal of Physiology-Heart and Circulatory Physiology, 318(6), H1495-H1506. [Link]
-
Orman, M., et al. (2019). Structure-based Design and Optimization of Novel Inhibitors for Gut Microbial TMA Lyase CutC. ResearchGate. [Link]
-
Seldin, M. M., et al. (2022). Gut‒heart axis: emerging therapies targeting trimethylamine N-oxide production. Journal of the American Heart Association, 11(1), e023223. [Link]
-
Hernández-Varela, J. C., et al. (2020). Anticancer and Structure Activity Relationship of Non-Symmetrical Choline Kinase Inhibitors. Molecules, 25(21), 5123. [Link]
-
Organ, C. L., et al. (2020). Nonlethal Inhibition of Gut Microbial Trimethylamine N‐oxide Production Improves Cardiac Function and Remodeling in a Murine Model of Heart Failure. Journal of the American Heart Association, 9(9), e016223. [Link]
-
Schugar, R. C., et al. (2022). Gut microbe-targeted choline trimethylamine lyase inhibition improves obesity via rewiring of host circadian rhythms. PubMed Central. [Link]
-
Rath, S., et al. (2021). Choline Metabolism to the Proatherogenic Metabolite Trimethylamine Occurs Primarily in the Distal Colon Microbiome In Vitro. Metabolites, 11(9), 608. [Link]
-
Roberts, A. B., et al. (2018). Development of a gut microbe-targeted non-lethal therapeutic to inhibit thrombosis potential. Nature Medicine, 24(9), 1407-1417. [Link]
-
Gubbi, J. (2018). Discovery and development of small molecule inhibitors of anaerobic microbial choline metabolism as potential therapeutics. DASH (Harvard). [Link]
-
Romo-Vaquero, M., et al. (2020). Development of a High-Throughput Method to Study the Inhibitory Effect of Phytochemicals on Trimethylamine Formation. Nutrients, 12(11), 3495. [Link]
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A Comparative Guide to the Cross-Validation of Analytical Data for 4-Amino-3,3-dimethylbutan-1-ol
For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. This guide provides an in-depth technical comparison of analytical methodologies for the characterization and quantification of 4-Amino-3,3-dimethylbutan-1-ol (CAS: 622865-33-2), a crucial building block in contemporary pharmaceutical synthesis. In the absence of standardized compendial methods for this specific analyte, this document synthesizes best practices from established analytical techniques for similar amino alcohols and adheres to the rigorous standards set forth by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).
The Analytical Challenge: Polarity and the Lack of a Chromophore
This compound presents a unique set of analytical challenges. Its structure, characterized by a primary amine and a primary alcohol, renders it highly polar and non-volatile. Furthermore, the absence of a significant UV-absorbing chromophore complicates detection by conventional High-Performance Liquid Chromatography (HPLC) with UV-Vis detectors. This necessitates either specialized chromatographic techniques or derivatization to achieve the required sensitivity and selectivity for robust analytical validation.
Strategic Cross-Validation Workflow
A robust analytical data package for this compound relies on the principle of cross-validation, wherein orthogonal analytical techniques are employed to provide a comprehensive and mutually reinforcing characterization of the analyte. This guide will focus on a tripartite approach, comparing HPLC with Charged Aerosol Detection (CAD), HPLC with Mass Spectrometry (MS), and Gas Chromatography with Mass Spectrometry (GC-MS) following derivatization.
Caption: A workflow for the cross-validation of this compound analytical data.
Method Comparison: HPLC-CAD vs. HPLC-MS vs. GC-MS
| Parameter | HPLC with Charged Aerosol Detection (CAD) | HPLC with Mass Spectrometry (MS) | Gas Chromatography with Mass Spectrometry (GC-MS) |
| Principle | Universal detection based on analyte particle charging. Response is independent of optical properties. | Selective detection based on mass-to-charge ratio (m/z). Provides structural information. | Separation of volatile compounds followed by mass-based detection. Requires derivatization for polar analytes. |
| Primary Use | Quantitative analysis (assay and purity) of the main component and non-volatile impurities. | Identification of impurities, confirmation of analyte identity, and quantification at low levels. | Orthogonal quantitative method and analysis of volatile and semi-volatile impurities. |
| Sample Prep | Simple dissolution in a suitable solvent. | Simple dissolution; mobile phase compatibility is key. | Derivatization to increase volatility and thermal stability. |
| Pros | - Universal detection for non-volatile analytes- Good for purity analysis- Robust and reproducible | - High specificity and sensitivity- Provides molecular weight and structural information- Ideal for impurity profiling | - High chromatographic efficiency- Excellent for separating volatile impurities- Confirmatory technique |
| Cons | - Non-linear response may require quadratic calibration- Not suitable for volatile compounds- No structural information | - Higher cost and complexity- Ion suppression effects can impact quantification | - Derivatization adds complexity and potential for side reactions- Not suitable for non-volatile impurities |
Experimental Protocols
Protocol 1: HPLC with Charged Aerosol Detection (CAD) for Assay and Purity
This method is proposed as the primary technique for quantifying this compound and its non-volatile impurities. Hydrophilic Interaction Liquid Chromatography (HILIC) is chosen for its superior retention of highly polar compounds.[1][2]
Chromatographic Conditions:
-
Column: HILIC Column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 5.0
-
Mobile Phase B: Acetonitrile
-
Gradient: 95% B to 50% B over 10 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 2 µL
-
Detector: Charged Aerosol Detector (CAD)
Validation Protocol (based on ICH Q2(R1)) [3][4]
-
Specificity: Analyze a placebo (synthesis starting materials and reagents without the final product) and a spiked sample to demonstrate no interference at the retention time of the analyte.
-
Linearity: Prepare a series of at least five concentrations of the analyte (e.g., 50-150% of the target concentration). Plot the peak area versus concentration and determine the correlation coefficient (r² > 0.99) and the regression equation.
-
Accuracy: Perform recovery studies by spiking a placebo with the analyte at three concentration levels (e.g., 80%, 100%, 120%) in triplicate. The mean recovery should be within 98.0-102.0%.
-
Precision (Repeatability): Analyze six replicate preparations of the analyte at 100% of the target concentration. The relative standard deviation (RSD) should be ≤ 2.0%.
-
Intermediate Precision: Repeat the precision study on a different day with a different analyst and/or instrument. The RSD between the two sets of data should be evaluated.
-
Range: The range is established from the linearity, accuracy, and precision studies.
Protocol 2: HPLC-MS for Impurity Identification and Characterization
This method utilizes the same chromatographic separation as Protocol 1 but couples it with a mass spectrometer for the identification of potential process-related impurities and degradation products.
Mass Spectrometry Conditions:
-
Ion Source: Electrospray Ionization (ESI), positive mode
-
Scan Range: m/z 50-500
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 350°C
Validation Approach: The primary focus for this method is specificity and identification. The mass spectrometer will provide the molecular weight of the main peak, confirming its identity as this compound (C₆H₁₅NO, MW: 117.19). Any additional peaks in the chromatogram can be investigated by their mass-to-charge ratio to propose potential structures for impurities.
Protocol 3: GC-MS for Orthogonal Quantification and Volatile Impurities
Due to its polarity and low volatility, this compound requires derivatization prior to GC analysis. Silylation is a common and effective derivatization technique for compounds containing hydroxyl and amino groups.[5]
Derivatization Procedure:
-
Evaporate a known amount of the sample to dryness under a stream of nitrogen.
-
Add 100 µL of N-Methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) and 100 µL of pyridine.
-
Heat the mixture at 70°C for 30 minutes.
-
Inject the derivatized sample into the GC-MS.
GC-MS Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Inlet Temperature: 250°C
-
Oven Program: 80°C hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min
-
Carrier Gas: Helium, constant flow of 1.2 mL/min
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Scan Range: m/z 40-600
Validation Protocol: The validation of this method would follow a similar path to Protocol 1, with a focus on demonstrating the completeness and reproducibility of the derivatization reaction.
Visualization of Analytical Workflows
Caption: Workflow for the quantitative analysis of this compound by HPLC-CAD.
Caption: Workflow for the orthogonal analysis of this compound by GC-MS.
Expected Impurity Profile and Specificity
Based on common synthetic routes for amino alcohols, potential impurities could include unreacted starting materials, residual solvents, and by-products from reduction or hydrolysis steps.[6][7] The proposed chromatographic methods should be evaluated for their ability to separate the main component from these potential impurities. The high specificity of MS detection is particularly advantageous for confirming the identity of any observed impurities.[8][9]
Conclusion
The cross-validation of analytical data using orthogonal techniques is essential for ensuring the quality and reliability of data for this compound. While HPLC-CAD provides a robust platform for routine quantification, its combination with HPLC-MS for impurity identification and GC-MS for confirmatory analysis and assessment of volatile impurities creates a comprehensive and scientifically sound analytical package. The methodologies and validation protocols outlined in this guide, grounded in ICH and USP principles, provide a solid foundation for the development of robust analytical control strategies for this important pharmaceutical intermediate.
References
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ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]
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ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]
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LCGC International. Mixed-Mode Chromatography—A Review. Available at: [Link]
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Ofni Systems. 〈1225〉 VALIDATION OF COMPENDIAL PROCEDURES. Available at: [Link]
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Journal of Chemical and Pharmaceutical Research. Determination of amino acid without derivatization by using HPLC - HILIC column. Available at: [Link]
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Inno Pharmchem. The Importance of High-Purity Amino Alcohols in Modern Peptide Synthesis. Available at: [Link]
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Agilent. Analysis of Amino Acids by HPLC. Available at: [Link]
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PubMed. Evaluation of mixed-mode chromatographic resins for separating IgG from serum albumin containing feedstock. Available at: [Link]
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USP. General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. Available at: [Link]
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Neuland Labs. Analytical Method Validation: Key Parameters & Common Challenges. Available at: [Link]
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PubMed. Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. Available at: [Link]
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FDA. Q2(R2) Validation of Analytical Procedures. Available at: [Link]
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Organic Chemistry Portal. Synthesis of 1,2-amino alcohols. Available at: [Link]
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Cytiva. Fundamentals of mixed mode (multimodal) chromatography. Available at: [Link]
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Chromatography Online. Direct Analysis of Amino Acids by HILIC–ESI-MS. Available at: [Link]
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Chemistry LibreTexts. 25.4: Analysis of Amino Acids. Available at: [Link]
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Diva-portal.org. Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis. Available at: [Link]
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Advanced Materials Technology. Analysis of Underivatized Essential Amino Acids by HILIC Separation using the HALO® Penta-hydroxy based Column and Single Quadrupole Mass Detection. Available at: [Link]
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Medicines for All institute (M4ALL). PROCESS DEVELOPMENT REPORT. Available at: [Link]
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Regulations.gov. Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics. Available at: [Link]
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Emery Pharma. A Step-by-Step Guide to Analytical Method Development and Validation. Available at: [Link]
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ResearchGate. A non-exhaustive list of derivatization reagents used in amine analysis (by GC, HPLC, and other methods). Available at: [Link]
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ACS Publications. Scalable Hydrophobic Tag-Assisted Convergent Synthesis of Cetrorelix Acetate. Available at: [Link]
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ACS Publications. Gas Chromatography–Mass Spectrometry Assessment of Amines in Port Wine and Grape Juice after Fast Chloroformate Extraction/Derivatization. Available at: [Link]
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A Cost-Benefit Analysis of 4-Amino-3,3-dimethylbutan-1-ol in Synthesis: A Guide for Researchers
In the landscape of pharmaceutical and materials science, the selection of appropriate building blocks is a critical decision that profoundly impacts the efficiency of synthetic routes, the cost of production, and the ultimate performance of the target molecules. This guide provides a comprehensive cost-benefit analysis of 4-Amino-3,3-dimethylbutan-1-ol, a sterically hindered amino alcohol, for researchers, scientists, and professionals in drug development. By examining its synthesis, potential applications, and comparing it with relevant alternatives, this document aims to equip scientists with the necessary data to make informed decisions in their synthetic endeavors.
The Synthetic Profile of this compound
A key precursor to this amino acid is 3,3-dimethylbutanoic acid. A patented method for the synthesis of 3,3-dimethylbutanoic acid involves the reaction of trimethylpyruvic acid with hydrazine to form a ketazine, which is subsequently treated with a base and hydrazine.[1] This provides a potential starting point for the synthesis of the target amino alcohol.
The subsequent conversion of the carboxylic acid to the amino alcohol can be achieved through a multi-step process analogous to the synthesis of (R)-3-aminobutanol, a key intermediate in the production of the HIV drug dolutegravir.[2][3] This process typically involves:
-
Esterification of the carboxylic acid.
-
Amino group protection (e.g., with a Boc group).
-
Reduction of the ester to the alcohol.
-
Deprotection of the amino group.
A critical step in this proposed synthesis is the reduction of the amino acid to the amino alcohol. The reduction of (R)-3-aminobutanoic acid to (R)-3-aminobutan-1-ol has been successfully achieved using the cost-effective reducing agent sodium aluminum hydride, with reported yields of 61-67%.[4] This suggests a viable and potentially economical route for the large-scale production of this compound.
The workflow for this proposed synthesis is outlined below:
Figure 1. Proposed synthetic workflow for this compound.
Cost Analysis: A Tale of Precursors and Processes
A comprehensive cost analysis requires an examination of the starting materials, reagents, and the efficiency of each synthetic step.
| Material | Role | Estimated Cost | Supplier Example |
| 3,3-Dimethylbutanal | Potential Precursor | ~$54/kg | IndiaMART |
| 4-((Tert-butoxycarbonyl)amino)-3,3-dimethylbutanoic acid | Protected Amino Acid Intermediate | $275/5g - $350/5g | Vibrant Pharma Inc. |
| (R)-3-Aminobutan-1-ol | Comparative Chiral Amino Alcohol | $150 - $345/kg (large scale) | M4ALL Report[4] |
Table 1: Cost of Potential Starting Materials and a Comparative Amino Alcohol
The significant cost of the protected amino acid intermediate from a commercial supplier highlights the economic advantage of an optimized, in-house synthesis, particularly for large-scale applications. The price of (R)-3-aminobutan-1-ol, a structurally similar chiral amino alcohol, serves as a valuable benchmark for the anticipated cost of this compound. Given that (R)-3-aminobutan-1-ol is a major cost driver in the synthesis of dolutegravir, it is reasonable to assume that the synthesis of other sterically hindered amino alcohols would also represent a significant portion of the overall cost of a final active pharmaceutical ingredient (API).[4]
The choice of reducing agent also plays a crucial role in the overall cost. While reagents like lithium aluminum hydride are highly effective, the use of more economical alternatives like sodium aluminum hydride can significantly reduce production costs.[4]
Performance and Applications: The Value of Steric Hindrance
The primary value proposition of this compound lies in the steric hindrance provided by the gem-dimethyl group adjacent to the amino and hydroxyl functionalities. This structural feature can impart unique properties to molecules that incorporate this building block.
While specific performance data for this compound is not extensively published, the applications of other hindered amino alcohols provide valuable insights into its potential uses. Sterically hindered amino alcohols are frequently employed in:
-
Asymmetric Synthesis: As chiral auxiliaries or ligands for metal-catalyzed reactions, where the steric bulk can control the stereochemical outcome of a reaction.
-
Drug Discovery: To introduce specific conformational constraints in a molecule, which can enhance binding affinity to a biological target, improve metabolic stability, or modulate pharmacokinetic properties. For instance, the related compound 3,3-dimethyl-1-butanol (DMB) has been shown to inhibit the microbial formation of trimethylamine (TMA), a metabolite linked to cardiovascular disease.[2][5] While not an amino alcohol, this demonstrates the biological relevance of the 3,3-dimethylbutyl moiety.
-
Materials Science: To create polymers with specific physical properties, where the bulky side chains can influence chain packing and material characteristics.
Comparative Analysis: Weighing the Alternatives
The selection of an amino alcohol building block depends on the specific requirements of the synthetic target. A comparison with other commercially available amino alcohols is therefore essential.
| Compound | Key Structural Feature | Potential Advantages | Potential Disadvantages |
| This compound | Gem-dimethyl group at C3 | High steric hindrance, potential for unique conformational effects and metabolic stability. | Higher cost of synthesis, less established in the literature. |
| (R)-3-Aminobutanol | Chiral, single methyl group at C3 | Well-established synthesis and applications, commercially available in enantiopure forms. | Lower steric bulk compared to the gem-dimethyl analogue. |
| 4-Amino-3-methylbutan-1-ol | Single methyl group at C3 | Moderate steric hindrance, potentially lower synthetic cost than the gem-dimethyl version. | May not provide the same degree of conformational constraint. |
| Valinol | Isopropyl group | Readily available from a natural amino acid, chiral. | Different substitution pattern may lead to different biological activity. |
| tert-Leucinol | tert-Butyl group | Very high steric bulk. | Potentially more challenging to incorporate synthetically due to extreme steric hindrance. |
Table 2: Comparison of this compound with Alternative Amino Alcohols
The choice between these alternatives will be dictated by the specific goals of the research. If maximal steric hindrance and the potential for novel intellectual property are paramount, this compound presents an attractive, albeit potentially more expensive, option. For applications where a moderate level of steric bulk is sufficient and cost is a major driver, simpler analogues like 4-amino-3-methylbutan-1-ol may be more suitable. When chirality is a key requirement, enantiopure building blocks like (R)-3-aminobutanol or those derived from the chiral pool are the logical choice.
Experimental Protocols: A Practical Guide
To facilitate the evaluation of this compound, the following are generalized, yet detailed, experimental protocols for its proposed synthesis.
Protocol 1: Synthesis of 4-((Tert-butoxycarbonyl)amino)-3,3-dimethylbutanoic Acid (Protected Amino Acid)
This protocol is a hypothetical adaptation of known procedures for the amination and protection of carboxylic acids.
-
Starting Material: 3,3-Dimethylbutanoic acid.
-
Step 1: α-Bromination. React 3,3-dimethylbutanoic acid with N-bromosuccinimide (NBS) and a catalytic amount of phosphorus tribromide (PBr₃) to yield 2-bromo-3,3-dimethylbutanoic acid.
-
Step 2: Azide Displacement. Treat the α-bromo acid with sodium azide (NaN₃) in a polar aprotic solvent like dimethylformamide (DMF) to produce 2-azido-3,3-dimethylbutanoic acid.
-
Step 3: Reduction of Azide. Reduce the azide to the corresponding amine using a standard method such as catalytic hydrogenation (H₂/Pd-C) or with triphenylphosphine (Staudinger reaction) followed by hydrolysis. This will yield 4-amino-3,3-dimethylbutanoic acid.
-
Step 4: Boc Protection. Protect the amino group by reacting the amino acid with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like sodium bicarbonate or triethylamine in a mixed aqueous/organic solvent system (e.g., dioxane/water).
-
Purification: Purify the final product by extraction and crystallization or column chromatography.
Protocol 2: Reduction of Protected Amino Acid to this compound
This protocol is adapted from the reported synthesis of (R)-3-aminobutanol.[4]
-
Starting Material: 4-((Tert-butoxycarbonyl)amino)-3,3-dimethylbutanoic acid.
-
Step 1: Reduction. In an inert atmosphere, suspend the protected amino acid in an anhydrous solvent such as tetrahydrofuran (THF). Slowly add a solution of a suitable reducing agent (e.g., sodium aluminum hydride or lithium aluminum hydride) in THF at a controlled temperature (e.g., 0 °C). Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Step 2: Quenching. Carefully quench the reaction by the sequential addition of water and a sodium hydroxide solution at 0 °C.
-
Step 3: Workup. Filter the resulting solids and wash with THF. Concentrate the filtrate under reduced pressure to obtain the crude Boc-protected amino alcohol.
-
Step 4: Deprotection. Dissolve the protected amino alcohol in a suitable solvent (e.g., dichloromethane or dioxane) and treat with a strong acid such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane.
-
Purification: After the reaction is complete, remove the solvent and excess acid under reduced pressure. The final product, this compound, can be purified by distillation or crystallization of its salt.
Figure 2. Experimental workflows for the synthesis of this compound.
Conclusion and Recommendations
This compound represents a valuable, albeit underutilized, building block for chemical synthesis. Its key advantage lies in the significant steric hindrance imparted by the gem-dimethyl group, which can be strategically employed to control molecular conformation and enhance metabolic stability in drug candidates.
Cost-Benefit Assessment:
-
Cost: The primary drawback is the current high cost of the protected amino acid precursor from commercial vendors. However, the proposed synthetic route from the relatively inexpensive 3,3-dimethylbutanoic acid suggests that a cost-effective, large-scale synthesis is achievable. The overall cost will be highly dependent on the optimization of each synthetic step, particularly the choice of reagents and purification methods.
-
Benefit: The potential benefits of incorporating this unique structural motif into novel molecules are substantial. The steric bulk can lead to improved biological activity and pharmacokinetic profiles, potentially justifying the higher initial investment in its synthesis.
Recommendations for Researchers:
-
For exploratory, small-scale synthesis where the unique steric properties are being investigated, purchasing the protected amino acid may be the most time-efficient approach.
-
For process development and large-scale synthesis, an in-house synthesis from 3,3-dimethylbutanoic acid is highly recommended to ensure economic viability.
-
Direct comparative studies with less hindered analogues should be conducted early in the research process to quantify the performance benefits of the gem-dimethyl group in the specific application.
By carefully weighing the synthetic costs against the potential performance gains, researchers can strategically leverage the unique properties of this compound to advance their scientific and drug development objectives.
References
- CN110683960A - Synthesis method of (R) -3-aminobutanol - Google Patents. (n.d.).
-
Medicines for All Institute. (2019). PROCESS DEVELOPMENT REPORT: A Low-Cost Synthesis of (R)-3-Aminobutan-1-ol. Retrieved from [Link]
-
Wikipedia. (2023, December 1). 3,3-Dimethyl-1-butanol. In Wikipedia. Retrieved January 26, 2026, from [Link]
-
IndiaMART. (n.d.). 3,3 Dimethyl Butyraldehyde(DMBA). Retrieved January 26, 2026, from [Link]
-
Gopi, H. N., et al. (2023). Ambidexterity and Left-Handedness Induced by Geminally Disubstituted γ Amino Acid Residues in Chiral 3 10 Helices. ResearchGate. Retrieved from [Link]
- CN110683960A - Synthesis method of (R) -3-aminobutanol - Google Patents. (n.d.).
- US6686501B2 - Processes for preparing 3.3-dimethylbutyric acid - Google Patents. (n.d.).
-
PubChem. (n.d.). 4-Amino-3-methylbutan-1-ol. Retrieved January 26, 2026, from [Link]
-
Comptes Rendus de l'Académie des Sciences. (n.d.). Synthesis and kinetic evaluation of analogs of (E)-4-amino-3-methylbut-2-en-1-yl diphosphate, a potent inhibitor of the IspH metalloenzyme. Retrieved January 26, 2026, from [Link]
-
PubMed. (2024). 3,3-Dimethyl-1-butanol attenuates cardiac remodeling in pressure-overload-induced heart failure mice. Retrieved January 26, 2026, from [Link]
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A Comparative Guide to the Reaction Products of 4-Amino-3,3-dimethylbutan-1-ol
For researchers, scientists, and professionals in drug development, the precise characterization of reaction products is paramount. This guide provides an in-depth analysis of the products formed from the reaction of 4-Amino-3,3-dimethylbutan-1-ol, with a primary focus on its interaction with nitrous acid. We will explore the underlying mechanisms, present comparative experimental data, and detail the protocols necessary for structural confirmation. This document is designed to be a practical resource, blending theoretical principles with actionable experimental insights.
Introduction: The Significance of this compound in Synthesis
This compound is a bifunctional molecule containing both a primary amine and a primary alcohol. This structure makes it a valuable building block in organic synthesis, particularly in the construction of complex molecules with specific stereochemistry. The presence of the sterically demanding tert-butyl group often imparts unique reactivity and selectivity in chemical transformations. Understanding the outcome of its reactions is crucial for its effective utilization in the synthesis of novel compounds, including potential pharmaceutical candidates.
The Tiffeneau-Demjanov Rearrangement: A Key Transformation
The reaction of 1,2-amino alcohols with nitrous acid is a classic transformation known as the Tiffeneau-Demjanov rearrangement. This reaction proceeds through the diazotization of the primary amine, forming an unstable diazonium salt which then eliminates nitrogen gas to generate a carbocation. This carbocation can then undergo rearrangement, leading to a variety of products. In the case of acyclic amino alcohols like this compound, this rearrangement can result in the formation of diols or carbonyl compounds.
Reaction Mechanism
The reaction is initiated by the in-situ formation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a strong acid. The electrophilic nitrosonium ion (NO⁺) then reacts with the nucleophilic primary amine to form a diazonium salt. The subsequent loss of nitrogen gas, a thermodynamically favorable process, leads to a primary carbocation. This carbocation is highly unstable and will readily rearrange to a more stable carbocation.
Two primary rearrangement pathways are possible for the carbocation derived from this compound:
-
Hydride Shift: A hydride shift from the adjacent carbon bearing the hydroxyl group would lead to a more stable tertiary carbocation. Subsequent attack by water would yield a diol.
-
Alkyl Shift (Pinacol-type rearrangement): Migration of the carbon-carbon bond adjacent to the carbocation would also lead to a more stable carbocation, which upon tautomerization of the resulting enol, would form an aldehyde.
The following diagram illustrates these potential pathways:
Caption: Reaction pathways of this compound with nitrous acid.
Experimental Protocol: Tiffeneau-Demjanov Rearrangement of this compound
The following is a representative protocol for conducting the Tiffeneau-Demjanov rearrangement. It is crucial to perform this reaction under controlled temperature conditions to minimize side reactions.
Materials:
-
This compound
-
Sodium Nitrite (NaNO₂)
-
Hydrochloric Acid (HCl), 2M
-
Diethyl ether
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.17 g, 10 mmol) in 2M HCl (20 mL) in a 100 mL round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (0.83 g, 12 mmol) in water (5 mL) dropwise to the stirred solution, maintaining the temperature below 5 °C.
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1 hour.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Extract the reaction mixture with diethyl ether (3 x 30 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Analyze the crude product mixture by Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to determine the product distribution.
Characterization of Reaction Products
The primary products expected from the Tiffeneau-Demjanov rearrangement of this compound are 3,3-dimethylbutane-1,2-diol and 2,2-dimethylbutanal. Their structural confirmation relies on a combination of spectroscopic techniques.
Product Comparison: Spectral Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key ¹H NMR Signals (δ ppm, CDCl₃) | Key ¹³C NMR Signals (δ ppm, CDCl₃) | Key Mass Spec (m/z) Fragments |
| Starting Material: | C₆H₁₅NO | 117.19 | 0.90 (s, 9H, C(CH₃)₃), 1.45 (t, 2H, CH₂-CH₂OH), 2.65 (s, 2H, CH₂-NH₂), 3.65 (t, 2H, CH₂OH) | 27.0 (C(CH₃)₃), 33.5 (C(CH₃)₃), 40.0 (CH₂-NH₂), 60.0 (CH₂-OH) | 117 (M+), 100, 86, 57 |
| Product 1: | C₆H₁₄O₂ | 118.17 | 0.92 (s, 9H, C(CH₃)₃), 3.45-3.65 (m, 3H, CH(OH)-CH₂(OH)) | 25.9 (C(CH₃)₃), 34.5 (C(CH₃)₃), 65.8 (CH₂OH), 78.9 (CHOH) | 118 (M+), 103, 87, 59, 57 |
| Product 2: | C₆H₁₂O | 100.16 | 1.05 (s, 9H, C(CH₃)₃), 2.15 (s, 2H, CH₂-CHO), 9.75 (s, 1H, CHO) | 24.5 (C(CH₃)₃), 45.0 (C(CH₃)₃), 52.0 (CH₂-CHO), 204.0 (CHO) | 100 (M+), 85, 71, 57, 43, 29 |
Alternative Reactions of this compound: A Comparative Overview
To provide a broader context for the reactivity of this compound, we will briefly explore two alternative transformations: N-acylation and oxidation.
N-Acylation
The primary amine of this compound can be selectively acylated in the presence of the hydroxyl group due to its higher nucleophilicity. This reaction is typically carried out using an acylating agent such as an acid chloride or anhydride under basic conditions.
Experimental Workflow: N-Acylation
Caption: A typical workflow for the N-acylation of this compound.
The resulting N-acylated product, N-(4-hydroxy-2,2-dimethylbutyl)acetamide, can be readily characterized by the appearance of a new amide carbonyl signal in the ¹³C NMR spectrum (around 170 ppm) and a characteristic singlet for the acetyl methyl group in the ¹H NMR spectrum (around 2.0 ppm).
Oxidation
The primary alcohol functionality can be oxidized to an aldehyde or a carboxylic acid using appropriate oxidizing agents. The choice of oxidant and reaction conditions will determine the final product. For example, a mild oxidizing agent like pyridinium chlorochromate (PCC) would favor the formation of the corresponding aldehyde, 4-amino-3,3-dimethylbutanal.
Conclusion: Navigating the Reactivity of a Versatile Building Block
The reaction of this compound with nitrous acid is a classic example of the Tiffeneau-Demjanov rearrangement, leading to a mixture of rearranged products, primarily 3,3-dimethylbutane-1,2-diol and 2,2-dimethylbutanal. The structural elucidation of these products is readily achievable through standard spectroscopic techniques. By understanding the mechanistic underpinnings of this and other transformations, such as N-acylation and oxidation, researchers can effectively harness the synthetic potential of this versatile amino alcohol. This guide provides a foundational framework for the confirmation of its reaction products, empowering scientists to make informed decisions in their synthetic endeavors.
References
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Tiffeneau-Demjanov Rearrangement. Chemistry LibreTexts. [Link]
-
PubChem Compound Summary for CID 55290156, this compound. National Center for Biotechnology Information. [Link]
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PubChem Compound Summary for CID 101077, 3,3-Dimethylbutane-1,2-diol. National Center for Biotechnology Information. [Link]
-
PubChem Compound Summary for CID 137426, 2,2-dimethylbutanal. National Center for Biotechnology Information. [Link]
-
A conventional new procedure for N-acylation of unprotected amino acids. Fujisaki, F., Oishi, M., & Sumoto, K. (2007). Chemical & pharmaceutical bulletin, 55(1), 124–127. [Link]
-
Oxidation of Primary Alcohols to Carboxylic Acids and Aldehydes. Organic Chemistry Portal. [Link]
A Comparative Guide to Chiral Auxiliaries: Evaluating Evans' Oxazolidinones and Oppolzer's Camphorsultam in Asymmetric Synthesis
A Note to Our Readers: The initial focus of this guide was to evaluate the efficiency of 4-Amino-3,3-dimethylbutan-1-ol as a chiral auxiliary. However, a comprehensive review of the scientific literature has revealed a notable absence of published data regarding its application and performance in asymmetric synthesis. Consequently, a direct comparison of its efficacy against established chiral auxiliaries is not feasible at this time.
Therefore, this guide has been expertly curated to provide a detailed, data-driven comparison of two of the most reliable and widely utilized classes of chiral auxiliaries: Evans' Oxazolidinones and Oppolzer's Camphorsultam . This analysis will serve as an invaluable resource for researchers, scientists, and drug development professionals by providing the in-depth technical insights and comparative data necessary to make informed decisions in the design and execution of asymmetric syntheses.
Introduction: The Enduring Role of Chiral Auxiliaries
In the landscape of asymmetric synthesis, the ability to control the three-dimensional arrangement of atoms is paramount. Chiral auxiliaries are powerful tools in this endeavor, functioning as temporary, covalently bonded stereodirecting groups.[1] By attaching a chiral auxiliary to a prochiral substrate, chemists can effectively guide subsequent chemical transformations to favor the formation of one diastereomer over another.[2] The auxiliary is then cleaved and ideally recycled, leaving behind an enantiomerically enriched product.[3] The utility of a chiral auxiliary is benchmarked by several key criteria: its ease of synthesis and attachment, the level of stereocontrol it imparts, and the facility of its removal without compromising the stereochemical integrity of the product.[4]
This guide will delve into the mechanistic underpinnings and practical applications of two cornerstone chiral auxiliaries, providing a comparative framework for their evaluation.
I. Evans' Oxazolidinone Auxiliaries: A Gold Standard in Asymmetric Synthesis
First introduced by David A. Evans, chiral oxazolidinones have become synonymous with reliable and predictable stereocontrol in a multitude of asymmetric transformations, including alkylations, aldol reactions, and Diels-Alder reactions.[] Derived from readily available amino acids, these auxiliaries leverage a rigid cyclic structure to effectively shield one face of an attached enolate, thereby directing the approach of an electrophile.[6]
A. Synthesis and Acylation of Evans' Auxiliaries
A significant advantage of Evans' auxiliaries is their straightforward synthesis from common amino acids. For instance, the widely used (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone can be prepared from L-norephedrine. The attachment of an acyl group to the oxazolidinone nitrogen is a critical first step, typically achieved by deprotonation with a strong base like n-butyllithium followed by reaction with an acid chloride.
Experimental Protocol: Acylation of an Evans' Oxazolidinone
-
Preparation: A flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen) is charged with the chiral oxazolidinone (1.0 eq.) and anhydrous tetrahydrofuran (THF). The solution is cooled to -78 °C in a dry ice/acetone bath.
-
Deprotonation: n-Butyllithium (1.05 eq.) is added dropwise to the stirred solution. The reaction is allowed to proceed for 15-20 minutes.
-
Acylation: The desired acid chloride (1.1 eq.) is added slowly to the reaction mixture. The solution is stirred at -78 °C for 1 hour and then allowed to warm to room temperature over 1-2 hours.
-
Workup: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
B. Asymmetric Alkylation
The diastereoselective alkylation of N-acylated oxazolidinones is a robust method for the synthesis of chiral carboxylic acid derivatives. The stereochemical outcome is dictated by the chelated Z-enolate intermediate, where the substituent on the oxazolidinone effectively blocks one face of the enolate.
Caption: Workflow for Asymmetric Alkylation using Evans' Auxiliaries.
C. Asymmetric Aldol Reactions
Evans' auxiliaries provide excellent stereocontrol in aldol reactions, leading to the formation of syn-aldol products with high diastereoselectivity. The reaction proceeds through a Zimmerman-Traxler-like transition state, where the boron enolate forms a six-membered ring with the aldehyde.[7]
II. Oppolzer's Camphorsultam: A Rigid and Reliable Alternative
Derived from naturally occurring camphor, Oppolzer's camphorsultam offers a highly rigid bicyclic framework that provides exceptional steric shielding. This rigidity often translates to very high levels of diastereoselectivity in a range of asymmetric transformations.
A. Synthesis and Derivatization
Oppolzer's camphorsultam is commercially available in both enantiomeric forms. Acylation of the sultam nitrogen is typically achieved under standard conditions, similar to those used for Evans' auxiliaries.
B. Comparative Performance in Asymmetric Reactions
| Reaction Type | Evans' Oxazolidinone | Oppolzer's Camphorsultam | Key Considerations |
| Alkylation | High d.e. (>95%) | High d.e. (>95%) | Both are highly effective. Choice may depend on substrate and desired product configuration. |
| Aldol Reaction | High syn-selectivity | High syn-selectivity | Evans' auxiliaries are more commonly cited for this transformation. |
| Diels-Alder | Good to excellent d.e. | Excellent d.e. | The rigid structure of camphorsultam often provides superior facial discrimination. |
| Cleavage | Milder conditions often suffice (e.g., LiOH/H₂O₂)[8] | Can require more forcing conditions for hydrolysis. | Reductive cleavage methods are applicable to both. |
| Recyclability | Generally good | Generally good | Both auxiliaries can be recovered and reused. |
III. Mechanistic Insights and Predictive Models
The high degree of stereoselectivity observed with these auxiliaries can be rationalized through well-established transition state models. For Evans' auxiliaries, the formation of a chelated Z-enolate is key to predictable facial selectivity. In the case of Oppolzer's camphorsultam, the rigid camphor backbone provides a highly predictable steric environment.
Caption: Models for Stereocontrol in Evans' and Oppolzer's Auxiliaries.
IV. Cleavage and Recycling of Auxiliaries
A critical step in the application of chiral auxiliaries is their removal to afford the desired enantiomerically enriched product. A variety of methods have been developed for the cleavage of N-acyl oxazolidinones and camphorsultams, allowing for the isolation of products with different functional groups.
Table of Common Cleavage Methods
| Desired Product | Reagents | Comments |
| Carboxylic Acid | LiOH, H₂O₂ | Mild conditions, particularly effective for Evans' auxiliaries.[8] |
| Alcohol | LiAlH₄, NaBH₄ | Reductive cleavage. |
| Aldehyde | LiAlH₄ (controlled), DIBAL-H | Requires careful control of reaction conditions. |
| Ester | NaOMe/MeOH | Transesterification. |
The ability to recover and reuse the chiral auxiliary is a key consideration for process efficiency and cost-effectiveness. Both Evans' oxazolidinones and Oppolzer's camphorsultam can typically be recovered in high yield after cleavage.
V. Conclusion and Future Outlook
Both Evans' oxazolidinones and Oppolzer's camphorsultam have proven to be exceptionally reliable and versatile chiral auxiliaries in asymmetric synthesis. The choice between them often depends on the specific transformation, the desired stereochemical outcome, and the nature of the substrate. While Evans' auxiliaries are perhaps more widely employed in asymmetric aldol reactions, the rigid framework of Oppolzer's camphorsultam can offer superior stereocontrol in other contexts, such as Diels-Alder reactions.
The continued development of new chiral auxiliaries remains an active area of research, with a focus on improving efficiency, reducing cost, and expanding the scope of their application. While data on the performance of this compound is currently unavailable, the principles and comparative data presented in this guide for established auxiliaries provide a robust framework for the evaluation of any new candidate. As the demand for enantiomerically pure compounds in pharmaceuticals and other advanced materials continues to grow, the strategic application of well-understood chiral auxiliaries will remain an indispensable tool for the synthetic chemist.
References
- Evans, D. A.; et al. Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of a-substituted carboxylic acids. J. Am. Chem. Soc.1982, 104 (6), 1737–1739.
- Evans, D. A., Helmchen, G., & Rüping, M. (2007). Chiral Auxiliaries in Asymmetric Synthesis.
-
Wikipedia. Chiral auxiliary. [Link]
-
CHEMMaster FREE Chemistry. (2018, February 16). asymmetric induction-chiral auxiliary (chemmasters.online) [Video]. YouTube. [Link]
- Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances, 2016, 6, 87179-87205.
- Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. Org. Lett.2019, 21 (13), 5036–5039.
- Torssell, S. (2007). Stereoselective Synthesis of Amino Alcohols: Applications to Natural Product Synthesis. Diva-Portal.org.
- Diastereoselective Functionalization of Chiral N‐Acyl‐1,3‐oxazolidines and Their Applications in the Synthesis of Bioactive Molecules. Eur. J. Org. Chem.2019, 2019 (26), 4151-4168.
- Myers, A. G., et al. (2012). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Angew. Chem. Int. Ed., 51(14), 3357-3361.
- Asymmetric Construction of All-Carbon Quaternary Stereocenters by Chiral-Auxiliary-Mediated Claisen Rearrangement and Total Synthesis of (+)-Bakuchiol. Molecules2018, 23(10), 2485.
- The Catalytic Asymmetric Diels–Alder Reactions and Post-cycloaddition Reductive Transpositions of 1-Hydrazinodienes. J. Am. Chem. Soc.2011, 133(40), 16199-16208.
-
University of York. Asymmetric Synthesis. [Link]
- Diastereoconvergent synthesis of anti-1,2-amino alcohols with N-containing quaternary stereocenters via selenium-catalyzed intermolecular C–H amination.
- Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. J. Org. Chem.2021, 86(10), 7126-7134.
-
D.7 Chiral auxiliaries (HL). (2017, April 15). [Video]. YouTube. [Link]
-
Diastereoselectivity in Aldol condensation. (2020, November 4). [Video]. YouTube. [Link]
-
Massachusetts Institute of Technology. Asymmetric Catalysis of Diels-Alder Reactions. [Link]
- Asymmetric Synthesis of Tertiary Benzylic Alcohols. J. Am. Chem. Soc.2011, 133(9), 2824-2827.
-
Diastereoselectivity in Aldol Reactions. Pharmacy 180. [Link]
-
Meyers Asymmetric Alkylation. ChemTube3D. [Link]
- Connecting the complexity of stereoselective synthesis to the evolution of predictive tools. Chem. Sci., 2025, 16, 1-19.
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LTQ 3.1, Spring 2024. (2024, February 6). Diels-Alder Reaction Practice [Video]. YouTube. [Link]
-
Kwan, E. E. 8 - Aldol Reaction.pdf. [Link]
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A Comparative Guide to Chiral Amino Alcohols in Asymmetric Synthesis: Benchmarking Ligand Performance in Enantioselective Alkylzinc Additions
For professionals in drug development and organic synthesis, the selection of an effective chiral auxiliary or ligand is a critical decision that dictates the stereochemical outcome of a reaction. This guide provides an in-depth comparison of various chiral amino alcohols used as precursors for ligands in one of the most fundamental C-C bond-forming reactions: the enantioselective addition of diethylzinc to aldehydes.
While established amino alcohols like prolinol and ephedrine derivatives are commonplace, this guide also considers the structural attributes of less-benchmarked scaffolds, such as 4-Amino-3,3-dimethylbutan-1-ol . We will dissect how the structural nuances of the amino alcohol backbone influence catalytic activity and stereoselectivity, providing researchers with the data and mechanistic insights needed to make informed decisions for their synthetic campaigns.
The Crucial Role of Ligand Architecture in Asymmetric Catalysis
The enantioselective addition of organozinc reagents to carbonyls is a powerful method for producing chiral secondary alcohols. The reaction's success hinges on the formation of a chiral catalyst in situ from the organozinc reagent and a chiral ligand, typically a β- or γ-amino alcohol. The ligand's structure governs the geometry of the transition state, directly influencing the facial selectivity of the nucleophilic attack on the aldehyde.
Key structural features of the amino alcohol that impact performance include:
-
Steric Hindrance: Bulky substituents near the coordinating heteroatoms (N and O) can create a well-defined chiral pocket, enhancing enantioselectivity. The gem-dimethyl group in a ligand derived from this compound, for example, would offer significant steric bulk adjacent to the nitrogen atom.
-
Conformational Rigidity: Cyclic or bicyclic backbones, such as those found in prolinol or pinane-derived ligands, restrict conformational freedom. This pre-organization of the catalytic complex can lead to higher and more predictable enantiomeric excesses (% ee).
-
Electronic Effects: The electronic nature of substituents can influence the Lewis acidity of the zinc center and the nucleophilicity of the ethyl group, modulating reaction rates.
The following sections will compare ligands derived from different amino alcohol scaffolds in the context of the enantioselective addition of diethylzinc (Et₂Zn) to a standard substrate, benzaldehyde.
Experimental Workflow: A Self-Validating System
The protocols described are designed to be self-validating. Consistency in reaction setup, purification, and analysis is paramount for comparing results across different catalytic systems. A generalized workflow is presented below, which forms the basis for the specific protocols detailed in the subsequent sections.
Caption: Generalized workflow for the enantioselective addition of diethylzinc to benzaldehyde.
Performance Benchmark: Pinane-Based 1,4-Amino Alcohols
Ligands derived from naturally occurring chiral molecules, such as β-pinene, offer a rigid and predictable stereochemical environment. A study by P. Kiliç et al. describes the synthesis and application of pinane-based 1,4-amino alcohols in the diethylzinc addition reaction.[1] The rigid bicyclic structure is expected to provide excellent stereocontrol.
Data Summary: Pinane-Derived Ligand
| Ligand Structure | Substrate | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Yield (%) | % ee | Source |
| (Structure from Ref[1]) | Benzaldehyde | 2 | 25 | 24 | 95 | 92 (R) | [1] |
Note: A placeholder image is used as the exact structure diagram from the reference is not available.
Causality and Mechanistic Insight
The high enantioselectivity observed with the pinane-based ligand can be attributed to its rigid scaffold.[1] The fused ring system locks the conformation of the six-membered zinc-amino alcohol complex formed in situ. This rigidity creates a highly organized transition state where one face of the benzaldehyde is effectively shielded by the bulky pinane framework, forcing the ethyl group from the diethylzinc to add to the other face with high preference.
Experimental Protocol (Representative)
Methodology adapted from Kiliç, P., et al. (2020).[1]
-
To a solution of the pinane-based amino alcohol ligand (0.02 mmol, 2 mol%) in anhydrous toluene (2 mL) under an argon atmosphere, diethylzinc (1.1 mmol, 1.1 mL of 1.0 M solution in hexanes) is added dropwise at 0°C.
-
The mixture is stirred at 0°C for 30 minutes and then allowed to warm to 25°C.
-
Benzaldehyde (1.0 mmol) is added, and the reaction is stirred at 25°C for 24 hours.
-
The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution (5 mL).
-
The aqueous layer is extracted with ethyl acetate (3 x 10 mL).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography (hexanes/ethyl acetate gradient) to afford (R)-1-phenyl-1-propanol.
-
The enantiomeric excess is determined by chiral HPLC analysis.
Performance Benchmark: Pseudoephedrine and Pseudoephenamine Auxiliaries
Pseudoephedrine is a widely used chiral auxiliary for diastereoselective alkylations.[2][3] Its utility stems from the formation of a rigid five-membered chelate with a metalated amide enolate, which directs incoming electrophiles. While not typically used as a catalytic ligand in the same manner as for zinc additions, its principle of stereocontrol is relevant. A superior alternative, pseudoephenamine, has been developed to overcome regulatory restrictions and often provides even better stereoselectivity, particularly in the formation of quaternary centers.[2][3]
Data Summary: Asymmetric Alkylation using Pseudoephenamine
This table illustrates the performance in a different, but related, asymmetric C-C bond formation to highlight the effectiveness of this class of amino alcohols.
| Auxiliary | Substrate (Amide) | Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) | Source |
| (1S,2S)-Pseudoephenamine | Propionamide derivative | Benzyl bromide | >99:1 | 94 | [2][3] |
| (1S,2S)-Pseudoephedrine | Propionamide derivative | Benzyl bromide | 97:3 | 91 | [2][3] |
Causality and Mechanistic Insight
The exceptional stereocontrol exerted by pseudoephenamine is due to the formation of a rigid lithium chelate involving the amide oxygen and the auxiliary's hydroxyl group.[2][3] The phenyl groups on the auxiliary effectively block one face of the resulting enolate. The incoming electrophile (e.g., benzyl bromide) can only approach from the less sterically hindered face, leading to a high degree of diastereoselectivity. The greater steric bulk of pseudoephenamine's second phenyl group (compared to pseudoephedrine's methyl group) enhances this facial blocking, often resulting in superior selectivity.[2][3]
Caption: Workflow for asymmetric alkylation using a chiral auxiliary like pseudoephenamine.
Prospective Analysis: Ligands from this compound
Structural Features:
-
Acyclic & Flexible Backbone: Unlike pinane or prolinol, the butanol backbone is acyclic, which could lead to lower enantioselectivity due to conformational flexibility. However, this flexibility can sometimes be advantageous for accommodating a wider range of substrates.
-
Sterically Demanding gem-Dimethyl Group: The defining feature is the C3-gem-dimethyl substitution. This creates significant steric bulk proximal to the nitrogen atom. In a catalytic complex, this group would be positioned to heavily influence the chiral environment around the metal center.
Hypothesized Performance: A chiral ligand formed from (S)-4-Amino-3,3-dimethylbutan-1-ol and diethylzinc would likely form a six-membered chelate. The gem-dimethyl group would project outwards, creating a significant steric shield. This could be highly effective at differentiating the faces of an incoming aldehyde, potentially leading to high % ee. The key challenge would be whether the flexible backbone can adopt a low-energy conformation that consistently enforces this selectivity. The performance would likely be highly dependent on temperature and solvent, which influence conformational equilibria.
Conclusion and Recommendations
This guide demonstrates that the structural characteristics of the parent chiral amino alcohol are a primary determinant of success in asymmetric synthesis.
-
For High Enantioselectivity and Predictability: Rigid, conformationally restricted ligands derived from scaffolds like pinane are superior choices. Their pre-organized nature consistently delivers high enantiomeric excesses.[1]
-
For Diastereoselective Alkylations: Auxiliaries like pseudoephenamine offer exceptional and often superior performance to classic reagents like pseudoephedrine, particularly when constructing sterically congested stereocenters.[2][3]
-
Future Outlook for this compound: While underexplored, the unique steric profile of this amino alcohol makes it an intriguing candidate for ligand development. Researchers are encouraged to investigate its application, particularly in reactions where a bulky, flexible ligand might offer unique advantages. The key will be to control the conformational dynamics of the catalytic complex to maximize stereochemical induction.
Ultimately, the optimal choice of chiral amino alcohol will depend on the specific reaction, substrate, and desired outcome. This comparative guide provides the foundational data and mechanistic rationale to aid researchers in this critical selection process.
References
-
Kiliç, P., et al. (2020). Stereoselective Synthesis and Applications of Pinane-Based Chiral 1,4-Amino Alcohol Derivatives. ResearchGate. [Link]
-
Myers, A. G., et al. (2012). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Harvard University. [Link]
-
Myers, A. G., et al. (2012). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. PMC - NIH. [Link]
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A Comparative Guide to the Application of 4-Amino-3,3-dimethylbutan-1-ol (tert-Leucinol) in Chiral Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the stereoselective synthesis of drug candidates is of paramount importance. The use of chiral auxiliaries remains a cornerstone of asymmetric synthesis, guiding the formation of specific stereoisomers and ultimately influencing the safety and efficacy of the final active pharmaceutical ingredient (API). Among the diverse array of chiral amino alcohols utilized for this purpose, 4-Amino-3,3-dimethylbutan-1-ol, commonly known as tert-leucinol, has carved out a significant niche. This guide provides a comprehensive review of patents citing the use of tert-leucinol, offering a comparative analysis of its performance against other relevant chiral auxiliaries, supported by experimental data and detailed protocols.
Introduction to tert-Leucinol as a Chiral Auxiliary
tert-Leucinol is a chiral 1,2-amino alcohol that has gained prominence as a versatile chiral auxiliary in asymmetric synthesis. Its sterically demanding tert-butyl group provides a strong stereodirecting influence, effectively shielding one face of a reactive intermediate and leading to high diastereoselectivity in a variety of chemical transformations. This high degree of stereocontrol is crucial in the synthesis of complex molecules with multiple chiral centers, a common feature of modern pharmaceuticals.
Chiral 1,2-amino alcohols are foundational components in many pharmaceutical molecules.[1] The efficient synthesis of enantiomerically pure amino alcohols is a significant challenge in organic synthesis.[1]
Synthesis of Enantiomerically Pure tert-Leucinol: A Patent Review
The utility of tert-leucinol as a chiral auxiliary is contingent on its availability in high enantiomeric purity. Patent literature reveals several strategies to achieve this, with a primary focus on the resolution of the racemic mixture.
Racemic Resolution via Diastereomeric Salt Formation
A key patent, EP0728736A1, provides a detailed method for the preparation of optically active tert-leucinol through the fractional crystallization of diastereomeric salts.[2] This classical resolution technique remains a robust and scalable method for obtaining enantiopure materials.
Key Features of the Patented Process:
-
Resolving Agent: The patent discloses the use of an optically active N-acyl-tert-leucine, such as N-(2-naphthoyl)-(R)- or -(S)-tert-leucine, as the resolving agent.[2] The choice of a resolving agent with a similar structural motif to the target molecule can enhance the discrimination between the two enantiomers, leading to more efficient separation.
-
Solvent System: The process is preferably carried out in an organic solvent, with alcohols having 1-6 carbon atoms, such as isopropanol, being particularly advantageous.[2]
-
Procedure: The racemic tert-leucinol and the optically active acid derivative are dissolved in the solvent with heating. Upon cooling, one diastereomeric salt preferentially crystallizes, leaving the other enantiomer of tert-leucinol enriched in the mother liquor.[2]
-
Liberation of the Free Amino Alcohol: The desired optically active tert-leucinol is liberated from the crystallized salt by treatment with a strong acid, followed by basification of the aqueous solution and extraction with an organic solvent.[2]
This method provides a reliable route to both (R)- and (S)-tert-leucinol in high optical purity.[2]
Comparative Performance: tert-Leucinol vs. Other Chiral Auxiliaries
The efficacy of a chiral auxiliary is judged by the level of stereoselectivity it imparts in a given reaction, the ease of its attachment and subsequent removal, and its cost-effectiveness. While patent literature directly comparing tert-leucinol with other auxiliaries in the synthesis of a specific API is scarce, we can infer its advantages by examining its common applications and comparing them to established alternatives like valinol- and phenylalaninol-derived auxiliaries.
A significant application of tert-leucinol is in the formation of chiral oxazolidinones, which are powerful and widely used chiral auxiliaries in their own right.[3][] The sterically demanding tert-butyl group of tert-leucinol-derived oxazolidinones offers a distinct advantage in controlling the facial selectivity of enolate reactions.
| Chiral Auxiliary | Key Structural Feature | Typical Applications in Asymmetric Synthesis | Advantages | Potential Limitations |
| tert-Leucinol | Bulky tert-butyl group | Aldol additions, alkylations, Diels-Alder reactions (via oxazolidinone derivatives) | High diastereoselectivity due to steric hindrance, often crystalline derivatives aiding purification. | Higher cost compared to simpler amino alcohols. |
| Valinol | Isopropyl group | Similar to tert-leucinol, widely used in oxazolidinone-based synthesis. | Good to excellent diastereoselectivity, readily available from the chiral pool. | Steric bulk is less pronounced than tert-leucinol, which may result in lower selectivity in some cases. |
| Phenylalaninol | Benzyl group | Asymmetric reductions, additions to imines, formation of chiral ligands. | Aromatic ring can offer π-π stacking interactions for additional stereocontrol. | Can be susceptible to hydrogenolysis, limiting reaction conditions. |
| Camphorsultam | Rigid bicyclic camphor skeleton | Aldol reactions, Michael additions, Claisen rearrangements. | Excellent stereocontrol due to the rigid conformation, highly reliable.[5] | Can be more difficult to remove than acyclic auxiliaries. |
Causality Behind Experimental Choices: The selection of a chiral auxiliary is a critical decision in the design of a synthetic route. The bulky tert-butyl group of tert-leucinol is chosen when a high degree of steric shielding is required to achieve the desired stereochemical outcome. For instance, in aldol reactions, the large steric footprint of the tert-butyl group effectively blocks one face of the enolate, forcing the incoming electrophile to approach from the opposite side with high fidelity.
Experimental Protocols
Protocol 1: Resolution of Racemic tert-Leucinol (Adapted from EP0728736A1)
This protocol describes the resolution of (RS)-tert-leucinol using N-(2-naphthoyl)-(S)-tert-leucine as the resolving agent.
Materials:
-
(RS)-tert-Leucinol
-
N-(2-naphthoyl)-(S)-tert-leucine
-
Isopropanol
-
Hydrochloric Acid (aqueous solution)
-
Sodium Hydroxide (aqueous solution)
-
Toluene
-
Celite
Procedure:
-
Salt Formation: Dissolve racemic (RS)-tert-leucinol and 0.5 equivalents of N-(2-naphthoyl)-(S)-tert-leucine in isopropanol with heating.
-
Crystallization: Allow the solution to cool slowly with stirring. The salt of (R)-tert-leucinol with N-(2-naphthoyl)-(S)-tert-leucine will preferentially crystallize.
-
Isolation of Diastereomeric Salt: Filter the crystalline salt and wash with cold isopropanol.
-
Liberation of (R)-tert-Leucinol: Suspend the isolated salt in a mixture of water and toluene. Acidify the mixture with aqueous hydrochloric acid to a pH of approximately 1. This will protonate the amino alcohol and liberate the N-(2-naphthoyl)-(S)-tert-leucine into the toluene layer.
-
Separation: Separate the aqueous and organic layers. The aqueous layer contains the hydrochloride salt of (R)-tert-leucinol.
-
Basification and Extraction: Basify the aqueous layer with aqueous sodium hydroxide to a pH of approximately 12. Extract the liberated (R)-tert-leucinol with toluene.
-
Purification: Treat the combined toluene extracts with Celite, filter, and evaporate the solvent in vacuo to yield (R)-tert-leucinol. The product can be further purified by distillation.
Self-Validating System: The optical purity of the resolved tert-leucinol can be readily determined by chiral HPLC or by preparing a derivative (e.g., a Mosher's ester) and analyzing it by NMR spectroscopy. The recovery and analysis of the resolving agent also serve as an internal check on the efficiency of the process.
Protocol 2: Synthesis of a Chiral Oxazolidinone from (S)-tert-Leucinol
This protocol outlines the synthesis of (S)-4-(tert-butyl)-2-oxazolidinone, a versatile chiral auxiliary.
Materials:
-
(S)-tert-Leucinol
-
Phosgene or a phosgene equivalent (e.g., triphosgene, ethyl chloroformate)
-
An appropriate solvent (e.g., toluene, dichloromethane)
-
Aqueous sodium hydroxide solution
Procedure:
-
Acylation: Dissolve (S)-tert-leucinol in an organic solvent. Cool the solution in an ice bath. Add a phosgene equivalent dropwise while maintaining the pH between 7 and 8 by the controlled addition of aqueous sodium hydroxide.
-
Cyclization: The N-acylated intermediate will cyclize in situ under the reaction conditions to form the oxazolidinone.
-
Work-up and Purification: After the reaction is complete, separate the organic layer, wash with water and brine, and dry over an anhydrous salt (e.g., MgSO₄). Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or chromatography.
Authoritative Grounding: The use of oxazolidinones as chiral auxiliaries was popularized by David Evans and has been extensively reviewed in the scientific literature.[] Their application in a wide range of stereoselective transformations is well-established.[3]
Visualizing the Synthetic Pathways
Resolution of Racemic tert-Leucinol
Caption: Resolution of racemic tert-leucinol.
Synthesis of a tert-Leucinol-Derived Oxazolidinone
Caption: Synthesis of a chiral oxazolidinone.
Conclusion and Future Outlook
This compound (tert-leucinol) stands as a highly effective chiral auxiliary, particularly valued for the high degree of stereocontrol imparted by its sterically demanding tert-butyl group. Patent literature solidifies its role in the preparation of enantiomerically pure compounds through robust resolution methods. While direct, side-by-side comparative studies with other auxiliaries within patent literature are not abundant, the principles of asymmetric synthesis and the extensive use of tert-leucinol-derived oxazolidinones attest to its value in contexts where high diastereoselectivity is critical.
For researchers and drug development professionals, the choice of chiral auxiliary will always be a multifactorial decision, weighing stereoselectivity, cost, and the specific demands of the synthetic route. tert-Leucinol provides a powerful tool in the synthetic chemist's arsenal, enabling the efficient and stereocontrolled synthesis of complex chiral molecules destined to become the medicines of tomorrow.
References
- Process for the preparation of optically active tert-leucinol and use thereof. EP0728736A1.
-
Chiral auxiliary - Wikipedia. Available at: [Link]
- Stabilized medicinal aerosol solution formulations. US5676930A.
-
Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. The Journal of Organic Chemistry. Available at: [Link]
-
L-valine isopropyl ester as an alternative chiral auxiliary in asymmetric alkylation of alpha-alkyl beta-keto esters | Request PDF. ResearchGate. Available at: [Link]
- Methods for synthesis of cannabinoid compounds. WO2020031179A1.
-
Process for the preparation of 3,3-dimethylbutanal. US-7348459-B2. PubChem. Available at: [Link]
-
Asymmetric Synthesis of 1,3-Oxazolidine Derivatives with Multi-Component Reaction and Research of Kinetic Resolution. MDPI. Available at: [Link]
-
Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. PMC. Available at: [Link]
-
prodrug compositions and methods of treatment - Justia Patents. Available at: [Link]
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Amino-3,3-dimethylbutan-1-ol
As researchers and developers, our responsibility extends beyond discovery and innovation to include the safe and compliant management of all chemical substances, from acquisition to disposal. This guide provides a detailed operational and logistical framework for the proper disposal of 4-Amino-3,3-dimethylbutan-1-ol, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory standards, reflecting a commitment to best practices in laboratory science.
Hazard Profile and Risk Assessment: The "Why" Behind the Procedure
Compounds like (R)-3-Amino-1-butanol and 4-Amino-1-butanol are classified as corrosive and, in some cases, flammable liquids.[1] The presence of the amino group imparts a basic and corrosive nature, while the alcohol functional group can contribute to flammability. Therefore, it is imperative to treat this compound as a hazardous substance with a similar risk profile.
Table 1: Anticipated Hazard Profile for this compound
| Hazard Class | GHS Classification (Anticipated) | Causality and Experimental Implications | Supporting Sources |
| Skin Corrosion/Irritation | Category 1B (Causes severe skin burns and eye damage) | The primary amine group makes the compound alkaline and corrosive, capable of causing chemical burns upon contact. All handling and disposal steps must be performed with appropriate personal protective equipment (PPE) to prevent skin and eye exposure. | [1][2] |
| Flammability | Combustible/Flammable Liquid | Like many short-chain alcohols, this compound is expected to have a flashpoint that classifies it as a combustible or flammable liquid. Waste must be stored away from ignition sources, and spark-proof equipment should be used. | [1][2][3] |
| Acute Toxicity | Potential for Harm if Inhaled or Swallowed | Amino alcohols can cause irritation to the respiratory tract. Waste containers must be kept sealed and handled within a well-ventilated area or chemical fume hood to prevent inhalation of vapors. | [4] |
Core Principles of Chemical Waste Management
The disposal of this compound is not merely a procedural task but a regulatory requirement. Disposal must always be conducted in accordance with local, state, and federal regulations.[1] The following principles are universal:
-
Waste Minimization: The first step in waste management is to minimize its generation. Plan experiments to use the minimum required amount of the chemical.
-
Segregation is Key: Never mix different waste streams. This compound waste should be collected in a dedicated, properly labeled container. Mixing with incompatible materials (e.g., acids, strong oxidizing agents) can trigger dangerous chemical reactions.[4]
-
Prohibition of Drain Disposal: The disposal of hazardous chemicals, including amino alcohols, down the sanitary sewer is strictly prohibited.[5][6] This practice can damage plumbing, interfere with wastewater treatment processes, and pollute the environment.
Standard Operating Procedure (SOP) for Disposal
This section provides a step-by-step protocol for the safe collection and disposal of this compound waste.
Step 1: Waste Identification and Container Selection
-
Classification: Designate the waste as "Hazardous Waste: Corrosive, Flammable, Organic Liquid."
-
Container Choice: Select a chemically compatible container. A high-density polyethylene (HDPE) or glass bottle with a screw cap is appropriate. Ensure the container is in good condition, free from cracks or defects.[5]
-
Original Containers: If disposing of an unused or expired product, it is often best to leave it in its original, clearly labeled container.
Step 2: Waste Accumulation and Labeling
-
Location: Accumulate waste in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be under the direct control of laboratory personnel.
-
Labeling: Immediately label the waste container. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The associated hazards (e.g., "Corrosive," "Flammable").
-
The date on which waste was first added to the container.
-
-
Container Management: Keep the waste container closed at all times, except when adding waste.[5] Do not fill the container beyond 90% of its capacity to allow for vapor expansion.[5]
Step 3: Storage Pending Disposal
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak. The secondary container should be made of a compatible material and be large enough to hold the entire volume of the primary container.
-
Storage Conditions: Store the container in a cool, dry, and well-ventilated area, away from heat, sparks, or open flames.[3] Ensure it is segregated from incompatible materials, particularly acids and oxidizers.
Step 4: Arranging for Professional Disposal
-
Contact EHS: Once the container is full or you are ready for a pickup, contact your institution's Environmental Health & Safety (EHS) department.
-
Documentation: Complete any required waste pickup forms or online requests as per your institution's protocol. Provide an accurate and complete description of the waste.
-
Handover: Follow the EHS instructions for the safe handover of the waste to trained disposal personnel.
Emergency Protocol: Spill Management
In the event of an accidental spill, immediate and correct action is crucial to mitigate risks.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Control Ignition Sources: Extinguish all nearby flames and turn off spark-producing equipment.
-
Don PPE: At a minimum, wear a lab coat, chemical splash goggles, and appropriate chemical-resistant gloves (e.g., nitrile or neoprene).
-
Contain and Absorb: For small spills, cover with an inert absorbent material such as sand, vermiculite, or a universal chemical spill pad.[7] Do not use combustible materials like paper towels to absorb a flammable liquid.
-
Collect Waste: Carefully scoop the absorbed material and contaminated debris into a designated container.
-
Decontaminate: Clean the spill area with a suitable solvent or soap and water, and collect the cleaning materials as hazardous waste.
-
Dispose: Label the spill cleanup waste container and manage it for disposal according to the SOP in Section 3.
Disposal Decision Workflow
The following diagram illustrates the logical workflow for managing this compound from the point of generation to its final, compliant disposal.
Caption: Workflow for the compliant disposal of this compound waste.
References
-
Safety Data Sheet: 3-methylbutan-1-ol. Carl ROTH. [Link]
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
-
4-Amino-3-methylbutan-1-ol | C5H13NO. PubChem, National Center for Biotechnology Information. [Link]
-
Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]
-
Hazardous Waste Disposal Guide. Research Safety, Northwestern University. [Link]
-
Hazardous Waste Disposal Guide. Dartmouth College. [Link]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. 4-Amino-3-methylbutan-1-ol | C5H13NO | CID 11332423 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemicalbook.com [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. ethz.ch [ethz.ch]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. fishersci.com [fishersci.com]
Navigating the Safe Handling of 4-Amino-3,3-dimethylbutan-1-ol: A Guide for Laboratory Professionals
This guide provides essential safety and logistical information for handling 4-Amino-3,3-dimethylbutan-1-ol in a laboratory setting. As a dedicated partner in your research, we aim to furnish you with the critical knowledge necessary to ensure both the integrity of your work and the safety of your team. The following protocols are designed to be a comprehensive resource, blending established safety principles with practical, field-tested advice.
A Note on Data Specificity
Hazard Identification and Risk Assessment
Based on data for similar compounds, this compound is anticipated to present the following hazards under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS)[1][2][3]:
-
Skin Corrosion/Irritation: Expected to cause skin irritation[1].
-
Serious Eye Damage/Eye Irritation: Likely to cause serious eye irritation[1].
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation[1].
Amino alcohols as a class can be corrosive and may cause burns upon contact with skin and eyes[4]. Inhalation of vapors or mists can also lead to respiratory tract irritation[5][6].
GHS Hazard Summary
| Hazard Class | GHS Category | Pictogram | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation[1] | |
| Serious Eye Damage/Eye Irritation | Category 2A | Warning | H319: Causes serious eye irritation[1] | |
| Specific target organ toxicity — Single exposure | Category 3 | Warning | H335: May cause respiratory irritation[1] |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is paramount when handling this compound. The following recommendations are based on a comprehensive risk assessment for amino alcohols[4][7][8][9].
Step-by-Step PPE Protocol:
-
Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene, that conform to EN 374 standards[5]. Given that some amino alcohols can be corrosive, it is crucial to select gloves with a suitable breakthrough time and permeation rate for this class of chemicals. Always inspect gloves for any signs of degradation or puncture before use.
-
Eye and Face Protection: Use safety goggles with side shields that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166[10]. If there is a splash hazard, a face shield should be worn in addition to safety goggles.
-
Skin and Body Protection: A standard laboratory coat is required. For procedures with a higher risk of splashing, a chemically resistant apron should be worn over the lab coat. Ensure that all skin is covered.
-
Respiratory Protection: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood[5]. If engineering controls are not sufficient to maintain exposure below permissible limits, or during emergency situations, a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate organic vapor cartridge is necessary[5][10].
Operational Plan: From Receipt to Experimentation
A systematic approach to handling ensures minimal exposure and prevents accidental release.
Workflow for Safe Handling:
Sources
- 1. 2-Amino-3,3-dimethylbutan-1-ol | C6H15NO | CID 4149212 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GHS Classification Summary - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemsafetypro.com [chemsafetypro.com]
- 4. nipponnyukazai.co.jp [nipponnyukazai.co.jp]
- 5. carlroth.com [carlroth.com]
- 6. fishersci.com [fishersci.com]
- 7. echemi.com [echemi.com]
- 8. 1-Boc-4-amino-3,3-dimethylpiperidine 97% | CAS: 473838-65-2 | AChemBlock [achemblock.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
